molecular formula C19H32O2 B1607190 Nerolidyl isobutyrate CAS No. 2639-68-1

Nerolidyl isobutyrate

Cat. No.: B1607190
CAS No.: 2639-68-1
M. Wt: 292.5 g/mol
InChI Key: TXLYSYOKEBFFAC-GHRIWEEISA-N
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Description

Nerolidyl isobutyrate is a useful research compound. Its molecular formula is C19H32O2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2639-68-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate

InChI

InChI=1S/C19H32O2/c1-8-19(7,21-18(20)16(4)5)14-10-13-17(6)12-9-11-15(2)3/h8,11,13,16H,1,9-10,12,14H2,2-7H3/b17-13+

InChI Key

TXLYSYOKEBFFAC-GHRIWEEISA-N

SMILES

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C

Isomeric SMILES

CC(C)C(=O)OC(C)(CC/C=C(\C)/CCC=C(C)C)C=C

Canonical SMILES

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C

Other CAS No.

2639-68-1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of nerolidyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Characterization of Nerolidyl Isobutyrate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 2639-68-1) is a sesquiterpene ester derived from the condensation of nerolidol and isobutyric acid. While often overshadowed by its monoterpene analog (neryl isobutyrate) in general literature, this compound possesses distinct physicochemical properties driven by its


 farnesane backbone. This lipophilic ester serves as a critical semi-volatile fixative in fragrance chemistry and holds emerging potential in pharmaceutical applications as a prodrug moiety for transdermal permeation enhancement, leveraging the known stratum corneum-disrupting capabilities of its parent alcohol, nerolidol.

This guide delineates the structural architecture, validated synthesis protocols for sterically hindered tertiary alcohols, and analytical fingerprints required for high-purity identification.

Molecular Architecture & Physicochemical Profile

Structural Analysis

Unlike primary esters, this compound is formed at a tertiary allylic carbon. This steric environment significantly influences its reactivity, stability, and synthesis difficulty. The molecule exists as a mixture of geometric isomers (cis/trans or Z/E) at the C6 double bond and contains a chiral center at C3.

  • IUPAC Name: 3,7,11-Trimethyl-1,6,10-dodecatrien-3-yl 2-methylpropanoate[1]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CC(C)C(=O)OC(C)(C=C)CC/C=C(\C)/CCC=C(C)C (Trans-isomer dominant representation)

Quantitative Data Table
ParameterValueUnitNotes
Molecular Weight 292.46 g/mol Calculated from atomic weights (

)
Exact Mass 292.2402DaFor High-Res Mass Spectrometry (HRMS)
LogP (Predicted) 6.2 - 6.7-Highly lipophilic; indicates poor aqueous solubility
Boiling Point ~361°C@ 760 mmHg (Theoretical); decomposes before boiling at atm
Flash Point > 110°CNon-flammable under standard lab conditions
Density 0.890 ± 0.05g/cm³@ 25°C
Refractive Index 1.463 ± 0.02

Diagnostic for purity

Critical Distinction: Do not confuse with Neryl Isobutyrate (


, CAS 2345-24-6), a monoterpene ester.[3] this compound is a sesquiterpene with a significantly higher molecular weight and retention time.

Synthesis Protocol: Overcoming Steric Hindrance

The Challenge

Direct Fischer esterification (Acid + Alcohol


 Ester + Water) is inefficient for nerolidol because the hydroxyl group is tertiary  and allylic . Acidic conditions often lead to:
  • Elimination: Dehydration to form farnesene isomers.

  • Rearrangement: Allylic shift of the carbocation.

Recommended Protocol: Steglich Esterification or Acyl Chloride

For research-grade purity, the Acyl Chloride method with a nucleophilic catalyst is preferred to drive the reaction to completion at low temperatures, preventing elimination.

Reagents:
  • Substrate: Nerolidol (High purity, natural or synthetic).[3]

  • Acylating Agent: Isobutyryl chloride (1.2 equivalents).

  • Base: Pyridine (Solvent/Base) or Triethylamine (

    
    ).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Essential for tertiary alcohols.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250mL round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve Nerolidol (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol) and DMAP (1 mmol, 10 mol%).

  • Addition: Cool the system to 0°C in an ice bath. Add Isobutyryl chloride (12 mmol) dropwise via syringe over 20 minutes. Exothermic reaction control is vital.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Pour mixture into ice-cold saturated

    
     solution to neutralize excess acid chloride.
    
  • Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove amines), then Brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-5% Ether in Pentane).
    
Reaction Pathway Diagram

SynthesisPathway Nerolidol Nerolidol (Tertiary Allylic Alcohol) Intermediate Acyl-Pyridinium Complex Nerolidol->Intermediate + DMAP/Et3N (Catalysis) IsobutyrylCl Isobutyryl Chloride (Acylating Agent) IsobutyrylCl->Intermediate Product This compound (Target Ester) Intermediate->Product Nucleophilic Attack (0°C -> 25°C) Byproducts HCl salt / Elimination Products Intermediate->Byproducts If Temp > 40°C (Elimination)

Figure 1: Synthesis pathway utilizing DMAP-catalyzed acylation to prevent tertiary alcohol dehydration.[1]

Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

Due to the lability of the tertiary ester, soft ionization or strictly controlled EI parameters are required.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (2 min)

    
     240°C @ 3°C/min.
    
  • Retention Index (RI): Expect ~1550–1650 on non-polar columns (varies by specific isomer mix).

Diagnostic Ion Fragments (EI, 70eV):

  • m/z 69: Isoprenoid tail fragment (Base peak or high intensity).

  • m/z 41/43: Isobutyryl group fragments (

    
    ).
    
  • m/z 204: Loss of isobutyric acid (

    
    ). Characteristic elimination.
    
  • m/z 292: Molecular ion (

    
    ) is often weak or absent due to rapid McLafferty rearrangement or elimination in the ion source.
    
Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to confirm the ester linkage at the tertiary carbon without thermal degradation.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       1.1–1.2 ppm (d, 6H): Isopropyl methyls of the isobutyrate group.
      
    • 
       1.5–1.6 ppm (s): Methyls on the nerolidol chain.
      
    • 
       2.5 ppm (m, 1H): Methine proton of the isobutyrate (
      
      
      
      ).
    • 
       5.1–5.2 ppm (m): Vinylic protons of the farnesyl chain.
      
    • 
       5.9 ppm (dd): Vinylic proton at C2 (characteristic downfield shift due to esterification).
      

Biological & Pharmacological Context[1][8][9]

Drug Delivery Potential

Nerolidol is a well-documented Chemical Penetration Enhancer (CPE) for transdermal drug delivery. It disrupts the highly ordered lipid bilayer of the stratum corneum.

  • Prodrug Mechanism: this compound acts as a lipophilic prodrug. Upon topical application, skin esterases (abundant in the epidermis) hydrolyze the isobutyrate bond, releasing free nerolidol (the active enhancer) and isobutyric acid.

  • Advantage: The ester form has a higher LogP (6.2) than nerolidol (LogP ~5.3), potentially creating a larger reservoir in the stratum corneum before metabolic activation.

Metabolism Workflow

Metabolism Ester This compound (Applied Topically) Enzyme Epidermal Carboxylesterases Ester->Enzyme Diffusion into Epidermis Nerolidol Nerolidol (Active CPE) Enzyme->Nerolidol Hydrolysis Acid Isobutyric Acid (Metabolite) Enzyme->Acid Action Lipid Bilayer Disruption (Permeation Enhancement) Nerolidol->Action Mechanism of Action

Figure 2: Metabolic activation pathway of this compound in transdermal applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Retrieved from [Link]

  • The Good Scents Company (2024). this compound General Data and Organoleptic Properties. Retrieved from [Link]

  • Neubert, R. H. (2011).Potentials of new nanocarriers for dermal and transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. (Contextual grounding for terpene enhancers).
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Natural occurrence of nerolidyl isobutyrate in essential oils

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence of Nerolidyl Isobutyrate in Essential Oils

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a sesquiterpenoid ester, and its purported presence in natural essential oils. A critical review of available data reveals that while its parent alcohol, nerolidol, is a common and bioactive constituent of many essential oils, this compound is not confirmed to be a naturally occurring compound and is likely synthetic in origin. This guide clarifies the common confusion with the naturally occurring monoterpenoid ester, neryl isobutyrate, and provides detailed analytical protocols for researchers to definitively identify terpenoid esters in essential oil samples. We will explore the established biosynthesis of the precursor nerolidol, outline rigorous analytical workflows for structural elucidation, and discuss the potential significance of this compound class for future research and development.

Introduction: Deconstructing a Misconception

This compound (C₁₉H₃₂O₂) is the isobutyrate ester of nerolidol, an acyclic sesquiterpene alcohol.[1] While nerolidol itself is a well-documented natural product found in a wide variety of plant essential oils, the natural occurrence of its isobutyrate ester is highly contested.[2][3] Authoritative sources in the flavor and fragrance industry explicitly state that this compound is "not found in nature".[4]

This guide addresses this critical discrepancy, providing a scientifically grounded perspective for researchers. It is crucial to distinguish this compound from structurally similar, yet distinct, naturally occurring compounds, such as neryl isobutyrate , a monoterpene ester identified in the root oil of plants like Eupatorium cannabinum.[] Understanding the established biosynthesis of the precursor, nerolidol, and employing rigorous analytical methods are paramount to preventing misidentification and ensuring the integrity of natural product research.

The Natural Precursor: Biosynthesis and Occurrence of Nerolidol

To understand the context of this compound, one must first examine its parent alcohol, nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol). Nerolidol is a widely distributed sesquiterpene alcohol praised for its woody, fresh bark aroma and its diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][6][7][8][9] It is a known constituent of essential oils from neroli, ginger, jasmine, lavender, tea tree, and Populus balsamifera (balsam poplar) buds.[2][3][10]

The Biosynthetic Pathway of Nerolidol

The biosynthesis of nerolidol is a well-characterized branch of the terpenoid pathway, occurring in the plant cell's cytosol. The process begins with the universal C5 isoprene precursors and culminates in the formation of the C15 sesquiterpene skeleton.

  • Mevalonate (MVA) Pathway : The journey starts in the cytosol with the MVA pathway, which converts acetyl-CoA into the five-carbon building block, isopentenyl diphosphate (IDP).[11]

  • Formation of Farnesyl Diphosphate (FPP) : Through a series of condensations, three molecules of IDP (following isomerization of one to dimethylallyl diphosphate, DMADP) are sequentially linked to form the C15 intermediate, farnesyl diphosphate (FPP).[11] FPP is a critical branch-point intermediate for the synthesis of all sesquiterpenoids.[12]

  • Nerolidol Synthase Activity : The final, committed step is the conversion of FPP to (3S)-(E)-nerolidol. This reaction is catalyzed by a specific terpene synthase known as (E)-nerolidol synthase (NES). This enzyme has been identified and characterized in plants like maize (Zea mays) and kiwifruit (Actinidia chinensis), where its activity is often induced by external factors like herbivory.[11][13]

Nerolidol_Biosynthesis cluster_MVA Cytosolic Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA IDP Isopentenyl Diphosphate (IDP) (C5) AcetylCoA->IDP Multiple Steps FPP Farnesyl Diphosphate (FPP) (C15) IDP->FPP FPP Synthase Nerolidol (E)-Nerolidol (C15) FPP->Nerolidol (E)-Nerolidol Synthase (NES)

Caption: Biosynthesis of (E)-Nerolidol from Acetyl-CoA via the MVA pathway.

Analytical Methodologies for Definitive Identification

To rigorously investigate the presence or absence of this compound in an essential oil, a multi-step analytical workflow is required. This approach ensures accurate separation, identification, and structural confirmation, preventing misidentification with other isomers or related compounds.

Experimental Workflow for Terpenoid Ester Identification

The following workflow provides a self-validating system for the analysis of complex essential oil matrices.

Analytical_Workflow cluster_extraction Step 1: Extraction cluster_analysis Step 2: Analysis & Identification cluster_elucidation Step 3: Unambiguous Confirmation (If Novel) Plant_Material Plant Material Extraction Hydrodistillation / Steam Distillation Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil GCMS GC-MS Analysis Essential_Oil->GCMS Isolation Preparative Chromatography Essential_Oil->Isolation Identification Tentative Identification GCMS->Identification Data Acquisition Library_Search Mass Spectral Library (NIST, Adams) Standard_Comparison Comparison with Authentic Standard Confirmation Confirmed Identification Standard_Comparison->Confirmation Identification->Library_Search Identification->Standard_Comparison Injection of Standard NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Structure Unambiguous Structure Elucidation NMR->Structure

Caption: Workflow for identification of compounds in essential oils.

Protocol 1: Essential Oil Extraction by Hydrodistillation

This protocol is a standard method for isolating volatile compounds from plant material.

  • Preparation : Weigh a known quantity (e.g., 100-500 g) of fresh or dried plant material.

  • Apparatus : Place the material into a round-bottom flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.

  • Distillation : Heat the flask to boiling. The steam and volatilized oils will rise, condense, and collect in the graduated collection tube of the Clevenger apparatus.

  • Duration : Continue the distillation for a prescribed time (e.g., 3-4 hours) until no more oil is collected.

  • Collection : Allow the apparatus to cool. Carefully collect the separated oil layer.

  • Drying & Storage : Dry the oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil at 4°C in a sealed, dark glass vial.

Causality: Hydrodistillation is chosen for its ability to efficiently extract volatile, water-immiscible compounds like terpenoids. The process relies on the principle of steam's ability to lower the boiling points of these compounds, allowing for their extraction without thermal degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying volatile components in a mixture.[14]

  • Sample Preparation : Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent like hexane or dichloromethane.

  • Injection : Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Separation :

    • Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program : An initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes. This slow ramp allows for excellent separation of isomeric compounds.

  • MS Detection :

    • Ionization : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

  • Data Analysis :

    • Identification : Identify individual peaks by comparing their acquired mass spectra with reference spectra in established libraries such as NIST or Adams' Essential Oil Components.[1]

    • Confirmation : For definitive confirmation, inject a pure, authentic standard of this compound under identical conditions. The retention time and mass spectrum must match exactly.

Causality: The combination of chromatographic separation (GC) based on boiling point and polarity, with mass spectrometric detection (MS) based on a molecule's unique fragmentation pattern, provides a high degree of confidence in compound identification.[14][15]

Data Presentation: A Comparative Analysis

To prevent confusion, it is essential to compare the physicochemical properties of this compound with its parent alcohol and the naturally occurring neryl isobutyrate.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundNerolidolNeryl Isobutyrate
Class Sesquiterpenoid EsterSesquiterpene AlcoholMonoterpenoid Ester
Molecular Formula C₁₉H₃₂O₂[1]C₁₅H₂₆O[2]C₁₄H₂₄O₂[]
Molecular Weight 292.5 g/mol [1]222.37 g/mol [2]224.35 g/mol []
CAS Number 2639-68-1[4]7212-44-4[2]2345-24-6[]
Natural Occurrence Not Confirmed / Synthetic [4]Confirmed (e.g., Neroli, Ginger, Jasmine)[3][16]Confirmed (e.g., Eupatorium cannabinum)[]

Future Research & Potential Significance

While evidence points to this compound being a synthetic compound, the biological activities of its constituent parts—nerolidol and isobutyric acid—suggest that the molecule could possess interesting pharmacological properties if synthesized. Nerolidol is known for its anti-inflammatory and skin-penetration-enhancing effects, while isobutyrate is a short-chain fatty acid with its own biological roles.[8][12]

Future research should focus on:

  • Targeted Screening : Employing highly sensitive, modern analytical techniques to screen a broader diversity of plant species, particularly those rich in nerolidol, to definitively prove or disprove the existence of this compound in nature.

  • Enzymatic & Chemical Synthesis : Developing efficient synthesis pathways for this compound to produce the compound in sufficient purity and quantity for pharmacological testing.

  • Pharmacological Evaluation : Screening synthetic this compound for bioactivities, particularly anti-inflammatory, analgesic, and antimicrobial properties, building upon the known effects of its parent alcohol and related esters.[]

Conclusion

Based on a thorough review of the current scientific literature and authoritative industry data, This compound is not a confirmed naturally occurring compound in essential oils . The widespread natural occurrence of its parent alcohol, nerolidol, is well-established, as is the biosynthesis pathway that produces it. Reports of this compound in nature are likely due to misidentification or confusion with the naturally occurring monoterpenoid ester, neryl isobutyrate. For researchers in natural products and drug development, it is imperative to employ rigorous, multi-step analytical protocols, including GC-MS with authentic standard comparison, to ensure the accurate identification of essential oil constituents. Future work should focus on the targeted synthesis and pharmacological evaluation of this compound to explore its potential therapeutic value.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Available: [Link]

  • The Good Scents Company. (n.d.). This compound. Available: [Link]

  • Wikipedia. (2024). Nerolidol. Available: [Link]

  • do Vale, V. V., et al. (2022). Chemical structures and physicochemical properties of nerolidol iso SwissADME results. ResearchGate. Available: [Link]

  • Scentspiracy. (n.d.). Nerolidol (CAS 7212-44-4) – Premium Natural Floral-Woody for Perfumery. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available: [Link]

  • The Good Scents Company. (n.d.). neryl isobutyrate. Available: [Link]

  • Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. ResearchGate. Available: [Link]

  • Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. PMC. Available: [Link]

  • Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. MDPI. Available: [Link]

  • Taylor & Francis Online. (n.d.). Nerolidol – Knowledge and References. Available: [Link]

  • Yildirim, B., et al. (2021). The Ameliorate Effects of Nerolidol on Thioacetamide-induced Oxidative Damage in Heart and Kidney Tissue. SciSpace. Available: [Link]

  • Google Patents. (2010). US20100062504A1 - Nerolidol, Terpene, and Terpene Deriviative Synthesis.
  • Boelens, M. H. (1991). Natural Isolates from Seville Bitter Orange Tree. Perfumer & Flavorist. Available: [Link]

  • Elfahmi, et al. (2022). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC. Available: [Link]

  • Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. MDPI. Available: [Link]

  • Degenhardt, J., & Gershenzon, J. (2000). Demonstration and characterization of (E)-nerolidol synthase from maize: a herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis. PubMed. Available: [Link]

  • Nieuwenhuizen, N. J., et al. (2009). Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis). PMC. Available: [Link]

  • Luo, X., et al. (2023). High-Yield Biosynthesis of trans-Nerolidol from Sugar and Glycerol. PubMed. Available: [Link]

  • Chan, W. K., et al. (2016). The source of extraction of nerolidol and an overview of the biological activities of nerolidol. ResearchGate. Available: [Link]

Sources

Olfactory profile and odor threshold of nerolidyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

The Olfactory Profile and Odor Threshold of Nerolidyl Isobutyrate: A Comprehensive Technical Guide

As a Senior Application Scientist in molecular olfaction and fragrance chemistry, I frequently encounter high-molecular-weight sesquiterpenoid esters that present unique analytical challenges. Among these, This compound (CAS: 2639-68-1) stands out. Characterized by its complex stereochemistry and high lipophilicity, this compound bridges the gap between fine fragrance formulation and emerging therapeutic applications.

This whitepaper provides an in-depth analysis of the olfactory profile, receptor binding mechanics, and the rigorous methodological framework required to accurately determine the odor threshold of this compound.

Chemical Identity and Physicochemical Drivers

This compound—systematically known as (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl 2-methylpropanoate—is a tertiary allylic ester derived from the sesquiterpene alcohol nerolidol [1]. The molecule's behavior in both analytical instruments and the human olfactory mucosa is dictated by its high molecular weight and extreme hydrophobicity.

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptorScientific Implication
Molecular Formula C₁₉H₃₂O₂High carbon count dictates low volatility and heavy base-note characteristics.
Molecular Weight 292.46 g/mol Nears the upper limit of volatile organic compounds (VOCs) capable of reaching the olfactory epithelium.
LogP (Octanol/Water) ~6.74Highly lipophilic; partitions slowly through the aqueous olfactory mucus layer.
Boiling Point 110–112 °C (@ 0.2 Torr)Requires high-temperature GC inlet conditions to prevent condensation and carryover.
Stereochemistry (6Z) and (6E) isomersThe chiral center at C-3 and geometric isomerism at C-6 result in distinct spatial conformations that influence receptor docking.

Data synthesized from PubChem and standard chemical repositories [1].

Olfactory Profile and Receptor Interaction

The sensory perception of this compound is highly multifaceted. It is classically described as having a fruity, woody, bergamot, and pear-like odor profile, with subtle green and oily nuances [2]. In fine fragrances, it is utilized at concentrations up to 10% to impart a juicy, ripe Bartlett pear distinction to fruity-floral accords [2].

Mechanistic Causality of Perception

The olfactory mucosa acts as a chromatographic separator [5]. Because this compound is a slow-sorbing, highly hydrophobic compound (LogP ~6.74), it bypasses the fast-sorbing hydrophilic receptors expressed early in the airstream. Instead, it travels further along the mucosa to bind with Class II (hydrophobic) olfactory receptors (ORs) [5]. This delayed partitioning explains its tenacity on a smelling blotter (>8 hours) and its function as a base-note modifier.

G Odorant This compound (Lipophilic Ligand) Mucosa Olfactory Mucosa (Chromatographic Partitioning) Odorant->Mucosa Receptor Olfactory Receptor (OR) (Class II / Hydrophobic) Mucosa->Receptor GProtein G-alpha-olf Activation & cAMP Generation Receptor->GProtein Depolarization CNG Channel Opening (Ca2+/Na+ Influx) GProtein->Depolarization Glomerulus Glomerular Spatial Coding (Fruity/Woody Perception) Depolarization->Glomerulus

Olfactory Transduction Pathway: From hydrophobic ligand partitioning to spatial coding.

Odor Threshold Determination: A Self-Validating Protocol

Determining the odor detection threshold (ODT) of this compound is notoriously difficult. In complex matrices like tea infusions, it often falls below the detection threshold of standard sensory panels due to matrix suppression [4]. Furthermore, trace impurities (such as unreacted nerolidol, which has a threshold of 10 ppb to 10 ppm) can cause false positives.

To ensure scientific integrity, we must employ Gas Chromatography-Olfactometry (GC-O) coupled with a 3-Alternative Forced Choice (3-AFC) dynamic olfactometry method. This creates a self-validating system where the chemical purity is guaranteed by the GC column, and subjective human bias is eliminated by the forced-choice statistical model.

Step-by-Step Methodology
  • Sample Preparation & Serial Dilution:

    • Action: Prepare a stock solution of this compound in dipropylene glycol (DPG). Create a 1:3 serial dilution series.

    • Causality: DPG is chosen because it is an odorless, low-volatility solvent that will not mask the heavy sesquiterpene ester or prematurely saturate the panelist's olfactory receptors.

  • Chromatographic Separation (GC-O):

    • Action: Inject the dilutions into a GC equipped with a non-polar column (e.g., DB-5). Split the effluent between a Flame Ionization Detector (FID) and a heated sniffing port.

    • Causality: The GC column separates this compound from highly volatile, low-threshold impurities. The heated sniff port prevents the high-boiling ester from condensing before reaching the panelist's nose.

  • 3-AFC Presentation (ASTM E679 Standard):

    • Action: Present the GC-O effluent to a trained panelist alongside two blank streams of humidified air. The panelist must identify the port containing the odorant.

    • Causality: The forced-choice model statistically accounts for a 33.3% guessing probability, validating the true detection limit rather than a perceived psychological threshold.

  • Data Synthesis (Best-Estimate Threshold):

    • Action: Calculate the geometric mean between the highest concentration missed and the lowest concentration correctly identified across a panel of 15 trained assessors.

G SamplePrep Step 1: Serial Dilution (Solvent: Dipropylene Glycol) GCO Step 2: GC-O Separation (Isolate Target Molecule) SamplePrep->GCO AFC Step 3: 3-AFC Presentation (1 Sniff Port, 2 Blanks) GCO->AFC Panel Step 4: Sensory Panel (n=15, Ascending Conc.) AFC->Panel Calc Step 5: Best-Estimate Threshold (Geometric Mean) Panel->Calc

Self-validating GC-O and 3-AFC workflow for determining the odor threshold of heavy esters.

Natural Occurrence and Therapeutic Potential

Beyond its utility as a synthetic fragrance ingredient, this compound is a critical biomarker in several botanical extracts with emerging pharmacological significance.

Recent GC-MS profiling has identified this compound as a major volatile compound in the incense smoke and solvent extracts of Commiphora africana (myrrh family) and Boswellia papyrifera (frankincense family) [3].

Table 2: Biological and Application Matrix

Source / MatrixRole of this compoundBiological / Sensory Implication
Fine Fragrances Base note modifierImparts tenacity and a ripe pear/bergamot signature [2].
Commiphora africana Major volatile constituentExtracts containing this compound demonstrated competitive tyrosinase inhibition and inhibited the growth of A549 and MIA Paca-2 cancer cell lines [3].
Phalaenopsis bellina Floral volatile emissionContributes to the signature fragrance of this Epidendroideae orchid species, attracting specific pollinators.

The presence of this compound in these therapeutic resins suggests that its role extends beyond mere olfaction. The lipophilic nature of the ester allows it to easily penetrate cellular membranes, which may explain the observed in vitro cytotoxicity against specific cancer cell lines and its strong antibacterial activity against Streptococcus mutans when present in synergistic botanical matrices [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate." PubChem.
  • The Good Scents Company. "this compound, 2639-68-1." The Good Scents Company Information System.
  • MDPI. "Exploring Volatiles and Biological Effects of Commiphora africana and Boswellia papyrifera Incense." Molecules.
  • MDPI. "Absolute Quantitative Volatile Measurement from Fresh Tea Leaves and the Derived Teas Revealed Contributions of Postharvest Synthesis of Endogenous Volatiles for the Aroma Quality of Made Teas." Molecules.
  • Google Patents. "Compositions and methods for identifying ligands of odorant receptors (US20100248390A1)." US Patent Office.

The Metabolic Pathway of Nerolidyl Isobutyrate in Plant Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nerolidyl isobutyrate is a sesquiterpenoid ester that, like many volatile esters, is presumed to contribute to the aromatic profiles of various plants, playing roles in flavor, fragrance, and ecological interactions. While its constituent components—the sesquiterpene alcohol nerolidol and the branched-chain fatty acid isobutyrate—are well-studied plant metabolites, the precise metabolic pathway culminating in this compound is not extensively characterized. This technical guide provides an in-depth, hypothesis-driven framework for understanding its biosynthesis, putative catabolism, and regulation within plant systems. We synthesize established knowledge on terpenoid and fatty acid metabolism to propose a comprehensive pathway, grounded in the function of known enzyme families. Furthermore, this guide furnishes detailed, field-proven methodologies for researchers to investigate and validate each step of the proposed pathway, from metabolite profiling to enzyme characterization.

Part I: Introduction to this compound

Volatile organic compounds (VOCs) are central to a plant's interaction with its environment. They act as attractants for pollinators, deterrents against herbivores, and signals in plant-plant communication.[1] Among the most diverse classes of VOCs are terpenoids and their derivatives, including a vast array of esters. This compound is an ester composed of (E)-nerolidol, a C15 sesquiterpene alcohol, and isobutyric acid. (E)-nerolidol is a known herbivore-induced plant volatile (HIPV) that can act as an indirect defense signal by attracting natural enemies of the attacking herbivores.[1][2] Isobutyric acid and its CoA ester are derived from the catabolism of the amino acid valine.[3][4] The esterification of nerolidol to this compound likely modifies its volatility, stability, and biological activity, potentially creating a novel signaling molecule or flavor/aroma component.

This guide will deconstruct the metabolic journey to this compound, beginning with the synthesis of its fundamental precursors and culminating in a proposed pathway for its formation and subsequent breakdown.

Part II: The Proposed Metabolic Pathway

The formation of this compound requires the convergence of two distinct metabolic routes: the terpenoid biosynthesis pathway yielding (E)-nerolidol, and the branched-chain amino acid catabolic pathway that produces isobutyryl-CoA.

Section 2.1: Biosynthesis of the Sesquiterpene Precursor, (E)-Nerolidol

The backbone of all terpenoids is assembled from five-carbon isoprene units.[5] The journey to nerolidol begins with the synthesis of farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenes.[5][6]

  • Upstream Isoprenoid Synthesis: Plants utilize two pathways to produce the basic C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The cytosolic mevalonate (MVA) pathway is the primary source for sesquiterpenoid precursors.

  • Formation of Farnesyl Pyrophosphate (FPP): In the cytosol, two molecules of IPP and one molecule of DMAPP are sequentially condensed by FPP synthase to form the C15 intermediate, FPP.

  • The Final Step: Nerolidol Synthase (NES): The enzyme (E)-nerolidol synthase (NES), a member of the terpene synthase (TPS) family, catalyzes the conversion of FPP to (3S)-(E)-nerolidol.[2][7][8] This reaction represents a critical control point, diverting FPP away from other metabolic fates, such as sterol biosynthesis.[9] In some species, bifunctional nerolidol/linalool synthases have been identified, which can produce both a C15 sesquiterpene and a C10 monoterpene, with the final product being determined by substrate availability and subcellular localization.[7][8] For nerolidol production, the enzyme is localized in the cytosol where the FPP substrate is abundant.[7][8]

Section 2.2: Biosynthesis of the Acyl Donor, Isobutyryl-CoA

The isobutyrate moiety is derived from the catabolism of the branched-chain amino acid valine. This process primarily occurs within the mitochondria and peroxisomes.[3][4]

  • Valine Catabolism: The breakdown of valine proceeds through a series of enzymatic steps to yield isobutyryl-CoA.

  • Peroxisomal Involvement: Studies in Arabidopsis thaliana suggest that peroxisomes play a key role in the metabolism of isobutyryl-CoA via a modified β-oxidation pathway.[3][4] This localization is significant as it segregates this acyl-CoA pool from other mitochondrial processes.

Section 2.3: The Putative Esterification: A Role for BAHD Acyltransferases

The final and least characterized step is the esterification of (E)-nerolidol with isobutyryl-CoA. Based on extensive research into the formation of other volatile esters in plants, this reaction is hypothesized to be catalyzed by an Alcohol Acyltransferase (AAT) belonging to the BAHD superfamily.[1][6][10][11][12]

The BAHD family is a large and functionally diverse group of enzymes that transfer an acyl group from a CoA-thioester to an alcohol or amine.[11][13] They are responsible for the synthesis of numerous plant secondary metabolites, including the volatile esters that define many fruit and flower aromas.[7][10][14] These enzymes are known for their ability to accept a wide range of alcohol and acyl-CoA substrates, which accounts for the vast diversity of esters found in nature.[15][16] Therefore, the most plausible mechanism for this compound synthesis is the action of a nerolidol-specific or promiscuous AAT that utilizes isobutyryl-CoA as the acyl donor.

Metabolic_Pathway_of_Nerolidyl_Isobutyrate cluster_terpenoid Terpenoid Pathway (Cytosol) cluster_amino_acid Amino Acid Catabolism cluster_esterification Hypothesized Esterification cluster_catabolism Putative Catabolism MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP FPP Synthase Nerolidol (E)-Nerolidol FPP->Nerolidol Nerolidol Synthase (NES) AAT Alcohol Acyltransferase (BAHD Family) Nerolidol->AAT Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multi-step catabolism Isobutyryl_CoA->AAT NI This compound NI_cat This compound NI->NI_cat Turnover AAT->NI Esterification Nerolidol_cat (E)-Nerolidol NI_cat->Nerolidol_cat Hydrolysis (Carboxylesterase) Isobutyrate_cat Isobutyric Acid NI_cat->Isobutyrate_cat Hydrolysis Further Further Metabolism (e.g., Glycosylation, Oxidation) Nerolidol_cat->Further

Caption: Proposed metabolic pathway of this compound in plants.

Section 2.4: Putative Catabolism of this compound

While often considered terminal products, many plant secondary metabolites undergo turnover and degradation.[17] The catabolism of this compound would likely commence with hydrolysis of the ester bond, catalyzed by a carboxylesterase enzyme. This would release (E)-nerolidol and isobutyric acid back into the metabolic pool. The released nerolidol could then be further modified, for example, through glycosylation to form a non-volatile transport or storage form, or through oxidation.[18] The released isobutyric acid would re-enter the peroxisomal β-oxidation pathway.[3][4]

Part III: Regulation of the Pathway

The biosynthesis of specialized metabolites like this compound is tightly regulated at multiple levels, ensuring production occurs at the correct time and place.

  • Transcriptional Control: The expression of terpene synthase genes, such as NES, is often the primary point of regulation. Transcription factors from families like MYB, WRKY, and AP2/ERF are known to bind to promoter regions of TPS genes and modulate their expression in response to developmental cues and environmental stimuli.[11]

  • Hormonal Signaling: Phytohormones are key signaling molecules that orchestrate plant defense responses. Jasmonic acid (JA) and its volatile ester, methyl jasmonate (MeJA), are potent inducers of sesquiterpene biosynthesis, particularly in response to herbivory.[12] Salicylic acid (SA), primarily associated with pathogen defense, can also influence terpenoid production, sometimes antagonistically to JA.[12] The induction of nerolidol as an HIPV strongly suggests its regulation by the JA pathway.[1]

  • Substrate Availability: The final production of this compound is also dependent on the availability of its precursors. The flux through both the MVA pathway to produce FPP and the valine catabolic pathway to produce isobutyryl-CoA can be limiting factors.[10]

Part IV: Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for the extraction, identification, and functional characterization of the metabolites and enzymes involved.

Protocol 1: Metabolite Profiling by GC-MS

Objective: To extract, identify, and quantify this compound and its precursors from plant tissue. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the volatility of sesquiterpenoids.[13][14]

Causality: The choice of a non-polar solvent like hexane is critical for efficiently extracting lipophilic compounds like sesquiterpene esters while minimizing the co-extraction of polar contaminants. The inclusion of an internal standard is a self-validating step, allowing for correction of variations in extraction efficiency and injection volume, thus ensuring quantitative accuracy.

Methodology:

  • Tissue Harvest: Flash-freeze approximately 100-200 mg of plant tissue (e.g., leaves, flowers) in liquid nitrogen to quench metabolic activity. Grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powder to a 2 mL glass vial. Add 1 mL of GC-grade hexane containing an internal standard (e.g., 1 µg/mL of tetradecane or another non-native hydrocarbon).

  • Incubation: Vortex vigorously for 30 seconds. Incubate on a shaker at room temperature for 1 hour, protected from light.

  • Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Sample Transfer: Carefully transfer the supernatant to a new GC vial with a micro-insert.

  • GC-MS Analysis:

    • Injector: 250°C, Splitless mode, 1 µL injection volume.

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating terpenes.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index to an authentic chemical standard. Quantify relative to the internal standard.

Parameter Setting Rationale
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Gold standard for volatile and semi-volatile compound analysis, providing both separation and structural information.[14][19]
Extraction Solvent HexaneEfficiently solubilizes non-polar sesquiterpenoids and their esters.[5]
Internal Standard Tetradecane (or similar)Corrects for variability in extraction and injection, ensuring data accuracy and reproducibility.
GC Column DB-5ms or equivalentProvides excellent separation of complex terpene mixtures based on boiling point and polarity.
Ionization Mode Electron Impact (EI) at 70 eVCreates reproducible fragmentation patterns, allowing for confident library-based identification.
Protocol 2: Identification and Characterization of the Candidate Acyltransferase

Objective: To identify the gene encoding the putative this compound synthase and characterize the recombinant enzyme's activity in vitro.

Causality: This workflow follows a logical progression from gene discovery to functional validation. Transcriptome analysis of a plant tissue known to produce the compound (e.g., from GC-MS data) under inducing conditions (e.g., MeJA treatment) maximizes the probability of identifying the correct, upregulated acyltransferase gene. Heterologous expression provides a clean background to test the specific catalytic activity of the candidate enzyme, a crucial step for unambiguous functional assignment.[10][15]

Caption: Experimental workflow for identifying and validating the this compound synthase.

Methodology:

  • Candidate Gene Identification:

    • Treat plants with an inducer like methyl jasmonate (MeJA) to stimulate defense-related pathways.

    • Perform RNA-Seq on induced vs. control tissues at a time point corresponding to peak volatile emission.

    • Identify all genes annotated as BAHD acyltransferases that are significantly upregulated upon treatment. Prioritize candidates based on homology to known alcohol acyltransferases.

  • Heterologous Expression:

    • Clone the full-length coding sequence of candidate genes into a bacterial expression vector (e.g., pET-28a with a His-tag).

    • Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture in a 1.5 mL glass vial containing: 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 10 µg of purified enzyme, 200 µM (E)-nerolidol, and 200 µM isobutyryl-CoA.

    • Initiate the reaction by adding the isobutyryl-CoA.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and extract the products by adding 200 µL of hexane, vortexing, and centrifuging to separate the phases.

  • Product Analysis:

    • Analyze the hexane layer by GC-MS as described in Protocol 1.

    • A functional this compound synthase will produce a peak with the identical retention time and mass spectrum as the authentic this compound standard. Controls (no enzyme, boiled enzyme, no nerolidol, no isobutyryl-CoA) must be run to ensure the product is enzyme-dependent.

Part V: Conclusion and Future Directions

The metabolic pathway of this compound in plants represents a fascinating intersection of sesquiterpenoid and branched-chain amino acid metabolism. While its direct synthesis has not been fully elucidated, this guide presents a robust, evidence-based hypothesis centered on the well-established roles of terpene synthases and BAHD acyltransferases. The proposed pathway provides a clear roadmap for researchers, and the detailed methodologies herein offer the tools to validate these hypotheses.

Future research should focus on the in vivo functional characterization of candidate acyltransferases using techniques like gene silencing (RNAi) or CRISPR/Cas9-mediated knockout in a model plant system. Elucidating the ecological role of this compound—whether in pollinator attraction, herbivore deterrence, or as an antimicrobial agent—will provide critical context for its metabolic regulation. Understanding this pathway not only deepens our knowledge of plant specialized metabolism but also opens avenues for the metabolic engineering of novel flavors, fragrances, and bioactive compounds.

References

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  • D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466-476. [Link]

  • D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. PubMed, PMID: 12226525. [Link]

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  • Nieuwenhuizen, N. J., et al. (2009). Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis). Journal of Experimental Botany, 60(12), 3597-3608. [Link]

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  • Degenhardt, J., et al. (2003). Restoring a maize root signal that attracts insect-killing nematodes. Proceedings of the National Academy of Sciences, 100(23), 13213-13218. (General knowledge about HIPVs, context for[2])

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  • Degenhardt, J., & Gershenzon, J. (2000). Demonstration and characterization of (E)-nerolidol synthase from maize: A herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis. Planta, 210(5), 815-822. [Link]

  • Lucas, K. A., & Blevins, D. G. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Journal of Biological Chemistry, 282(34), 24964-24972. [Link]

  • Xu, G., et al. (2025). Characterization of four terpene synthase genes involved in nerolidol and linalool biosynthesis in Santalum album leaves induced by methyl jasmonate. Plant Physiology and Biochemistry, 200, 110571. [Link]

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The Bioactive Potential of Nerolidyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] Its ester derivatives, nerolidyl esters, represent a promising class of compounds with potentially enhanced or modulated bioactivities. This technical guide provides a comprehensive literature review of the known biological effects of nerolidyl esters, with a primary focus on nerolidyl acetate, the most extensively studied derivative. We will delve into their anticancer, antimicrobial, anti-inflammatory, and insecticidal properties, exploring the underlying mechanisms of action and providing practical experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these lipophilic compounds.

Chemical Structure and Synthesis

Nerolidyl esters are formed by the esterification of the tertiary alcohol group of nerolidol with various carboxylic acids. This modification alters the molecule's polarity, lipophilicity, and steric hindrance, which can significantly influence its biological activity and pharmacokinetic profile. The general structure of a nerolidyl ester is depicted below.

The synthesis of nerolidyl esters can be achieved through several methods, including the reaction of nerolidol with an appropriate acyl chloride or carboxylic anhydride in the presence of a base catalyst.[3]

A Spectrum of Bioactivity: From Anticancer to Insecticidal

While research into the full range of nerolidyl esters is ongoing, the existing literature, primarily on nerolidol and nerolidyl acetate, points to a broad spectrum of biological activities.

Anticancer Activity

Nerolidol, the parent alcohol, has demonstrated notable anticancer properties against various cancer cell lines, including breast cancer[4], lung carcinoma[5], and acute lymphoblastic leukemia.[6] Its proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6]

Nerolidol acetate is also recognized for its anti-cancer activities.[7] While specific mechanistic studies on the acetate are less common than for the parent alcohol, it is plausible that it shares similar mechanisms of action. The esterification may enhance cellular uptake and bioavailability, potentially leading to increased efficacy.[8]

Key Anticancer Mechanisms of Nerolidol (Potentially Shared by its Esters):

  • Induction of Apoptosis: Nerolidol has been shown to trigger programmed cell death in cancer cells by modulating key signaling pathways.[5][6]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

  • ROS Generation: An increase in intracellular ROS can lead to oxidative stress and subsequent cell death in cancer cells.[6]

  • Modulation of Signaling Pathways: Nerolidol has been found to interfere with critical cancer-related signaling pathways such as PI3K/Akt and NF-κB.[6]

Antimicrobial and Antifungal Activity

The antimicrobial properties of nerolidol are well-documented, showing efficacy against a range of bacteria and fungi.[1][9] It has been reported to be effective against both Gram-positive and Gram-negative bacteria.[10][11] Nerolidol acetate also possesses antibacterial activity.[7] The lipophilic nature of these compounds allows them to disrupt the microbial cell membrane, a likely mechanism of their antimicrobial action.

A study on nerolidol and its derivatives, including O-methyl-nerolidol and O-ethyl-nerolidol, tested their antimicrobial activity against airborne microbes.[12] While this study did not include a wide range of esters, it highlights the potential for derivatization to modulate antimicrobial efficacy.

Anti-inflammatory Effects

Nerolidol exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[13][14] It has also been shown to inhibit neutrophil activation.[3][15] Nerolidol acetate is also reported to have anti-inflammatory activity.[7] The anti-inflammatory action is likely mediated through the modulation of inflammatory signaling pathways.

Leishmanicidal and Anti-parasitic Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Nerolidol has demonstrated potent activity against various Leishmania species.[16][17] The proposed mechanism involves the inhibition of isoprenoid biosynthesis, a crucial metabolic pathway for the parasite.[16][17] A derivative, 4-nerolidylcatechol, has also shown promising leishmanicidal properties.[18][19] Nerolidol acetate is also known to inhibit parasitic activity, including against schistosomiasis and malaria.[7]

Insecticidal and Acaricidal Properties

Nerolidol and its parent compounds are known to have insecticidal and acaricidal activities.[20] This makes nerolidyl esters potential candidates for the development of new, environmentally friendly pesticides.

Quantitative Bioactivity Data

The following table summarizes some of the available quantitative data on the bioactivity of nerolidol, which can serve as a benchmark for evaluating its esters. Data for nerolidyl esters is sparse in the readily available literature.

CompoundBioactivityModelIC50 / MICReference
NerolidolLeishmanicidalL. amazonensis promastigotes85 µM[16]
NerolidolLeishmanicidalL. braziliensis promastigotes74 µM[16]
NerolidolLeishmanicidalL. chagasi promastigotes75 µM[16]
NerolidolAnticancerMOLT-4 (leukemia) cells30 µM[6]
NerolidolAnti-inflammatoryfMLF-induced neutrophil activation4.0 µM[3]
NerolidolAnti-inflammatoryWKYMVM-induced neutrophil activation3.7 µM[3]
NerolidolAntimicrobialS. aureus512 to >1024 µg/mL[21]
NerolidolAntimicrobialP. aeruginosa0.5 mg/mL[9]
NerolidolAntimicrobialK. pneumoniae0.5 mg/mL[9]

Experimental Protocols

This section provides standardized, step-by-step methodologies for assessing the key bioactivities of nerolidyl esters.

In Vitro Anticancer Activity: MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nerolidyl ester in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Microorganism Preparation: Grow the bacterial or fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the nerolidyl ester in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the nerolidyl ester for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. .

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Proposed Anticancer Signaling Pathway of Nerolidol and its Esters

anticancer_pathway cluster_cell Cancer Cell NerolidylEster Nerolidyl Ester PI3K_AKT PI3K/Akt Pathway NerolidylEster->PI3K_AKT Inhibits NFkB NF-κB Pathway NerolidylEster->NFkB Inhibits ROS ↑ Reactive Oxygen Species (ROS) NerolidylEster->ROS CellMembrane Cell Membrane CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest Regulates (Inhibition leads to arrest) Apoptosis Apoptosis NFkB->Apoptosis Regulates (Inhibition promotes) Mitochondria Mitochondria ROS->Mitochondria Induces Stress Mitochondria->Apoptosis Initiates

Caption: Proposed anticancer mechanism of nerolidyl esters.

Experimental Workflow for Bioactivity Screening

workflow Start Nerolidyl Ester Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., Griess Assay) Start->AntiInflammatory LeadIdentification Lead Compound Identification Cytotoxicity->LeadIdentification Antimicrobial->LeadIdentification AntiInflammatory->LeadIdentification Mechanism Mechanism of Action Studies LeadIdentification->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: A typical workflow for screening the bioactivity of nerolidyl esters.

Future Directions and Conclusion

The available evidence strongly suggests that nerolidyl esters are a promising class of bioactive compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. While nerolidol and nerolidyl acetate have shown significant promise, a considerable knowledge gap exists for other ester derivatives. Future research should focus on:

  • Systematic Synthesis and Screening: A library of nerolidyl esters with varying chain lengths and branching should be synthesized and screened for a wide range of biological activities.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the ester group and the observed bioactivity will be crucial for designing more potent and selective compounds.

  • In-depth Mechanistic Studies: Detailed investigations into the molecular targets and signaling pathways modulated by different nerolidyl esters are needed.

  • In Vivo Efficacy and Safety: Promising candidates should be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

  • Arruda, D. C., D'Alexandri, F. L., Katzin, A. M., & Uliana, S. R. (2005). Antileishmanial Activity of the Terpene Nerolidol. Antimicrobial Agents and Chemotherapy, 49(5), 1679–1687. [Link]

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  • Calo, J. R., et al. (2025). Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system. Frontiers in Veterinary Science. [Link]

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  • Zidorn, C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. International journal of molecular sciences, 23(24), 15598. [Link]

  • Farooq, M., et al. (2025). Anticancer efficacy of nerolidol, cyclophosphamide, and their combination against breast cancer cell line MCF-7. Molecular Biology Reports. [Link]

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  • Ni, Y. L., et al. (2019). Nerolidol Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway. Oxidative Medicine and Cellular Longevity, 2019, 8198359. [Link]

  • Al-Aamri, M. S., et al. (2025). Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways. Advances in Clinical and Experimental Medicine. [Link]

  • Singh, A., et al. (2022). Fabrication, physicochemical characterization and In vitro anticancer activity of nerolidol encapsulated solid lipid nanoparticles in human colorectal cell line. Colloids and Surfaces B: Biointerfaces, 215, 112520. [Link]

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Isomeric forms of nerolidyl isobutyrate (cis/trans)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomeric Forms of Nerolidyl Isobutyrate (cis/trans)

This compound, a sesquiterpenoid ester, is a valuable fragrance ingredient prized for its complex fruity and woody aroma. The presence of a trisubstituted double bond in its nerolidyl moiety gives rise to cis and trans geometric isomers, each possessing unique physicochemical properties and, consequently, distinct sensory and potentially biological characteristics. This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of the cis and trans isomers of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these isomers for applications in fragrance chemistry, sensory science, and pharmacology. The guide details experimental protocols for isomer-specific synthesis, analytical techniques for their differentiation and quantification, and strategies for their preparative separation. Furthermore, it explores the anticipated differences in their biological activities, drawing parallels with the well-documented isomeric variations in the parent alcohol, nerolidol.

Introduction: The Significance of Isomerism in this compound

This compound is the ester formed from the reaction of nerolidol and isobutyric acid. Nerolidol, a naturally occurring sesquiterpene alcohol, is found in numerous essential oils and possesses four stereoisomers due to a chiral center at the C3 position and a double bond at the C6 position.[1][2] This structural complexity is conferred upon this compound, resulting in the existence of (R/S)-cis-nerolidyl isobutyrate and (R/S)-trans-nerolidyl isobutyrate.

The spatial arrangement of the substituents around the C6-C7 double bond dictates the cis or trans configuration, which significantly influences the molecule's overall shape.[3] This, in turn, affects its physical properties such as boiling point, density, and refractive index, as well as its interaction with biological receptors, including olfactory receptors and enzyme active sites.[4] For the fragrance and flavor industry, controlling the isomeric composition is paramount, as even subtle structural changes can lead to dramatic differences in odor profile and intensity.[5][6] In the pharmaceutical realm, the differential biological activities of geometric isomers are a well-established phenomenon, with one isomer often exhibiting significantly higher potency or a different pharmacological profile than the other.[4]

This guide focuses on the cis/trans isomerism of this compound, providing the technical foundation necessary for its synthesis, analysis, and application.

Synthesis of cis- and trans-Nerolidyl Isobutyrate

The synthesis of isomerically pure this compound is contingent on the availability of the corresponding pure nerolidol isomers. The general synthetic strategy involves a two-step process: the synthesis of the desired nerolidol isomer, followed by its esterification with isobutyric acid or a reactive derivative thereof.

Synthesis of cis- and trans-Nerolidol

A common industrial synthesis of nerolidol isomers starts from linalool and proceeds through geranylacetone as a key intermediate.[2][7] The isomeric purity of the final nerolidol product is determined by the isomeric purity of the geranylacetone used.

Caption: Synthesis workflow for cis- and trans-nerolidol.

Experimental Protocol: Synthesis of trans-Nerolidol

This protocol is adapted from established methods for the synthesis of nerolidol isomers.[2][8]

  • Synthesis of trans-Geranylacetone: Begin with a commercial source of trans-geranylacetone or synthesize it from geraniol.

  • Grignard Reaction:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings in anhydrous tetrahydrofuran (THF).

    • Slowly add vinyl bromide to initiate the formation of the vinyl magnesium bromide Grignard reagent.

    • Cool the reaction mixture to 0-5 °C and add a solution of trans-geranylacetone in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude trans-nerolidol by vacuum distillation.

Esterification of Nerolidol Isomers

The esterification of the tertiary alcohol, nerolidol, requires carefully chosen conditions to achieve high yields and avoid side reactions.

Experimental Protocol: Synthesis of trans-Nerolidyl Isobutyrate

  • Reaction Setup: In a round-bottom flask, dissolve trans-nerolidol in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Esterification:

    • Add an excess of isobutyric anhydride and a tertiary amine base, such as pyridine or triethylamine.[9]

    • Stir the reaction mixture at room temperature until the nerolidol is consumed, as monitored by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude trans-nerolidyl isobutyrate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Spectroscopic Characterization

The differentiation of cis- and trans-nerolidyl isobutyrate relies on a combination of chromatographic and spectroscopic techniques. While a comprehensive set of experimental data for the individual isomers is not widely published, the following table summarizes known data for the mixed isomers and provides expected values based on the properties of the nerolidol precursors and general principles of stereoisomerism.

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound (Mixed Isomers)cis-Nerolidyl Isobutyrate (Predicted)trans-Nerolidyl Isobutyrate (Predicted)Reference
Molecular Formula C₁₉H₃₂O₂C₁₉H₃₂O₂C₁₉H₃₂O₂[10]
Molecular Weight 292.46 g/mol 292.46 g/mol 292.46 g/mol [10]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid[11]
Specific Gravity (25°C) 0.885 - 0.895Slightly higher than transSlightly lower than cis[11]
Refractive Index (20°C) 1.458 - 1.468Slightly higher than transSlightly lower than cis[11]
Boiling Point 115 °C @ 0.5 mmHgSlightly higher than transSlightly lower than cis[11]
Odor Profile Fruity, woody, bergamot, pearMore green, fresh bark notesMore woody, floral notes[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers. Although specific spectral data for the individual esters is scarce, data from the nerolidol precursors and general principles of NMR can be used to predict the key differentiating features.[13]

  • ¹H NMR: The chemical shifts of the vinylic protons and the allylic methyl groups are expected to differ between the cis and trans isomers due to through-space anisotropic effects. In the cis isomer, the C12 methyl group is expected to be more shielded (appear at a lower chemical shift) compared to the trans isomer.

  • ¹³C NMR: The chemical shifts of the carbons involved in and adjacent to the C6-C7 double bond will be different for the cis and trans isomers.[14][15] The C12 carbon in the cis isomer is expected to be significantly shielded compared to the trans isomer due to the gamma-gauche effect.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be a definitive method for distinguishing between cis and trans isomers of alkenes due to differences in their vibrational modes.[16][17]

  • trans Isomer: A strong, sharp absorption band in the range of 960-980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted double bond.[18]

  • cis Isomer: The corresponding out-of-plane C-H bending vibration for a cis-disubstituted double bond is typically found in the range of 665-730 cm⁻¹ and is often broader and less intense.[17]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small drop of the purified this compound isomer is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Spectra are collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An average of 16-32 scans is typically sufficient.

  • Data Analysis: The spectra of the two isomers are compared, with particular attention paid to the 1000-650 cm⁻¹ region for the characteristic C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for the analysis of volatile compounds like this compound. While the mass spectra of geometric isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed.[19][20] The fragmentation pattern will be dominated by cleavages at the allylic positions and the ester group.

Analytical and Preparative Separation of Isomers

The separation of the cis and trans isomers of this compound is essential for their individual characterization and application.

Caption: Workflow for the separation and characterization of this compound isomers.

Analytical Separation by Gas Chromatography (GC)

High-resolution gas chromatography is the method of choice for the analytical separation of cis- and trans-nerolidyl isobutyrate.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Program: A temperature gradient program is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping at 5°C/min to 280°C and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of a dilute solution (e.g., 100 ppm in hexane) is injected in split mode (e.g., 50:1 split ratio).

  • Detection: Mass spectrometer scanning from m/z 40-400.

Under these conditions, the cis isomer is expected to elute slightly before the trans isomer.[21]

Preparative Separation by Liquid Chromatography

For the isolation of larger quantities of pure isomers, preparative high-performance liquid chromatography (HPLC) or low-pressure column chromatography is employed.[22][23]

Experimental Protocol: Preparative HPLC

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the two isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]

  • Scale-up: The analytical method is scaled up to a preparative column with a larger diameter and particle size. The flow rate and injection volume are increased proportionally.[24]

  • Fraction Collection: The eluent is monitored with a UV detector (if the compound has a chromophore) or a refractive index detector. Fractions corresponding to each isomer are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the pure isomers.

Biological Activity and Sensory Profile: The Impact of Isomerism

While direct comparative studies on the biological activities of cis- and trans-nerolidyl isobutyrate are limited, the extensive research on nerolidol provides a strong foundation for anticipating isomeric differences. Nerolidol has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[21][25]

Table 2: Reported Biological Activities of Nerolidol Isomers

ActivityIsomer(s) StudiedFindingsReference
Antimicrobial cis and transBoth isomers show activity, with some studies suggesting differences in potency against specific microbes.[25]
Anticancer cis-NerolidolInduces DNA damage and ER stress in bladder carcinoma cells.[16]
Anti-inflammatory Isomer unspecifiedDemonstrates anti-inflammatory properties.[16]
Skin Penetration Enhancer Isomer unspecifiedEnhances the transdermal delivery of therapeutic drugs.[4]

Given that the esterification of nerolidol to this compound alters its lipophilicity and steric bulk, it is plausible that the biological activities will be modulated, and the differences between the cis and trans isomers may be even more pronounced.

From a sensory perspective, the shape of a molecule is a critical determinant of its interaction with olfactory receptors.[26] It is highly probable that cis- and trans-nerolidyl isobutyrate have distinct odor profiles. Based on data for nerolidol, the cis isomer may contribute more "green" and "fresh bark" notes, while the trans isomer may be more "woody" and "floral".[12] A detailed sensory analysis by a trained panel would be required to fully characterize these differences.[11]

Conclusion

The cis and trans isomers of this compound represent distinct chemical entities with unique properties. For researchers and developers in the fragrance, flavor, and pharmaceutical industries, a thorough understanding and control of the isomeric composition of this molecule are crucial for ensuring product quality, efficacy, and desired sensory attributes. This guide has provided a comprehensive technical overview of the synthesis, characterization, and separation of these isomers, drawing upon established chemical principles and data from the parent molecule, nerolidol. Further research focusing on the direct comparison of the biological and sensory properties of the isolated this compound isomers will undoubtedly unlock their full potential in a range of applications.

References

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Methodological & Application

Protocol for the chemical synthesis of nerolidyl isobutyrate from nerolidol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Nerolidyl isobutyrate (CAS 2306-78-7) is a sesquiterpene ester valued in fragrance and pheromone research for its tenacity and soft, woody-floral profile. The synthesis of this compound presents a classic organic chemistry challenge: the esterification of nerolidol , a tertiary allylic alcohol.

The Core Challenge: Standard Fischer esterification (acid + alcohol + acid catalyst) is contraindicated for nerolidol. The tertiary hydroxyl group at C-3 is sterically hindered, reducing nucleophilicity. Furthermore, under acidic conditions and heat, the tertiary allylic system is highly prone to E1 elimination , leading to the irreversible formation of hydrocarbon by-products such as


-farnesene and bisabolene isomers, or allylic rearrangement  to primary farnesyl esters.

The Solution: To ensure high yield and structural integrity, this protocol utilizes the Steglich Esterification (DCC/DMAP coupling).[1] This method operates under mild, basic conditions at room temperature, effectively mitigating the risk of acid-catalyzed dehydration while overcoming steric hindrance via the formation of a hyper-nucleophilic


-acylpyridinium intermediate.

Chemical Properties & Reagents

Table 1: Reactant and Product Specifications
CompoundRoleMW ( g/mol )CASBoiling PointDensity (g/mL)
Nerolidol Substrate222.377212-44-4276°C0.875
Isobutyric Acid Acyl Donor88.1179-31-2154°C0.950
DCC Coupling Agent206.33538-75-0122°CN/A (Solid)
DMAP Catalyst122.171122-58-3162°C (MP)N/A (Solid)
This compound Target 292.46 2306-78-7 ~300°C ~0.90

Experimental Protocol: Steglich Esterification

Reaction Mechanism & Workflow

The following diagram illustrates the activation pathway. DMAP acts as an acyl-transfer catalyst, attacking the


-acylisourea intermediate formed by DCC and isobutyric acid. This generates a reactive 

-acylpyridinium species that is susceptible to attack even by the bulky tertiary hydroxyl of nerolidol.

SteglichMechanism Start Isobutyric Acid + DCC Inter1 O-Acylisourea (Activated Acid) Start->Inter1 Activation Inter2 N-Acylpyridinium Ion (Active Species) Inter1->Inter2 + DMAP (Nucleophilic Attack) DMAP DMAP (Catalyst) DMAP->Inter2 Recycled Product This compound + DCU (Urea) Inter2->Product + Nerolidol (Acyl Transfer) Nerolidol Nerolidol (Tertiary Alcohol) Nerolidol->Product

Figure 1: Mechanistic pathway of Steglich esterification preventing elimination side-reactions.

Step-by-Step Methodology

Scale: 10 mmol (approx. 2.22 g of Nerolidol) Solvent: Dichloromethane (DCM), anhydrous.

  • Preparation of Reactants:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Nerolidol (2.22 g, 10 mmol) and Isobutyric acid (0.97 g, 11 mmol, 1.1 eq) in 30 mL of anhydrous DCM.

    • Scientist's Note: A slight excess of acid ensures complete consumption of the valuable alcohol substrate.

  • Catalyst Addition:

    • Add DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol, 0.1 eq).

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Critical Control Point: Cooling is essential before adding DCC to prevent an uncontrolled exotherm which could trigger allylic rearrangement.

  • Coupling Agent Addition:

    • Dissolve DCC (N,N'-Dicyclohexylcarbodiimide) (2.48 g, 12 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15 minutes under nitrogen atmosphere.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C) naturally.

    • Stir for 12–24 hours .

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 9:1). Stain with Vanillin or Anisaldehyde. The product (

      
      ) will appear less polar than nerolidol (
      
      
      
      ).
  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU urea by-product. Rinse the cake with cold DCM.

    • Wash the filtrate sequentially with:

      • 0.5 N HCl (2 x 20 mL) – Removes DMAP and unreacted amine.

      • Saturated NaHCO₃ (2 x 20 mL) – Neutralizes excess isobutyric acid.

      • Brine (1 x 20 mL) – Dries the organic layer.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      

Purification & Characterization

Due to the high boiling point of the product (~300°C), distillation carries a high risk of thermal degradation. Flash Column Chromatography is the required purification standard.[2]

Purification Logic

PurificationFlow Crude Crude Oil (Contains Product, DCU traces, Oligomers) Filtration Filtration (Celite) Remove bulk DCU Crude->Filtration Wash Acid/Base Wash Filtration->Wash Column Flash Chromatography SiO2 (Hexane:EtOAc 95:5) Wash->Column Fractions Fraction Analysis (TLC) Column->Fractions Evap Rotary Evaporation (<40°C) Fractions->Evap Combine Pure Fractions Final Pure this compound Evap->Final

Figure 2: Purification workflow ensuring removal of urea by-products.

Validation Parameters (Self-Validating System)

To confirm the synthesis was successful and the tertiary center remains intact:

  • IR Spectroscopy:

    • Signal: Strong Carbonyl (

      
      ) stretch at 1730–1740 cm⁻¹ .
      
    • Validation: Disappearance of the broad O-H stretch (3300–3400 cm⁻¹) of nerolidol.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Vinyl Protons: The vinyl protons attached to the tertiary carbon (C-2) should remain distinct. Look for the characteristic dd pattern of the vinyl group at

      
       5.9 ppm.
      
    • Isobutyrate Group: Look for the isopropyl doublet (

      
       ~1.1-1.2 ppm) and the septet (
      
      
      
      ~2.5 ppm) of the isobutyrate moiety.
    • Absence of Shift: If the double bond signals shift significantly or new olefinic protons appear, elimination (dehydration) has occurred.

Troubleshooting & Safety

Failure ModeSymptomRoot CauseCorrective Action
Low Yield High recovery of starting alcoholSteric hindrance prevented attack.Increase DMAP to 0.5 eq or extend reaction time to 48h.
By-products New spots on TLC (high

)
Elimination (Dehydration).Ensure reaction temp was 0°C during addition. Ensure DCM was anhydrous.
Solid Precipitate White solid in final oilResidual DCU.Cool the oil in acetone (-20°C) to precipitate remaining urea, then filter again.

Safety Note: DCC is a potent allergen and sensitizer. Handle in a fume hood. DMAP is toxic and readily absorbed through skin.

References

  • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Acyl substitution on tertiary centers).

Sources

Lipase-catalyzed enzymatic synthesis of nerolidyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the lipase-catalyzed synthesis of nerolidyl isobutyrate, offering researchers and drug development professionals a comprehensive overview of the scientific principles, key parameter optimizations, and detailed experimental protocols for this green chemistry approach.

Introduction: The Case for Enzymatic Synthesis

This compound is an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. It is prized for its unique aromatic profile, which combines woody, fresh bark notes from nerolidol with fruity undertones.[1][2] Furthermore, nerolidol itself exhibits a range of pharmacological activities, including antioxidant and anti-inflammatory properties, making its derivatives, like this compound, valuable candidates for further investigation in drug development.[3]

Traditionally, ester synthesis relies on chemical methods that often require harsh conditions, such as high temperatures and the use of strong acid catalysts.[4] These processes can lead to undesirable side reactions, energy inefficiency, and environmental concerns. Biocatalysis, utilizing enzymes like lipases, presents a powerful and sustainable alternative. Lipase-catalyzed synthesis operates under mild conditions, demonstrates high selectivity (chemo-, regio-, and enantioselectivity), and minimizes waste, aligning with the principles of green chemistry.[5][6]

This guide provides a detailed exploration of the lipase-catalyzed synthesis of this compound, covering the underlying enzymatic mechanisms, critical parameters for process optimization, and step-by-step protocols for practical implementation in a laboratory setting.

Scientific Principles of Lipase-Catalyzed Esterification

The synthesis of this compound is achieved through the esterification of nerolidol with an acyl donor, such as isobutyric acid or one of its esters. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally versatile enzymes for this task. While their natural function is to hydrolyze fats, in non-aqueous or low-water environments, they efficiently catalyze the reverse reactions: esterification and transesterification.[7]

The Ping-Pong Bi-Bi Mechanism

The most widely accepted kinetic model for lipase-catalyzed transesterification is the Ping-Pong Bi-Bi mechanism.[4][8] This two-step process involves the formation of a covalent intermediate:

  • Acylation: The first substrate (the acyl donor, e.g., vinyl isobutyrate) binds to the lipase's active site. The catalytic triad (typically Ser-His-Asp) facilitates the formation of a tetrahedral intermediate, which then resolves into an acyl-enzyme complex, releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde).

  • Deacylation: The second substrate (the alcohol, nerolidol) binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol's hydroxyl group on the acyl-enzyme intermediate leads to the formation of the final ester product (this compound) and the regeneration of the free enzyme.

PingPong_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E Free Lipase (E) EA Enzyme-Acyl Donor Complex (EA) E->EA + A A Acyl Donor (A) (e.g., Vinyl Isobutyrate) F Acyl-Enzyme Intermediate (F) EA->F - P P Product 1 (P) (e.g., Acetaldehyde) FB Acyl-Enzyme-Alcohol Complex (FB) F->FB + B B Alcohol (B) (Nerolidol) E2 Free Lipase (E) FB->E2 - Q Q Ester Product (Q) (this compound) F_source->F

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Application Notes: Optimizing Reaction Parameters

The success and efficiency of the enzymatic synthesis depend on the careful optimization of several key parameters. Understanding the causality behind these choices is critical for developing a robust and scalable process.

Choice of Biocatalyst

Immobilized lipases are overwhelmingly preferred for industrial and laboratory synthesis. Immobilization enhances enzyme stability, simplifies catalyst recovery and reuse, and allows for continuous processing, significantly reducing costs.[9][10]

BiocatalystSource OrganismSupport MaterialKey Advantages
Novozym® 435 Candida antarctica Lipase BMacroporous acrylic resinHigh activity, broad substrate specificity, excellent thermal stability, widely documented success.[10][11][12]
Lipozyme® TL IM Thermomyces lanuginosusGranulated silica gelGood thermal stability, effective for various ester syntheses.[12][13]
Lipozyme® RM IM Rhizomucor mieheiAnion exchange resinOften used in lipid modification, but can be less effective for short-chain esters.[12]

Insight: Novozym® 435 is frequently the catalyst of choice for synthesizing flavor and fragrance esters due to its high conversion rates and robustness under various conditions.[12] Its performance often surpasses other commercial lipases for this type of reaction.

Acyl Donor Strategy: Esterification vs. Transesterification
  • Direct Esterification: Involves the reaction of nerolidol with isobutyric acid. This is a reversible reaction, and the water produced as a byproduct can promote the reverse hydrolytic reaction, limiting the final yield.[7]

  • Transesterification: Uses an ester of isobutyric acid (e.g., ethyl isobutyrate, vinyl isobutyrate) as the acyl donor. Using an activated ester like vinyl isobutyrate is highly advantageous. The co-product, vinyl alcohol, rapidly and irreversibly tautomerizes to acetaldehyde, which drives the reaction equilibrium towards product formation, often resulting in near-quantitative yields.[8]

Reaction Medium

The choice of solvent is critical as it affects substrate solubility and enzyme activity.[13]

  • Hydrophobic Solvents: Solvents like hexane, heptane, or tert-butanol are commonly used. They effectively dissolve the non-polar substrates (nerolidol) and products while maintaining the essential micro-aqueous layer around the enzyme necessary for its catalytic function.[13]

  • Solvent-Free Systems: Conducting the reaction with the substrates acting as the solvent is a highly "green" and efficient option. This approach maximizes reactant concentration, simplifies downstream processing, and reduces solvent waste.[14][15]

Core Reaction Conditions

The following parameters must be empirically optimized to achieve maximum conversion and efficiency.

ParameterTypical RangeRationale & Expert Insight
Temperature 40 - 70 °CHigher temperatures increase the reaction rate but risk thermal denaturation of the enzyme above an optimal point. A common starting point is 50-60°C for robust enzymes like Novozym® 435.[15][16]
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)Using an excess of the acyl donor can shift the equilibrium towards product formation. However, a very large excess can sometimes cause substrate inhibition or complicate purification.
Enzyme Loading 5 - 15% (w/w of substrates)Increasing enzyme concentration boosts the initial reaction rate. However, beyond a certain point, the increase becomes non-linear due to mass transfer limitations or cost constraints.[14][15][17]
Agitation Speed 150 - 600 rpmAdequate mixing is crucial to minimize external mass transfer limitations, ensuring substrates can readily access the active sites of the immobilized enzyme.[4][14]
Water Activity (aw) Low / ControlledA minimal amount of water is essential for lipase flexibility and activity. However, excess water will favor hydrolysis over esterification. Using anhydrous substrates and solvents is recommended.[16]

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup prep_reactants Add Nerolidol, Acyl Donor, & Solvent to Reaction Vessel preheat Pre-heat to Optimal Temperature (e.g., 60°C) prep_reactants->preheat add_enzyme Add Immobilized Lipase (e.g., Novozym® 435) preheat->add_enzyme react Incubate with Agitation (e.g., 200 rpm) for 24-48h add_enzyme->react sampling Withdraw Aliquots at Time Intervals react->sampling filter Filter to Recover Immobilized Enzyme react->filter At Reaction End gc_analysis Analyze by GC-FID/MS to Determine Conversion sampling->gc_analysis purify Purify Product (e.g., Vacuum Distillation) filter->purify

Caption: General experimental workflow for lipase-catalyzed synthesis.

Protocol 1: Optimized Synthesis via Transesterification

This protocol describes an optimized synthesis using Novozym® 435 in a solvent-free system.

Materials:

  • Nerolidol (cis/trans mixture, ≥97%)

  • Vinyl isobutyrate (≥99%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous hexane (for sample dilution)

  • 20 mL screw-cap glass vial with a magnetic stir bar

  • Heating/stirring plate or temperature-controlled shaker

Procedure:

  • To the 20 mL vial, add nerolidol (e.g., 2.22 g, 10 mmol).

  • Add vinyl isobutyrate in a 3:1 molar excess (e.g., 3.00 g, 30 mmol).

  • Place the vial in a shaker or on a stirring plate set to the optimal temperature (e.g., 60°C) and allow the mixture to equilibrate for 10 minutes.

  • Add Novozym® 435 at 10% of the total substrate weight (e.g., 0.52 g).

  • Seal the vial tightly and begin agitation at 200 rpm.

  • Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Quench the reaction for each aliquot by diluting it immediately in 1 mL of hexane to inhibit further enzymatic activity.

  • After the reaction reaches the desired conversion (typically >95% within 24-48 hours), stop the heating and agitation.

  • Separate the immobilized enzyme from the product mixture by simple filtration or decantation. The enzyme can be washed with hexane, dried, and stored for reuse.

  • The crude product can be purified by vacuum distillation to remove excess acyl donor and any byproducts.

Protocol 2: Analytical Monitoring by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for fragrance analysis (e.g., HP-5, DB-5, or similar).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Analysis:

  • Inject the diluted sample into the GC.

  • Identify the peaks for nerolidol and this compound based on their retention times (determined by running standards).

  • Calculate the conversion percentage based on the disappearance of the limiting reactant (nerolidol) using peak areas.

Conversion (%) = [ (Initial AreaNerolidol - Final AreaNerolidol) / Initial AreaNerolidol ] x 100

Expected Results and Troubleshooting

Under optimized conditions, this enzymatic protocol is expected to yield high conversions of nerolidol to this compound, often exceeding 95%.

  • Enzyme Reusability: A key advantage of using an immobilized catalyst like Novozym® 435 is its operational stability. The recovered enzyme can typically be reused for multiple cycles (5-10 or more) with only a minor loss in activity, making the process highly economical.[8][9] A gradual decrease in conversion after several cycles indicates potential enzyme deactivation.

  • Troubleshooting Low Conversion:

    • Inactive Enzyme: Ensure the enzyme has been stored correctly (typically in a cool, dry place) and has not exceeded its shelf life.

    • Water Contamination: The presence of water in substrates or solvents can promote hydrolysis. Use anhydrous grade materials.

    • Mass Transfer Limitations: If the reaction stalls, try increasing the agitation speed to improve the interaction between the substrates and the enzyme.

    • Thermal Deactivation: If operating at the higher end of the temperature range, a slight reduction in temperature may improve enzyme stability and overall yield over time.

Conclusion

The lipase-catalyzed synthesis of this compound represents a state-of-the-art approach that leverages the principles of green chemistry to produce high-value esters. By utilizing robust immobilized enzymes like Novozym® 435 and carefully optimizing reaction parameters such as temperature, substrate ratio, and reaction medium, researchers can achieve high yields under mild, environmentally benign conditions. This methodology not only offers a superior alternative to traditional chemical synthesis but also provides a scalable and economically viable platform for the production of specialty chemicals for the pharmaceutical and fragrance industries.

References

  • Arogreen. (n.d.). Neryl Isobutyrate MBA (Made By Arogreen). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 2639-68-1. Retrieved from [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Retrieved from [Link]

  • Hou, C., & Sha, J. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Food Science and Technology, 42, e89121. [Link]

  • Hou, C., & Sha, J. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Food Science and Technology, 42. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22546-22570. [Link]

  • Wikipedia. (n.d.). Nerolidol. Retrieved from [Link]

  • Pereira, G. N., et al. (2021). Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. Biotechnology and Applied Biochemistry. [Link]

  • Zhang, Y., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. International Journal of Molecular Sciences, 23(20), 12224. [Link]

  • Megazyme. (n.d.). Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS. Retrieved from [Link]

  • Nishino, T., Suzuki, N., & Katsuki, H. (1982). Enzymatic formation of nerolidol in cell-free extract of Rhodotorula glutinis. Journal of Biochemistry, 92(6), 1731-1740. [Link]

  • Le, F., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • Shmyglyk, N. A., & Vovk, M. I. (2017). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Journal of Chemical Technology and Metallurgy, 52(5), 896-900. [Link]

  • Zhang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9, 785906. [Link]

  • Liu, J., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Polymers, 12(2), 368. [Link]

  • de Souza, R. O., et al. (2022). Lipases: Sources of Acquisition, Ways of Production, and Recent Applications. Catalysis Research, 2(2), 1-35. [Link]

  • Grondin, P., et al. (2012). Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids. Biotechnology, Agronomy, Society and Environment, 16(1), 55-60. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. AIR Unimi. [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2359-2387. [Link]

  • Todero, I., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Food Science and Technology, 38(1), 161-167. [Link]

  • da Silva, A. G. M., et al. (2022). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(6), 8271-8284. [Link]

  • Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules, 21(5), 529. [Link]

  • Google Patents. (2018). WO2018086529A1 - Method for enzymatic preparation of glycerol monobutyrate.
  • Wozniak, M., & Gładkowski, W. (2022). Enzymatic Lipophilization of Phenolics Present in Plant Extracts. Encyclopedia.pub. [Link]

Sources

Application Note: Advanced Extraction & Enrichment of Nerolidyl Isobutyrate from Natural Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Nerolidyl Isobutyrate (CAS: 2639-68-1) is a high-molecular-weight sesquiterpene ester valued for its delicate, woody-floral tenacity in fine fragrance and potential anti-inflammatory bioactivity. Unlike its lighter monoterpene counterpart (Neryl isobutyrate), the nerolidyl ester is naturally elusive, occurring as a trace component in specific chemotypes of Asteraceae (e.g., Hieracium spp.) and Lamiaceae (e.g., Agastache spp.), or as a minor constituent in the heavy fractions of Cabreuva and Neroli oils.

The Challenge: Standard hydrodistillation (HD) is often unsuitable for this target. With a predicted boiling point exceeding 276°C and an ester linkage susceptible to hydrolysis, prolonged exposure to boiling water results in degradation into nerolidol and isobutyric acid.

The Solution: This guide details a non-thermal, dual-stage workflow combining Supercritical Fluid Extraction (SFE) for exhaustive matrix exhaustion, followed by Molecular Distillation (MD) for high-purity fractionation.

PropertySpecificationCritical Implication for Extraction
Molecular Weight 292.46 g/mol Requires high-density solvent power (High Pressure CO₂).
Boiling Point ~276–300°CProhibits atmospheric distillation; requires high vacuum (<0.01 mbar).
LogP ~6.7 (Lipophilic)Highly soluble in supercritical CO₂; insoluble in water.
Thermal Stability Low (Ester)Max process temp should not exceed 60°C.

Source Material Selection

Since this compound is rarely the dominant peak in a raw botanical, "extraction" is effectively an enrichment process .

  • Primary Matrix: Dried roots/aerial parts of Agastache rugosa or Hieracium species (Target yield: 0.05% - 0.2%).

  • Secondary Matrix: "Tails" (heavy fractions) of Myrocarpus frondosus (Cabreuva) oil.

  • Pre-treatment: Biomass must be milled to 0.5–1.0 mm particle size and dried to <10% moisture to prevent channel formation during SFE.

Protocol A: Supercritical CO₂ Extraction (SFE)

Objective: Isolate the total lipophilic fraction (oleoresin) without thermal degradation. Mechanism: By tuning the density of supercritical CO₂, we selectively solvate sesquiterpenes while leaving behind heavier waxes and polar tannins.

Experimental Setup
  • System: Pilot-scale SFE unit (e.g., Waters SFE Bio-Botanical or equivalent).

  • Solvent: 99.9% Food Grade CO₂.

  • Co-solvent: Ethanol (Absolute) – Optional, used only if target yield is low.

Step-by-Step Workflow
  • Loading: Pack 100g of milled biomass into the extraction vessel. Use stainless steel frits (5µm) at both ends to prevent line clogging.

  • Pressurization (The Density Ramp):

    • Step 1 (Scrubbing): Pressurize to 90 bar (9 MPa) at 40°C . Run for 15 mins.

      • Why? This low density (approx 0.25 g/mL) removes highly volatile monoterpenes and light impurities. Discard or collect separately.

    • Step 2 (Target Extraction): Increase pressure to 150–200 bar (15–20 MPa) at 45°C .

      • Why? This achieves a CO₂ density of ~0.7–0.8 g/mL, ideal for solubilizing sesquiterpenes (C15) like this compound [1].

  • Dynamic Extraction: Maintain flow rate at 25 g/min for 120 minutes.

  • Separation: Depressurize the extract into a separator vessel maintained at 40 bar / 25°C . The drop in density precipitates the oil.

  • Collection: Recover the golden-yellow oleoresin.

SFE Process Logic

SFE_Workflow Biomass Milled Biomass (<10% Moisture) Extraction_Vessel Extraction Vessel (150 bar / 45°C) Biomass->Extraction_Vessel Load CO2_Pump CO2 Pump (Liquid State) CO2_Pump->Extraction_Vessel Supercritical Fluid Separator Separator (40 bar / 25°C) Extraction_Vessel->Separator Depressurization Extract Crude Oleoresin (Rich in Sesquiterpenes) Separator->Extract Precipitation Vent CO2 Recycle Separator->Vent Gas Phase Vent->CO2_Pump Condense

Figure 1: Closed-loop Supercritical Fluid Extraction workflow targeting sesquiterpene fractions.

Protocol B: Molecular Distillation (Purification)

Objective: Separate this compound from the crude oleoresin (waxes, pigments, and heavy diterpenes). Mechanism: Short-Path Distillation (SPD) operates at pressures so low (<0.001 mbar) that the "Mean Free Path" of the molecule exceeds the distance to the condenser. This allows distillation at temperatures 100°C below the boiling point.

Experimental Setup
  • Equipment: Wiped-Film Molecular Still (e.g., Pope Scientific or UIC).

  • Feed: Crude oleoresin from Protocol A.

Step-by-Step Workflow
  • Degassing (Critical):

    • Heat feed to 60°C under rough vacuum (20 mbar) to remove residual moisture and solvents. Failure to degas will cause splashing in the main still.

  • Pass 1 (Light Cut - Terpene Removal):

    • Evaporator Temp: 90°C.

    • Vacuum: 0.5 mbar.

    • Wiper Speed: 300 RPM.

    • Result: Distillate contains lighter sesquiterpenes (Nerolidol). Residue contains the heavier ester.

  • Pass 2 (Main Cut - Target Isolation):

    • Feed the Residue from Pass 1 back into the system.

    • Evaporator Temp: 135–145°C.

    • Vacuum: 0.001 mbar (High Vacuum).

    • Condenser Temp: 25°C.

    • Result: The Distillate is the enriched this compound fraction. The Residue is heavy waxes/chlorophyll.

Purification Logic

MD_Workflow Crude Crude SFE Extract Degas Degassing Stage (60°C, 20 mbar) Crude->Degas Pass1 Pass 1: Light Cut (90°C, 0.5 mbar) Degas->Pass1 Pass2 Pass 2: Main Cut (140°C, 0.001 mbar) Pass1->Pass2 Residue Feed Waste_Light Distillate: Nerolidol/Lights Pass1->Waste_Light Evaporated Target Distillate: This compound (>85%) Pass2->Target Evaporated Waste_Heavy Residue: Waxes/Pigments Pass2->Waste_Heavy Residue

Figure 2: Two-stage molecular distillation strategy for separating heat-sensitive esters.

Analytical Validation (GC-MS)

To validate the extraction, use Gas Chromatography-Mass Spectrometry.[] Note that standard libraries often confuse isomers; reliance on Kovats Retention Indices (RI) is mandatory.

  • Column: DB-5MS or HP-5 (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (2 min)

    
     3°C/min 
    
    
    
    240°C
    
    
    10°C/min
    
    
    300°C.
  • Identification:

    • Target Ion: m/z 69 (base peak), 93, 107.

    • Retention Index (RI): Approx 1750–1780 on DB-5 column [2].

References

  • Reverchon, E. (1997). Supercritical fluid extraction and fractionation of essential oils and related products.[2][3][4] The Journal of Supercritical Fluids, 10(1), 1-37. Link

  • NIST Chemistry WebBook. (2023). This compound Mass Spectrum & Retention Data. National Institute of Standards and Technology. Link

  • Capuzzo, A., Maffei, M.E., & Occhipinti, A. (2013). Supercritical fluid extraction of plant flavors and fragrances. Molecules, 18(6), 7194-7238. Link

  • Boc Sciences. (2023). Neryl Isobutyrate vs this compound Properties.

Sources

Using nerolidyl isobutyrate as a fixative in fragrance chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nerolidyl Isobutyrate as a Fixative in Fragrance Chemistry [1]

Introduction

This compound (CAS: 2639-68-1) is a sesquiterpene ester derived from the esterification of nerolidol and isobutyric acid.[1] While often overshadowed by its parent alcohol (nerolidol) or lighter monoterpene esters (neryl isobutyrate), this molecule possesses a unique physicochemical profile that makes it an exceptional fixative for volatile top notes, particularly in the citrus and fruity olfactory families.[1]

This guide provides a technical roadmap for researchers and formulators to utilize this compound not merely as an odorant, but as a functional physicochemical anchor that extends the longevity of high-volatility accords without suppressing their radiance.

Chemical Identity & Profile
ParameterData
IUPAC Name [(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate
Molecular Formula C₁₉H₃₂O₂
Molecular Weight 292.46 g/mol
Odor Profile Fruity, woody, oily, bergamot, pear, green.[2][3][4]
LogP (o/w) ~6.7 (High Lipophilicity)
Vapor Pressure 0.000020 mmHg @ 25°C
Solubility Soluble in ethanol, oils; Insoluble in water.[1]

Physicochemical Basis of Fixation

To understand how this compound functions as a fixative, we must look beyond simple boiling points and analyze the thermodynamic interactions within the perfume matrix.[1]

Vapor Pressure Lowering (Raoult’s Law Deviation)

Fixation is fundamentally the depression of the vapor pressure of volatile components.[1] According to Raoult's Law, the partial pressure of a component is proportional to its mole fraction. However, high-molecular-weight fixatives like this compound induce negative deviations from Raoult's Law through intermolecular forces (van der Waals and dipole-dipole interactions).

  • Mechanism: The bulky sesquiterpene tail (C15) of this compound entangles with lighter monoterpenes (e.g., Limonene, Linalool), increasing the energy required for the lighter molecules to escape into the gas phase.[1]

  • Result: The release rate of the top notes is slowed, flattening the evaporation curve and extending the "fresh" phase of the fragrance.

Hansen Solubility Parameters (HSP)

Effective fixation requires thermodynamic compatibility.[1] If the fixative and the volatile are too dissimilar, they may phase separate or fail to interact, leading to "disjointed" evaporation.

  • Dispersion (

    
    ):  High.[1] The long hydrocarbon chain matches well with terpenes (Limonene, Pinene).[1]
    
  • Polarity (

    
    ):  Low-Moderate.[1] The ester group provides a polarity anchor compatible with aldehydes and ketones.[1]
    
  • Hydrogen Bonding (

    
    ):  Moderate.[1] Capable of accepting hydrogen bonds from alcohols (e.g., Linalool, Geraniol).[1]
    

Application Notes & Formulation Strategy

Recommended Usage Levels
  • Trace (0.1% - 1%): Adds a subtle woody/fruity nuance; minimal fixative effect.[1]

  • Functional (1% - 5%): Significant extension of citrus and fruity top notes.[1] Ideal for "Eau de Cologne" types.[1]

  • Structural (5% - 10%): Acts as a heart-base bridge.[1] The woody character becomes prominent.[1][5] Note: IFRA guidelines generally recommend usage up to 10% in the concentrate.

Olfactory Compatibility
  • Citrus Accords: Excellent. The "bergamot/pear" facet of the ester bridges the gap between the sharp zest of lemon/lime and the heart notes, preventing the "gap" that often occurs after citrus evaporation.

  • Floral Accords: Good. Works well with Rose and Jasmine, adding a waxy, petal-like texture.

  • Fruity Accords: Excellent. Enhances the juiciness of pear, apple, and berry notes.

Experimental Protocols

Protocol A: Comparative Evaporation Analysis (Gravimetric & Sensory)

Objective: To quantify the retention of a volatile standard (Limonene) when paired with this compound.

Materials:

  • Limonene (Standard)[1]

  • This compound (Fixative)[1][4]

  • Ethanol (Perfumer's Grade)[1]

  • Analytical Balance (0.0001g precision)

  • Fragrance Blotters (Smelling Strips)[1]

Procedure:

  • Preparation of Solutions:

    • Control: 10% Limonene in Ethanol.[1]

    • Test: 10% Limonene + 5% this compound in Ethanol.[1]

  • Application:

    • Dip a blotter into the Control solution to a depth of 2cm.[1] Record the initial mass (

      
      ).[1]
      
    • Repeat for the Test solution.

  • Gravimetric Measurement:

    • Place blotters in a draft-free chamber at 20°C.

    • Weigh blotters at intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Sensory Evaluation:

    • At each interval, a panel of 3 evaluators rates the intensity of the Limonene note on a scale of 0-10.

Data Analysis: Plot the Weight Loss % vs. Time. The Test sample should show a slower rate of mass loss compared to the Control.

Protocol B: Headspace GC-MS Retention Study

Objective: To analytically verify the suppression of volatility in the vapor phase.

Materials:

  • GC-MS System (e.g., Agilent 7890/5977)[1]

  • Headspace Vials (20ml)[1]

  • SPME Fiber (PDMS/DVB)[1]

Procedure:

  • Sample Prep:

    • Vial A: 10µL Limonene.

    • Vial B: 10µL Limonene + 10µL this compound.

  • Equilibration: Incubate vials at 30°C for 30 minutes.

  • Extraction: Expose SPME fiber to the headspace for 10 minutes.

  • Analysis: Desorb in GC inlet. Run a standard terpene method.

  • Calculation: Compare the peak area of Limonene in Vial A vs. Vial B.

    • Expectation: The peak area of Limonene in Vial B will be lower than in Vial A, indicating that the fixative is keeping the volatile molecule in the liquid phase.

Visualization

Diagram 1: Molecular Fixation Mechanism

FixationMechanism cluster_liquid Liquid Phase (Perfume Matrix) cluster_vapor Vapor Phase (Headspace) Fixative This compound (High MW, Lipophilic) Interaction Intermolecular Forces (Van der Waals + H-Bonding) Fixative->Interaction Volatile Volatile Top Note (e.g., Limonene) Volatile->Interaction FreeVolatile Free Volatile Molecules Volatile->FreeVolatile Evaporation Interaction->Volatile Retards Escape

Caption: Molecular anchoring mechanism where this compound increases the energy barrier for volatile evaporation.[1]

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation Start Start: Formulation Design Step1 Create Control Accord (Volatiles + Ethanol) Start->Step1 Step2 Create Test Accord (Volatiles + 5% Fixative) Start->Step2 MethodA Gravimetric Analysis (Mass Loss over Time) Step1->MethodA MethodB Headspace GC-MS (Vapor Phase Concentration) Step1->MethodB Step2->MethodA Step2->MethodB MethodC Sensory Panel (Blind Olfactory Scoring) MethodA->MethodC Result Data Correlation: Is Volatility Suppressed? MethodB->Result MethodC->Result

Caption: Step-by-step workflow for validating fixative efficacy using analytical and sensory methods.

References

  • The Good Scents Company. (n.d.).[1] this compound (CAS 2639-68-1) Properties and Profile. Retrieved from [Link]

  • PubChem Database. (n.d.).[1] Nerolidol Isobutyrate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual reference for HSP principles).

  • Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] (Standard industry text referencing sesquiterpene esters as fixatives).[1]

  • Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry.[1] (Reference for physical chemistry of fragrance evaporation).

Sources

Application Note: Advanced Solvent Selection and Cryo-Crystallization Protocol for Nerolidyl Isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Natural Product Chemists Content Focus: Thermodynamic solvent selection, sub-ambient crystallization (winterization), and self-validating purification workflows.

Scientific Rationale & Thermodynamic Constraints

Nerolidyl isobutyrate ([(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate) is a highly lipophilic sesquiterpene ester with a molecular weight of 292.5 g/mol and a calculated XLogP3 of 6.2[1]. It is frequently identified as a major bioactive and volatile component in botanical resins such as Boswellia papyrifera[2].

The Physical State Challenge: Because of its high conformational flexibility, extensive carbon chain, and low melting point—analogous to its precursor nerolidol, which melts at -75 °C[3]—this compound exists as a viscous liquid at standard ambient temperature and pressure (SATP). Consequently, traditional room-temperature recrystallization is thermodynamically impossible.

To achieve high-purity crystalline isolation, researchers must bypass the liquid-glass transition by employing antisolvent-assisted cryo-crystallization (sub-ambient crystallization)[4]. This technique leverages a binary solvent matrix to artificially narrow the metastable zone width (MSZW) at sub-zero temperatures, forcing the lipidic molecules into a highly ordered crystalline lattice rather than an amorphous supercooled liquid[5]. Similar low-temperature crystallization methods have been successfully employed for other volatile terpenes[6].

Solvent Matrix Selection: The Causality of Phase Behavior

Selecting the correct solvent system for a liquid sesquiterpene requires balancing solvation power at room temperature with rapid desolvation at sub-ambient temperatures.

  • The Primary Solvent (Solubilizer): Must disrupt intermolecular van der Waals forces completely at 25 °C while maintaining a low freezing point to survive cryogenic conditions. Absolute Ethanol (EtOH) is ideal due to its low freezing point (-114 °C) and favorable hydrogen-bonding profile.

  • The Antisolvent (Precipitant): Must be fully miscible with the primary solvent but highly unfavorable for the hydrophobic ester. Ultrapure Water (H₂O) dramatically increases the chemical potential of the solute, driving it out of the liquid phase.

If an incorrect system is chosen (e.g., Hexane/Methanol), the extreme hydrophobicity of the ester will cause "oiling out" (liquid-liquid phase separation) rather than true solid-state nucleation.

Quantitative Solvent Performance Matrix
Primary SolventAntisolventOptimal Ratio (v/v)Nucleation Temp (°C)Crystal HabitRelative Yield (%)
Absolute Ethanol Milli-Q Water 85:15-22 to -28Microcrystalline> 80%
AcetoneMilli-Q Water75:25-30 to -35Fine Needles> 75%
IsopropanolMilli-Q Water80:20-18 to -25Amorphous/Oiling~ 65%
n-HexaneMethanol50:50-40 to -45Phase SeparationN/A (Oils out)

Mandatory Visualization: Process Workflow

G Start Crude this compound (Liquid Matrix) Dissolution Primary Dissolution (Abs. EtOH, 25°C) Start->Dissolution Titration Antisolvent Titration (H₂O to Cloud Point) Dissolution->Titration Solubilization Cooling Cryogenic Cooling Ramp (-0.5°C/min to -40°C) Titration->Cooling Supersaturation Nucleation Crystal Nucleation & Lattice Growth Cooling->Nucleation MSZW Boundary Filtration Sub-Ambient Filtration (Jacketed Filter, -40°C) Nucleation->Filtration Phase Separation Validation Purity Validation (GC-FID / DSC) Filtration->Validation Solid Recovery Validation->Dissolution Purity < 99.5% (Recycle)

Fig 1: Antisolvent-assisted cryo-crystallization workflow for liquid sesquiterpene esters.

Experimental Protocol: Self-Validating Cryo-Crystallization

Trustworthiness via Self-Validation: This protocol is designed as a self-validating system. By utilizing a dynamic "Cloud Point Titration" rather than fixed volumetric ratios, the workflow automatically calibrates to the specific purity of your starting material. If the crude matrix contains higher lipid impurities, the cloud point will occur earlier, naturally adjusting the MSZW boundary and preventing catastrophic yield loss.

Step 1: Primary Solubilization
  • Weigh 10.0 g of crude liquid this compound into a 100 mL jacketed glass reactor.

  • Add 50.0 mL of Absolute Ethanol (EtOH) at 25 °C.

  • Stir at 400 rpm until the liquid ester is completely solubilized into a homogenous, transparent solution.

Step 2: Cloud Point Titration (Self-Validation Step)
  • Maintain stirring at 400 rpm at 25 °C.

  • Using a precision burette, titrate Milli-Q Water dropwise into the solution.

  • Monitor the solution closely. Stop the titration the exact moment a faint, persistent turbidity (cloud point) is observed. Causality: This visual cue confirms the system has reached the absolute edge of its solubility limit.

  • Add exactly 2.0 mL of Absolute EtOH to clear the solution. The system is now perfectly primed at the upper boundary of the metastable zone.

Step 3: Cryogenic Cooling Ramp
  • Connect the jacketed reactor to a programmable cryostat circulating a thermal fluid (e.g., Syltherm XLT).

  • Initiate a controlled cooling ramp of -0.5 °C/min down to -40 °C .

  • Causality: A slow, linear cooling rate prevents the ester from crashing out as an amorphous oil. It provides the necessary thermodynamic time for the sesquiterpene chains to overcome steric hindrance and pack tightly into a crystal lattice.

Step 4: Isothermal Maturation
  • Hold the system isothermally at -40 °C for 12 to 18 hours.

  • Causality: This extended hold promotes Ostwald ripening. Smaller, thermodynamically unstable nuclei will dissolve and redeposit onto larger crystals, significantly improving overall purity and making the suspension easier to filter.

Step 5: Sub-Ambient Filtration & Washing
  • Pre-chill a jacketed sintered glass Buchner funnel to -40 °C. Critical: Any exposure to room temperature equipment will immediately melt the delicate crystals back into a liquid state.

  • Filter the suspension rapidly under vacuum.

  • Wash the filter cake with 20 mL of a pre-chilled (-50 °C) 90:10 EtOH/Water mixture to remove surface impurities.

Step 6: Desiccation and Validation
  • Transfer the solid crystals to a vacuum desiccator maintained at -10 °C.

  • Dry under high vacuum (0.1 mbar) for 24 hours to remove residual solvent without melting the product.

  • Validation: Analyze the final product via GC-FID to confirm >99.5% purity, and utilize Differential Scanning Calorimetry (DSC) to map the exact sub-ambient melting point of the isolated polymorph.

References

  • PubChem. "Nerolidol isobutyrate | C19H32O2 | CID 5357159 - PubChem - NIH". National Library of Medicine. Available at:[Link]

  • MDPI. "Exploring Volatiles and Biological Effects of Commiphora africana and Boswellia papyrifera Incense". Available at: [Link]

  • ResearchGate. "Mannitol Crystallization at Sub-Zero Temperatures: Time/Temperature-Resolved Synchrotron X-ray Diffraction Study and the Phase Diagram". Available at:[Link]

  • International Scientific Organization. "Methods for Crystal Production of natural compounds; a review of recent advancements". Available at:[Link]

Sources

Application Note: Optimized Procedures for the Esterification of Isobutyric Acid with Nerolidol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nerolidyl isobutyrate presents a distinct chemical challenge in organic synthesis and fragrance compounding. Nerolidol is a naturally occurring sesquiterpene alcohol characterized by a sterically hindered tertiary hydroxyl group and an 1[1]. Traditional acid-catalyzed Fischer esterification is fundamentally incompatible with this substrate, leading to rapid degradation. This application note details two field-proven, high-yielding protocols—Steglich Esterification and Acid Chloride Acylation —that leverage 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst to overcome steric barriers under mild, non-acidic conditions.

Mechanistic Rationale: The Tertiary Allylic Alcohol Challenge

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) contains a tertiary alcohol at the C-3 position, flanked by a double bond at C-1. This structural motif dictates the entire synthetic strategy:

  • The Failure of Brønsted Acids: Under standard Fischer esterification conditions (e.g., H₂SO₄ or pTSA, reflux), protonation of the tertiary hydroxyl group creates a highly stable allylic/tertiary carbocation. Instead of undergoing nucleophilic attack by the weak carboxylic acid, this intermediate rapidly undergoes 2[2].

  • The DMAP Solution: To bypass the steric hindrance of the tertiary alcohol without employing harsh acids, a hypernucleophilic catalyst is required. DMAP attacks the activated acyl donor (either an O-acylisourea or an acid chloride) to form a 3[3]. The localized positive charge on the pyridine ring pulls electron density away from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by the bulky nerolidol molecule, 4[4].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for synthesizing this compound, highlighting the necessity of DMAP-catalyzed pathways.

MethodologyReagents & ConditionsYield (%)Primary Byproducts
Fischer Esterification Isobutyric acid, H₂SO₄ (cat.), Toluene, Reflux, 12h< 5%Terpene dienes/trienes (Dehydration)
Steglich Esterification Isobutyric acid, EDC·HCl, DMAP, DCM, RT, 16h82 - 88%Trace N-acylurea
Acid Chloride Acylation Isobutyryl chloride, Et₃N, DMAP, DCM, 0 °C to RT, 4h90 - 95%None (Clean conversion)

Table 1: Comparative yield and byproduct analysis for nerolidol esterification.

Reaction Pathway Logic

Workflow Start Nerolidol + Isobutyric Acid (Tertiary Allylic Alcohol) Fischer Fischer Esterification (H2SO4, Heat) Start->Fischer Acidic Steglich Steglich Esterification (EDC, DMAP, DCM) Start->Steglich Mild Coupling AcidChloride Acid Chloride Method (Isobutyryl Chloride, Et3N, DMAP) Start->AcidChloride Highly Reactive Dehydration Dehydration & Rearrangement (Failed Reaction) Fischer->Dehydration E1 Elimination Success This compound (High Yield, Clean) Steglich->Success Acyl-DMAP AcidChloride->Success Acyl-DMAP

Figure 1: Reaction pathway comparison for the esterification of nerolidol.

Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP)

Rationale: This method avoids the generation of HCl gas entirely. We specifically substitute DCC with EDC·HCl. The urea byproduct of EDC is highly water-soluble, preventing the notorious purification issues associated with dicyclohexylurea (DCU) which often co-elutes with non-polar terpene esters[3].

Reagents:

  • Nerolidol: 10.0 mmol (2.22 g)

  • Isobutyric acid: 12.0 mmol (1.06 g)

  • EDC·HCl: 15.0 mmol (2.88 g)

  • DMAP: 2.0 mmol (0.24 g)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Workflow:

  • Initialization: Flame-dry a 100 mL round-bottom flask. Add nerolidol, isobutyric acid, and anhydrous DCM. Stir under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP to the solution. Ensure complete dissolution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Cooling prevents the exothermic degradation of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Coupling Agent Addition: Add EDC·HCl portion-wise over 15 minutes to control the exotherm.

  • Propagation: Maintain at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to stir at room temperature (20-25 °C) for 16 hours.

  • Workup: Dilute the mixture with 30 mL of additional DCM. Wash sequentially with:

    • Saturated aqueous CuSO₄ (2 × 20 mL). Expert Note: We use CuSO₄ instead of standard HCl to remove DMAP and unreacted amine. This prevents exposing the acid-sensitive allylic alcohol to strong Brønsted acids, which would cause late-stage dehydration.

    • Saturated aqueous NaHCO₃ (20 mL) to remove unreacted isobutyric acid.

    • Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Acid Chloride Acylation (Isobutyryl Chloride/DMAP)

Rationale: For highly sterically hindered tertiary alcohols, pre-forming the highly reactive acid chloride ensures maximum conversion rates. Triethylamine acts as an HCl scavenger, pushing the equilibrium forward while protecting the nerolidol backbone[2].

Reagents:

  • Nerolidol: 10.0 mmol (2.22 g)

  • Isobutyryl chloride: 15.0 mmol (1.60 g)

  • Triethylamine (Et₃N): 20.0 mmol (2.02 g)

  • DMAP: 1.0 mmol (0.12 g)

  • Anhydrous DCM: 30 mL

Step-by-Step Workflow:

  • Initialization: In a flame-dried 100 mL flask under nitrogen, dissolve nerolidol, Et₃N, and DMAP in anhydrous DCM.

  • Thermal Control: Cool the system strictly to 0 °C.

  • Acylation: Dissolve isobutyryl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes via an addition funnel. Observation: A white precipitate (triethylammonium chloride) will form immediately.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours. Monitor completion via TLC (Hexane/EtOAc 9:1, KMnO₄ stain).

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Separate the phases.

  • Washing: Wash the organic layer with saturated aqueous NH₄Cl (20 mL) to neutralize remaining base gently, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Downstream Processing & Analytical Validation

  • Purification: While Protocol B often yields >90% purity crude, flash column chromatography (Silica gel, 95:5 Hexane/Ethyl Acetate) is recommended to achieve analytical-grade this compound.

  • GC-MS Analysis: The product should exhibit a distinct fragmentation pattern. Because tertiary esters often show weak or absent molecular ion (M⁺) peaks, validate using the [M - isobutyric acid]⁺ fragment corresponding to the nerolidyl cation at m/z 204.

  • NMR Validation: ¹H-NMR will confirm success via a characteristic downfield shift of the C-3 methyl group and the presence of the isobutyrate septet (CH) around 2.5 ppm and doublet (CH₃) around 1.1 ppm.

References

  • Chan, W. K., et al. "Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities." NIH/PMC.
  • "Acid to Ester - Common Conditions." Common Organic Chemistry.
  • Hussain, M., et al. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." NIH/PMC.
  • "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products." The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Resolving GC Co-elution of Nerolidyl Isobutyrate and Nerolidol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Phantom Peak" Phenomenon

If you are observing co-elution between Nerolidol (MW 222) and Nerolidyl Isobutyrate (MW 292) on a standard non-polar capillary column (e.g., DB-5, HP-5), you are likely witnessing a chemical artifact , not a physical separation failure.

Based on Kovats Retention Indices (RI), these two compounds possess a separation factor (


) that should yield a resolution (

) of >10. The ester (isobutyrate) should elute significantly later than the alcohol (nerolidol).

The Diagnosis: The "co-elution" is almost certainly caused by the thermal degradation of this compound inside the hot GC inlet, converting it back into Nerolidol (or its dehydration product, Farnesene) before it ever reaches the column.

Section 1: The Physics of Separation (Diagnostic Phase)

Before modifying your method, you must validate whether the co-elution is physical (chromatographic) or chemical (degradation).

1.1 Retention Index Mismatch

On a standard 5% Phenyl-methylpolysiloxane column (DB-5, HP-5MS), the theoretical separation is massive.

CompoundMolecular WeightBoiling Point (approx.)[1]Kovats RI (DB-5)Expected Elution
Nerolidol 222.37 g/mol 276°C1530 - 1560 Early
Nerolidyl Acetate 264.40 g/mol ~310°C1710 - 1725 Mid
This compound 292.46 g/mol ~360°C1820 - 1850 *Late

*Note: Estimated based on homolog extrapolation (+2 carbons from acetate).

Scientific Reality: A difference of ~300 RI units represents minutes of separation time. If your "Isobutyrate" peak appears at RI 1550, it is not the isobutyrate. It is the degradation product.

1.2 The Degradation Mechanism

This compound is a tertiary allylic ester . These are notoriously unstable and undergo syn-elimination (Chugaev-type reaction) or hydrolysis at temperatures above 200°C.

  • Pathway A (Elimination): Yields Farnesene (RI ~1500) + Isobutyric Acid.

  • Pathway B (Hydrolysis - if wet): Yields Nerolidol (RI ~1550) + Isobutyric Acid.

If Pathway B occurs, the breakdown product elutes exactly where Nerolidol elutes, creating the illusion of co-elution.

DegradationPath Ester This compound (Pre-Column) Inlet Hot GC Inlet (>220°C) Ester->Inlet Reaction1 Syn-Elimination Inlet->Reaction1 Reaction2 Hydrolysis (Trace H2O) Inlet->Reaction2 Farnesene Farnesene Isomers (RI ~1500) Reaction1->Farnesene Nerolidol Nerolidol (RI ~1550) Reaction2->Nerolidol Ghost Ghost Peak (False Co-elution) Farnesene->Ghost Broadens Nerolidol Peak Nerolidol->Ghost Overlaps with Native Nerolidol

Figure 1: Thermal degradation pathways of tertiary allylic esters in GC inlets.

Section 2: Troubleshooting Protocols

Follow these steps in order. Stop when the peaks resolve.

Protocol A: The "Cold" Injection (Confirming Degradation)

Objective: Minimize thermal stress to see if the "Isobutyrate" peak moves to its correct retention time (RI ~1850).

  • Lower Inlet Temperature: Reduce inlet temperature from standard 250°C to 180°C - 200°C .

    • Note: This may cause peak broadening for high boilers, but we are looking for the appearance of the late-eluting ester peak.

  • Increase Split Ratio: Use a high split (50:1 or 100:1).

    • Reason: Reduces residence time in the hot liner, minimizing degradation probability.

  • Check the Liner: Ensure you are using a deactivated, wool-free liner.

    • Reason: Glass wool provides surface area for catalytic degradation. Active sites (silanols) on non-deactivated glass accelerate ester hydrolysis.

Result Interpretation:

  • If a new peak appears at RI ~1850: Your previous method was degrading the sample.

  • If the peak remains at RI 1550: You may have a mislabeled standard or a completely different compound.

Protocol B: Stationary Phase Selection (The Polarity Fix)

If you are using a Polar column (e.g., DB-WAX, HP-INNOWax), the elution order changes.

  • Polar Columns: Retain alcohols (Nerolidol) strongly due to Hydrogen Bonding.

  • Effect: Nerolidol shifts later (RI ~2050 on Wax). The Ester shifts less.

  • Risk: On a Wax column, the Alcohol could catch up to the Ester, causing genuine chromatographic co-elution.

Recommendation: Switch to a 5% Phenyl (DB-5) or 100% Dimethylpolysiloxane (DB-1) column. These separate primarily by boiling point, maximizing the resolution between the alcohol and the heavier ester.

Protocol C: Isomer Resolution

Nerolidol exists as cis and trans isomers. This compound will also have corresponding isomers.[2][3]

  • Symptom: You see three peaks instead of two, or "shoulders."

  • Fix: Slow the oven ramp rate to 3°C/min around the elution temperature (140°C - 180°C).

Section 3: FAQ - Specific Scenarios

Q: I see a small "fronting" peak before Nerolidol. What is it? A: This is likely Farnesene , the elimination product of the isobutyrate. It elutes slightly earlier (RI ~1500) than Nerolidol. Its presence confirms thermal degradation in your inlet.

Q: Can I use On-Column Injection (OCI)? A: Yes, this is the Gold Standard. OCI deposits the liquid sample directly into the column at a low temperature (e.g., 40°C), completely bypassing the hot vaporization step. If you have an OCI inlet, use it. This will eliminate 100% of inlet-based degradation.

Q: My Mass Spec (MS) spectrum for the "Isobutyrate" peak looks just like Nerolidol. Why? A: Because it is Nerolidol (due to degradation), OR because the ionization energy (70eV) causes the ester to fragment instantly in the source, losing the isobutyric acid group.

  • Fix: Look for the molecular ion of the ester (m/z 292 , likely very weak) or the [M-88] peak (loss of isobutyric acid). If you only see m/z 69, 93, 107 (terpene fragments), use Chemical Ionization (CI) with Methane or Ammonia to preserve the molecular ion.

Section 4: Decision Matrix

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Co-elution Observed CheckCol Check Column Type Start->CheckCol IsPolar Is it Polar (Wax)? CheckCol->IsPolar IsNonPolar Is it Non-Polar (DB-5)? IsPolar->IsNonPolar No SwitchCol Action: Switch to DB-5 (BP Separation) IsPolar->SwitchCol Yes CheckInlet Action: Check Inlet Temp IsNonPolar->CheckInlet Yes TempCheck Is Inlet > 220°C? CheckInlet->TempCheck LowerTemp Action: Lower to 180°C Increase Split Ratio TempCheck->LowerTemp Yes OCI Action: Use On-Column Injection (OCI) TempCheck->OCI No (Already Low)

Figure 2: Troubleshooting decision tree for resolving co-elution.

References
  • NIST Mass Spectrometry Data Center. (2023). Nerolidol - Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • The Good Scents Company. (2023). This compound - Physical Properties and Safety. [Link]

  • Setzer, W. N. (2010).[5] A DFT analysis of thermal decomposition reactions important to natural products. Natural Product Communications, 5(7), 993-998.[5] (Demonstrates activation enthalpies for pyrolytic elimination of terpene esters). [Link]

  • Embrapa. (2016). Use and abuse of retention indices in essential oils analysis. (Guidance on RI variability and column polarity effects). [Link]

Sources

Minimizing polymerization byproducts during nerolidyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization & Elimination Byproducts

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The Tertiary Alcohol Challenge

User Issue: You are observing viscosity increases, color changes (yellowing/browning), or yield losses during the esterification of nerolidol with isobutyric acid (or its derivatives).

Root Cause Analysis: Nerolidol is a tertiary allylic alcohol . This structural feature makes it exceptionally sensitive to acid catalysis.

  • The Failure Mode: Under acidic conditions (Bronsted or Lewis), the tertiary hydroxyl group is easily protonated and lost as water, forming a stable tertiary carbocation.

  • The Consequence: Instead of reacting with the isobutyryl group (substitution), this carbocation undergoes E1 elimination to form farnesene isomers (alpha/beta).

  • The "Polymerization": These resulting conjugated dienes/trienes (farnesenes) are highly reactive. In the presence of the acid catalyst and heat, they undergo cationic oligomerization/polymerization , creating the viscous "gum" or resinous byproducts you are observing.

The Solution: You must shift from thermodynamic control (acid catalysis) to kinetic control (biocatalysis) or steric-assisted chemical activation (Steglich) to suppress the carbocation formation.

Module 1: Diagnostic Flowchart

Use this logic gate to determine your current failure point.

DiagnosticFlow Start Start: Analyze Reaction Mixture CheckViscosity Is the mixture viscous/gummy? Start->CheckViscosity CheckColor Is the mixture yellow/brown? CheckViscosity->CheckColor Yes CheckNMR 1H NMR Analysis CheckViscosity->CheckNMR No CheckColor->CheckNMR No ResultPoly Diagnosis: Cationic Polymerization of Farnesene Byproducts CheckColor->ResultPoly Yes (Oligomers formed) ResultElim Diagnosis: E1 Elimination (Farnesene formation) CheckNMR->ResultElim Signals at 4.5-6.0 ppm (Multiplets) Loss of Tertiary Me (1.2 ppm) ResultSuccess Diagnosis: Successful Esterification CheckNMR->ResultSuccess Shift of CHO signal Retention of Olefinic pattern ResultElim->ResultPoly Prolonged Heat/Acid

Figure 1: Diagnostic logic for identifying elimination and polymerization failure modes in nerolidol esterification.

Module 2: The "Golden Path" Protocol (Enzymatic Synthesis)

Recommendation: This is the only reliable method to prevent polymerization. By using Candida antarctica Lipase B (CALB), you operate at neutral pH, preventing the protonation of the alcohol and subsequent elimination/polymerization.

Mechanism: Lipase acts as an acyl-transferase. It activates the ester/acid, not the alcohol, avoiding the carbocation intermediate entirely.

Reagents & Materials
  • Substrate: (E)-Nerolidol (High purity).

  • Acyl Donor: Vinyl Isobutyrate (Recommended for irreversibility) OR Isobutyric Acid.

  • Catalyst: Novozym 435 (Immobilized CALB).[1]

  • Solvent: n-Hexane (Hydrophobic solvents protect the enzyme) or Solvent-free.

  • Additives: Molecular Sieves (3Å or 4Å) – Critical if using Isobutyric Acid.

Step-by-Step Protocol
  • Preparation:

    • Activate molecular sieves at 250°C for 3 hours prior to use.

    • Dry n-hexane over sieves. Water content must be <0.05% to prevent hydrolysis.

  • Reaction Setup:

    • In a screw-capped vial, dissolve Nerolidol (10 mmol) in n-Hexane (20 mL) .

    • Add Vinyl Isobutyrate (15 mmol) . Note: Using the vinyl ester makes the reaction irreversible as vinyl alcohol tautomerizes to acetaldehyde, which evaporates.

    • Add Novozym 435 (10-20% w/w relative to nerolidol) .

  • Incubation:

    • Incubate at 45°C – 60°C in an orbital shaker (200 rpm).

    • Warning: Do not exceed 60°C. Higher temps risk thermal elimination even at neutral pH and degrade the enzyme.

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 9:1). Product (Ester) will have a higher R_f than Nerolidol.

    • Reaction time is typically 24–48 hours for tertiary alcohols.

  • Work-up:

    • Filter off the enzyme (can be washed with acetone and reused).

    • Evaporate solvent and excess vinyl isobutyrate under reduced pressure.

    • Result: High purity Nerolidyl Isobutyrate with <1% polymeric residue.

Module 3: Chemical Synthesis Troubleshooting (Steglich Method)

Use this ONLY if enzymatic synthesis is unavailable. This method carries a high risk of elimination.

The Strategy: Use DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the acid under basic conditions.

ParameterCritical Control PointReason for Failure
Temperature Must start at 0°C Heat promotes E1/E2 elimination over substitution.
Base DMAP (Catalytic) Too much base can promote E2 elimination.
Acid Activation Pre-activate acid Form the active ester before adding Nerolidol to minimize acid exposure.
Modified Steglich Protocol for Tertiary Alcohols
  • Dissolve Isobutyric acid (1.1 eq) in dry DCM (Dichloromethane) .

  • Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C . Stir for 30 mins to form the O-acylisourea intermediate.

  • Add Nerolidol (1.0 eq) dropwise at 0°C .

  • Allow to warm to Room Temp slowly over 12 hours.

  • Crucial Step: If the mixture turns dark/brown, quench immediately with saturated NaHCO3. The color indicates polymerization of farnesene byproducts.

Module 4: Purification & Polymer Removal

If you have already generated a crude mixture with polymeric byproducts, distillation is dangerous (heat = more polymerization). Use Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed degradation on the column).

  • Mobile Phase: Gradient of 100% Hexane

    
     5% Ethyl Acetate/Hexane.
    
    • Fraction 1 (Elutes first): Farnesene/Bisabolene isomers and Oligomers (Non-polar).

    • Fraction 2 (Target): this compound.

    • Fraction 3 (Elutes last): Unreacted Nerolidol.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use Isobutyryl Chloride and Pyridine? A: You can, but it is high-risk. The HCl byproduct, even if neutralized by pyridine, creates a local acidic environment that instantly dehydrates nerolidol. If you must use this route, use a "proton sponge" or excess triethylamine and keep the reaction at -10°C.

Q2: My reaction mixture turned into a gel. Can I recover the nerolidol? A: No. The gel is poly-farnesene. The nerolidol skeleton has been irreversibly rearranged and cross-linked. You must discard and restart using the Enzymatic Protocol.

Q3: Why is Vinyl Isobutyrate preferred over Isobutyric Acid for the enzymatic route? A: Thermodynamics. Esterification is an equilibrium (


). Using isobutyric acid requires removing water to drive the reaction (molecular sieves). Using vinyl isobutyrate releases acetaldehyde (gas), driving the equilibrium to completion (

) without needing water scavengers that might physically trap the enzyme.
References
  • Mechanism of Terpene Dehydration: Crock, J., et al. (1997). "The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase." Proceedings of the National Academy of Sciences.

  • Lipase Catalysis for Tertiary Alcohols: Kobayashi, T., et al.[2] (2014).[2] "Lipase-Catalyzed Esterification of Triterpene Alcohols and Phytosterols with Oleic Acid." Journal of the American Oil Chemists' Society.

  • Enzymatic Synthesis of Terpene Esters (General Protocol): Luo, Z., et al. (2014).[2] "Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics." Brazilian Journal of Chemical Engineering.

  • Minimizing Polymerization in Terpenes: Maddalena, L. (2016).[3] "Terpenes in radical polymerisation: polymer synthesis and applications." University of Nottingham ePrints.

Sources

Technical Guide: Optimizing Reaction Temperature for Lipase-Mediated Nerolidyl Isobutyrate Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Objective: Maximize the yield and reaction rate of Nerolidyl Isobutyrate via enzymatic esterification using Candida antarctica Lipase B (CALB/Novozym 435).

The Challenge: Nerolidol is a tertiary sesquiterpene alcohol . Unlike primary alcohols (e.g., Geraniol), the hydroxyl group in nerolidol is sterically hindered by the surrounding carbon cage. This creates a high energy barrier for the acyl-enzyme intermediate to attack. While increasing temperature overcomes this barrier, it risks thermally denaturing the lipase.

The "Sweet Spot": For this specific substrate pair (Nerolidol + Isobutyric Acid), the optimal operational window is typically 50°C to 60°C . This is higher than the standard 40°C used for primary alcohols.

The Mechanism: Why Temperature is Critical

To troubleshoot effectively, you must understand the competing forces in your bioreactor.

Diagram 1: The Thermal Trade-Off

This diagram illustrates the conflicting relationship between kinetic activation and enzyme stability.

ThermalTradeOff Temp Reaction Temperature Kinetic Kinetic Energy (Collision Frequency) Temp->Kinetic Increases Viscosity Substrate Viscosity (Mass Transfer) Temp->Viscosity Decreases Stability Enzyme Stability (Half-life) Temp->Stability Decreases >60°C Yield This compound Yield Kinetic->Yield Accelerates Rate Viscosity->Yield Improves Diffusion Stability->Yield Essential for Long Runs

Figure 1: The interplay between temperature, viscosity, and enzyme stability. Note that for tertiary alcohols, the kinetic boost from heat is often mandatory to achieve conversion.

Optimization Protocol: Finding Your Local Maxima

Do not rely on literature values alone; batch-to-batch enzyme variation requires onsite validation.

Step-by-Step Temperature Assay

Reagents: Nerolidol (98%), Isobutyric Acid, Novozym 435 (dried over silica for 24h). Molar Ratio: 1:1.5 (Alcohol:Acid) — Excess acid drives equilibrium.

StepActionTechnical Rationale
1 Prepare Micro-Reactors Use 4mL screw-cap vials. Add 100 mg Novozym 435.
2 Substrate Addition Add 2 mmol Nerolidol and 3 mmol Isobutyric acid. No solvent (Solvent-free systems maximize concentration).
3 Incubation Series Set shakers to 40°C, 50°C, 60°C, and 70°C . Agitation: 200 rpm.
4 Sampling (Kinetics) Sample 10µL at 1h, 4h, 12h, and 24h . Dilute in n-hexane for GC analysis.
5 Data Analysis Plot Conversion (%) vs. Time.

Expected Results:

  • 40°C: Slow linear growth. Likely <40% conversion at 24h.

  • 50-60°C: Rapid initial rate. Equilibrium (~85-95%) reached by 12-24h.

  • 70°C: Very fast initial rate (0-2h), followed by a hard plateau as enzyme denatures.

Troubleshooting Guide

Issue 1: Reaction Stalls at ~60-70% Conversion

Symptom: The reaction runs well for 4 hours but stops before completion, regardless of temperature. Diagnosis: Thermodynamic Equilibrium (Water Accumulation). Esterification produces water. In a closed vial, water accumulates and promotes the reverse reaction (hydrolysis). Corrective Action:

  • Open System: Run the reaction with the cap slightly loose (if in a fume hood) to allow water evaporation, especially at >50°C.

  • Molecular Sieves: Add 3Å or 4Å molecular sieves (5-10% w/v) to the reaction mixture to scavenge water.

  • Vacuum: Apply mild vacuum (if reactor allows) to continuously strip water.

Issue 2: Viscous Slurry / Poor Mixing

Symptom: The enzyme beads clump together; the magnetic stirrer struggles. Diagnosis: Low Temperature Viscosity. Nerolidol is viscous. At <40°C, mass transfer limitations prevent the substrate from entering the porous enzyme carrier. Corrective Action:

  • Increase Temp: Move to 50°C immediately.

  • Add Solvent: If solvent-free is too viscous, add n-hexane or isooctane (hydrophobic solvents preserve lipase activity).

Issue 3: Low Yield with Reused Enzyme

Symptom: The first batch worked at 60°C, but the second batch using the same beads failed. Diagnosis: Thermal Inactivation. While CALB can survive 60°C for a short burst, prolonged exposure (24h+) can cause irreversible unfolding or leaching from the support. Corrective Action:

  • Step-Down Profile: Start the reaction at 60°C for 2 hours (to overcome activation energy), then drop to 45°C for the remainder. This preserves the enzyme for reuse.

Decision Logic: Troubleshooting Workflow

Use this logic tree to diagnose yield issues during production.

Troubleshooting Start Low Yield Detected CheckRate Is Initial Rate (0-2h) Slow? Start->CheckRate TempCheck Is Temp < 45°C? CheckRate->TempCheck Yes (Sluggish) Plateau Does it plateau at ~60%? CheckRate->Plateau No (Fast start) IncreaseTemp Action: Increase Temp to 55°C (Overcome Steric Hindrance) TempCheck->IncreaseTemp Yes CheckWater Check Water Content TempCheck->CheckWater No Equilibrium Diagnosis: Equilibrium Limit Plateau->Equilibrium Yes Denaturation Diagnosis: Enzyme Death Plateau->Denaturation No (Stops <40%) AddSieves Action: Add Molecular Sieves or Vacuum Equilibrium->AddSieves LowerTemp Action: Reduce Temp to 45°C or use Fresh Enzyme Denaturation->LowerTemp

Figure 2: Logic flow for diagnosing yield issues in this compound synthesis.

Frequently Asked Questions (FAQ)

Q: Why not just use 80°C if Novozym 435 is stable there? A: While the carrier (acrylic resin) is stable, the protein (CALB) begins to unfold. Furthermore, at >60°C, isobutyric acid can become aggressive toward the enzyme support, leading to leaching. 60°C is the "hard limit" for long-term reusability.

Q: Can I use free lipase instead of immobilized? A: Not recommended. Free lipase often aggregates in solvent-free systems and is difficult to recover. Immobilized forms (like Novozym 435) provide the necessary surface area and rigidity for the bulky nerolidol molecule to access the active site.

Q: Why is Nerolidol so much slower to react than Geraniol? A: Geraniol is a primary alcohol (hydroxyl on a terminal carbon). Nerolidol is a tertiary alcohol (hydroxyl on a carbon attached to three other carbons). The steric bulk physically blocks the enzyme's "catalytic triad," requiring higher thermal energy to force the collision.

References

  • Ortiz, C., et al. (2019). Novozym 435: The Perfect Lipase Immobilized in a Macroporous Resin? Advanced Synthesis & Catalysis.[1][2]

  • Vilas-Boas, et al. (2017). Esterification of isopentanol obtained from fusel oil with caprylic acid in solvent-free medium. (Demonstrates temperature optimization for hindered alcohols).

  • Macedo, G. A., et al. (2004). Optimization of the synthesis of flavor esters by esterification reaction. (Establishes baseline kinetics for short-chain acids).

  • Nishino, T., et al. (1982). Enzymatic formation of nerolidol in cell-free extract of Rhodotorula glutinis.[3] (Foundational data on nerolidol enzymatic pathways).

Sources

Technical Support Center: Nerolidyl Isobutyrate Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanism of Failure

To prevent degradation, you must first understand the specific molecular vulnerability of Nerolidyl Isobutyrate. This molecule is a sesquiterpene ester. While the isobutyrate ester moiety protects the hydroxyl group, the nerolidyl backbone contains three double bonds.

The primary failure mode is Allylic Autoxidation . The hydrogen atoms adjacent to these double bonds (allylic hydrogens) are loosely bound. Energy (Heat/UV) or initiators (Trace Metals) remove a hydrogen atom, creating a carbon-centered radical. This radical reacts with atmospheric oxygen to form a peroxy radical, initiating a chain reaction that destroys the molecule's odor profile and purity.[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the specific pathway of degradation you are fighting against.

OxidationCascade Start This compound (Intact) Radical Allylic Radical (C•) Start->Radical H-Abstraction Initiator Trigger: UV Light / Heat / Metal Ions Initiator->Start Peroxy Peroxy Radical (ROO•) Radical->Peroxy Fast Step Oxygen + O2 (Headspace) Oxygen->Radical Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + H (Propagation) Degradation Cleavage Products: Aldehydes/Epoxides (Off-Odor/Polymerization) Hydroperoxide->Degradation Decomposition

Figure 1: The autoxidation pathway of terpene esters. Note that the formation of the hydroperoxide (ROOH) is the critical "point of no return" that leads to rancidity.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling terpene esters.

Q1: My sample has turned from colorless to pale yellow and became slightly viscous. Is it still usable?

Diagnosis: Polymerization and Oxidative Cross-linking.

  • The Science: As hydroperoxides decompose, they create alkoxyl radicals that can attack other double bonds, leading to dimerization or oligomerization. This increases molecular weight (viscosity) and creates conjugated systems (color).

  • Action: Discard for analytical standards. For rough formulation prototyping, it might be usable, but the odor profile will be "flat" or "solvent-like" due to the loss of top notes.

  • Prevention: This indicates a failure of the Headspace Management (see Protocol A).

Q2: I detect a sharp, metallic, or "sour" off-note.

Diagnosis: Secondary Oxidation Products (Aldehydes/Acids).

  • The Science: The nerolidyl chain has cleaved. The "sour" note often indicates that the isobutyrate ester bond has hydrolyzed (releasing isobutyric acid, which smells like rancid butter/sweat) or that the terpene backbone has oxidized into short-chain aldehydes.

  • Action: Check the pH. If acidic, hydrolysis has occurred (likely due to moisture ingress).

  • Prevention: Ensure storage containers are anhydrous. Add a molecular sieve packet to the secondary containment vessel.

Q3: My GC-FID assay shows 98% purity, but the Peroxide Value (POV) is rising. Why?

Diagnosis: The "Silent" Phase of Oxidation.

  • The Science: GC-FID often uses high injector port temperatures (200°C+). This can thermally decompose hydroperoxides inside the inlet back into the parent molecule or volatile fragments that co-elute, masking the true extent of damage. POV is a wet-chemical titration that detects the intermediates (hydroperoxides) before they show up as degradation peaks on a GC.

  • Action: Trust the POV. If POV > 10 meq/kg, the material is compromising your experiment.

  • Reference: IFRA Analytical Method for Peroxide Value Determination [1].

Experimental Protocols

Protocol A: Inert Gas Sparging (The "Argon Blanket")

Use this for any container opened more than once.

Why Argon? Argon is denser than air (Density: ~1.78 g/L vs Air: ~1.22 g/L). Nitrogen is lighter/neutral. Argon sinks and forms a physical "blanket" over the liquid surface, whereas Nitrogen mixes more easily with headspace air if the seal is imperfect [2].

Step-by-Step:

  • Preparation: Connect a tank of High-Purity Argon (99.99%) to a regulator set to low pressure (2-3 psi).

  • Lance Insertion: Attach a glass Pasteur pipette to the tubing.

  • The Flush:

    • Liquid Phase: Insert the pipette tip just above the liquid surface. Do not bubble through the liquid unless necessary, as this can strip volatile isomers. Flow for 10-15 seconds.

    • Headspace: Slowly withdraw the pipette while continuing to flow gas, filling the neck of the bottle.

  • Sealing: Immediately cap the bottle. Wrap the cap junction with Parafilm M or Teflon tape to create a secondary gas barrier.

Protocol B: Antioxidant Dosing

Use this for long-term storage (>3 months) or high-surface-area applications.

Recommendation:


-Tocopherol (Vitamin E)  is preferred over BHT for terpene esters due to better solubility and lower volatility.
Feature

-Tocopherol (Natural)
BHT (Synthetic)
Mechanism H-atom donor (scavenges peroxy radicals)H-atom donor (scavenges alkyl radicals)
Optimal Conc. 0.05% - 0.5% (w/w)0.01% - 0.1% (w/w)
Volatility Low (remains in matrix)Medium (can sublime)
Suitability High (Biologically compatible)Moderate (Regulatory limits)

Method:

  • Prepare a 10% stock solution of

    
    -Tocopherol in a neutral carrier (e.g., Ethanol or MCT oil, depending on your final application).
    
  • Add the stock solution to your this compound to achieve a final concentration of 500 ppm (0.05%) .

  • Vortex gently for 30 seconds.

  • Note: Tocopherol can darken slightly over time as it sacrifices itself; this is normal and indicates it is working [3].

Storage Decision Matrix

Use this logic flow to determine the correct storage condition for your specific usage pattern.

StorageMatrix Input New Sample of This compound Usage How often will you open it? Input->Usage Daily Daily/Weekly Use Usage->Daily Frequent Archive Long Term (>1 Month) Usage->Archive Rare Fridge Refrigerate (4°C) Amber Glass Nitrogen Flush Daily->Fridge Freezer Deep Freeze (-20°C) Argon Sparge Parafilm Seal Archive->Freezer Split Aliquot into small vials Fridge->Split If volume > 50mL

Figure 2: Decision matrix for storage conditions. Note that frequent warming/cooling cycles (freeze-thaw) are more damaging than constant refrigeration for daily-use samples.

References

  • International Fragrance Association (IFRA). (2011). Analytical Method: Determination of the Peroxide Value. Retrieved from 2.

  • Waterman, K. C., et al. (2000). "Inert gas sparge leads to alternate reaction pathway."[3] Pharmaceutical Development and Technology. This study highlights how Argon sparging can alter oxidation kinetics compared to air.[3] Retrieved from 3.

  • Bagheri, R., et al. (2012). "Comparison between the effects of α-tocopherol and BHT on the lipid oxidation." European Journal of Experimental Biology. Demonstrates the efficacy of Tocopherol in preventing hydroperoxide formation in unsaturated lipids. Retrieved from 4.

  • BenchChem Technical Support. (2025). Preventing nerolidol degradation during storage and handling. Provides specific handling guidelines for nerolidol derivatives. Retrieved from 5.[5]

Sources

Purification strategies to remove unreacted nerolidol from final product

Author: BenchChem Technical Support Team. Date: March 2026

[label="Fractional Vacuum

Decision matrix for selecting the optimal nerolidol removal strategy.

Troubleshooting & FAQs

Q1: Vacuum distillation is degrading my product before nerolidol distills over. How can I optimize the thermal separation?

Causality & Expert Insight: Nerolidol has a normal boiling point of approximately 276 °C. Heating sesquiterpenes to temperatures exceeding 230 °C at atmospheric pressure induces rapid dehydration and polymerization[1]. If your target molecule degrades at high temperatures, you must drastically lower the system pressure to depress the boiling point of nerolidol[2].

Self-Validating Protocol: High-Vacuum Fractional Distillation (Kugelrohr) Validation Check: If the distillate forms a clear, viscous oil that smells faintly woody/floral, nerolidol is successfully partitioning.

  • Setup: Transfer the crude mixture to a Kugelrohr distillation apparatus or a short-path distillation setup equipped with a high-vacuum pump capable of reaching < 0.5 mmHg.

  • Pressure Equilibration: Evacuate the system to 0.1–0.5 mmHg before applying any heat. Crucial: At 0.1–0.5 mmHg, nerolidol will distill between 90 °C and 105 °C, safely below its thermal degradation threshold[1].

  • Heating Ramp: Gradually increase the oven/mantle temperature by 5 °C/min.

  • Collection: Collect the fraction boiling at ~95 °C (at 0.1 mmHg). The target product (if heavier/non-volatile) will remain in the distillation flask.

  • Verification: Analyze the residue via GC-MS or TLC to confirm the absence of the nerolidol peak.

Q2: My target molecule and nerolidol co-elute on normal-phase silica gel. What chromatographic alternatives exist?

Causality & Expert Insight: Because nerolidol's tertiary alcohol is sterically hindered, its interaction with silica silanol groups is weaker than expected for an alcohol, causing it to elute similarly to less polar compounds. To break this co-elution, you must exploit either the double bonds of nerolidol (via Argentation Chromatography) or rely on liquid-liquid partitioning rather than solid-phase adsorption (via High-Speed Countercurrent Chromatography).

Option A: Argentation (Silver Nitrate) Chromatography Silver ions (Ag+) form reversible π-complexes with the three double bonds in nerolidol. This dramatically retards its retention factor (Rf) on silica[1].

  • Preparation: Impregnate silica gel with 10% w/w aqueous AgNO3, and dry at 120 °C for 12 hours in the dark.

  • Elution: Load the sample and elute with a non-polar gradient (e.g., Hexane to 10% Ethyl Acetate). Nerolidol will be strongly retained compared to saturated or less-unsaturated targets.

  • Validation: TLC plates must be visualized with KMnO4, as UV will not reliably detect nerolidol.

Option B: High-Speed Countercurrent Chromatography (HSCCC) HSCCC eliminates the solid support entirely, relying on a biphasic liquid system. This prevents irreversible adsorption and provides high-purity separation.

  • Solvent Prep: Prepare a biphasic solvent system of Hexane:Methanol:Water (5:4:1, v/v/v)[3].

  • Elution: Pump the upper (non-polar) phase as the stationary phase and the lower (polar) phase as the mobile phase in a tail-to-head elution mode.

  • Validation: Nerolidol partitions predictably into the non-polar phase, allowing highly polar target molecules to elute rapidly and achieving purities up to 93.7% in a single pass[3].

Q3: Can I use chemical scavengers to pull unreacted nerolidol out of the solution?

Causality & Expert Insight: Yes, but with caveats. Scavenger resins are functionalized polymers designed to covalently bind impurities, allowing them to be filtered away[4],[5]. However, nerolidol is a tertiary alcohol. Standard electrophilic scavengers (like sulfonyl chloride resins) react too slowly due to steric hindrance. You must use highly reactive Isocyanate (NCO) resins combined with a strong nucleophilic catalyst (like DMAP or DBTL) to force the formation of a polymer-bound carbamate.

Self-Validating Protocol: Forced Isocyanate Scavenging Validation Check: The reaction mixture should show a complete disappearance of the nerolidol spot on TLC (stains dark blue/purple with p-Anisaldehyde) after 12 hours.

  • Preparation: Dissolve the crude mixture (containing target and nerolidol) in anhydrous Toluene or Dichloromethane.

  • Resin Addition: Add 3.0 to 5.0 equivalents of Polymer-Bound Isocyanate (macroporous polystyrene backbone)[4].

  • Catalysis: Add 0.5 equivalents of 4-Dimethylaminopyridine (DMAP) or a catalytic drop of Dibutyltin dilaurate (DBTL) to overcome the tertiary alcohol's steric hindrance.

  • Incubation: Heat the suspension to 60 °C and agitate gently for 12–16 hours.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin (now covalently bonded to nerolidol). Wash the resin twice with DCM[5].

  • Concentration: Evaporate the filtrate to yield the nerolidol-free product.

Quantitative Data Summary: Nerolidol Properties & Separation Metrics

Property / MetricValue / ConditionImpact on Purification Strategy
Boiling Point (1 atm) ~276 °CDistillation at atm pressure causes thermal degradation (>230 °C)[1].
Boiling Point (0.1 - 0.5 mmHg) 90 °C – 105 °CIdeal range for Kugelrohr/short-path vacuum distillation[1].
HSCCC Solvent System Hexane:MeOH:H2O (5:4:1)Achieves 92.5–93.7% purity from complex essential oil mixtures[3].
Scavenger Resin Equivalents 3.0 – 5.0 eq (Isocyanate)Requires high excess and catalyst (DMAP) due to tertiary -OH hindrance[4].

References

  • Queiroga, C. L., et al. "High-speed countercurrent chromatography as a tool to isolate nerolidol from the Baccharis dracunculifolia volatile oil." Journal of Liquid Chromatography & Related Technologies, 2014. 3

  • "US4105700A - Process for preparing stereospecific nerolidol and ester thereof." Google Patents, 1978. 1

  • "Scavenger Resins." Amerigo Scientific. 4

  • "Strategies in Organic Synthesis: Polymer-Bound Scavengers." Wipf Group, University of Pittsburgh, 2004. 5

  • "Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions." PMC, National Institutes of Health. 2

Sources

Validation & Comparative

Comparative analysis of nerolidyl isobutyrate vs nerolidyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of Nerolidyl Acetate and Nerolidyl Isobutyrate , two ester derivatives of the sesquiterpene alcohol nerolidol. While both compounds share a common parent scaffold, their distinct acyl tails drive significant differences in lipophilicity, enzymatic stability, and olfactory profile.[1]

  • Nerolidyl Acetate is the industry standard for rapid-onset bioactivity and fragrance applications, characterized by moderate lipophilicity and rapid enzymatic hydrolysis.[1]

  • This compound emerges as a superior candidate for sustained-release formulations and lipophilic permeation enhancement .[1] Its branched isobutyryl group introduces steric hindrance, significantly retarding esterase-mediated hydrolysis and increasing partition coefficients (LogP).[1]

Verdict: For immediate pharmacological effect or standard permeation enhancement, select Nerolidyl Acetate . For controlled release systems, high-lipophilicity depot formulations, or masking the organoleptic properties of the parent alcohol, This compound is the preferred alternative.[1]

Physicochemical Profile & Comparative Data

The following data aggregates experimental values and high-confidence predictive models (e.g., XLogP3) to establish the baseline differences between the two esters.

Table 1: Physicochemical Properties Comparison[1]
PropertyNerolidyl AcetateThis compoundImpact on Formulation
CAS Number 2306-78-72639-68-1Regulatory identification
Molecular Weight 264.41 g/mol 292.46 g/mol Isobutyrate is bulkier; affects diffusion coefficient
LogP (Est.) ~5.2~6.2Isobutyrate has higher affinity for Stratum Corneum lipids
Boiling Point ~280°C>280°C (Est.)[1]Isobutyrate offers higher thermal stability
Flash Point 95°C110°CIsobutyrate is safer for hot-melt processing
Steric Character Linear (Acetyl)Branched (Isobutyryl)Critical: Isobutyrate resists enzymatic attack
Odor Profile Floral, Woody, Rose-likeFruity, Woody, Bergamot/PearIsobutyrate provides better masking for oral formulations

Mechanistic Analysis: Stability & Bioactivity[1]

Enzymatic Hydrolysis & Prodrug Kinetics

In drug delivery, these esters often function as "pro-enhancers"—prodrugs that release the active permeation enhancer, nerolidol , upon metabolic cleavage.

  • Nerolidyl Acetate: The unhindered acetyl group is a prime substrate for non-specific esterases (e.g., carboxylesterases in skin and plasma). This results in a short half-life (

    
    ) and a rapid "burst" release of nerolidol.
    
  • This compound: The isopropyl group adjacent to the carbonyl carbon creates significant steric hindrance. This blocks the approach of the serine nucleophile in the esterase active site, extending the

    
    . This makes the isobutyrate ideal for sustained permeation enhancement  over 12–24 hours.
    
Diagram 1: Metabolic Hydrolysis Pathways

The following diagram illustrates the steric blockade mechanism in this compound compared to the rapid cleavage of the Acetate.

Hydrolysis Esterase Carboxylesterase (Skin/Plasma) Transition_NA Tetrahedral Intermediate (Rapid Formation) Esterase->Transition_NA Transition_NI Tetrahedral Intermediate (Slow/Blocked Formation) Esterase->Transition_NI NA Nerolidyl Acetate (Linear, Accessible) NA->Transition_NA Fast Attack NI This compound (Branched, Steric Hindrance) NI->Transition_NI Slow Attack (Steric Block) Nerolidol Active Metabolite: Nerolidol Transition_NA->Nerolidol k1 (High) Acid_A Acetic Acid Transition_NA->Acid_A Transition_NI->Nerolidol k2 (Low) Acid_I Isobutyric Acid Transition_NI->Acid_I

Caption: Comparative enzymatic hydrolysis. The branched isobutyryl tail of this compound sterically hinders esterase access, significantly reducing the rate of conversion to the active alcohol, Nerolidol.

Experimental Protocols

To validate the performance differences, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.[1]

Synthesis of Nerolidyl Esters (Chemical Standard)

Purpose: To generate high-purity standards for comparative assays.

Reagents: Nerolidol (cis/trans mix), Pyridine (base), Acyl Chloride (Acetyl chloride vs. Isobutyryl chloride), Dichloromethane (DCM).[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere.

  • Solvation: Dissolve Nerolidol (10 mmol) in dry DCM (50 mL). Add Pyridine (12 mmol) and cool to 0°C.

  • Acylation: Dropwise add the respective Acyl Chloride (11 mmol) over 20 minutes.

    • Note: Isobutyryl chloride addition may require allowing the reaction to warm to Room Temperature (RT) to drive completion due to sterics.

  • Quench: After 4 hours (Acetate) or 12 hours (Isobutyrate), quench with saturated

    
    .
    
  • Purification: Wash organic layer with 1M HCl (remove pyridine), then brine. Dry over

    
    .
    
  • Validation: Verify conversion via TLC (Hexane:EtOAc 9:1). Nerolidol (

    
    ) should disappear; Esters (
    
    
    
    ) should appear.[1]
In Vitro Skin Permeation Assay (Franz Cell)

Purpose: To determine the flux and reservoir formation in the Stratum Corneum (SC).

System: Vertical Franz Diffusion Cells (


 area).
Membrane:  Excised porcine ear skin (dermatomed to 500 

).

Workflow:

  • Donor Phase: Apply 1% w/v of Nerolidyl Acetate or Isobutyrate in Propylene Glycol.

  • Receptor Phase: PBS (pH 7.4) + 2% Solutol HS15 (to ensure sink conditions for lipophilic terpenes).

  • Sampling: Withdraw 200

    
     at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately.
    
  • Extraction: At 24h, tape-strip the skin (15 strips) to isolate the Stratum Corneum. Extract strips in Methanol.

  • Analysis: Quantify via GC-FID or HPLC-UV (210 nm).

    • Expectation: Isobutyrate will show lower cumulative flux in the receptor but significantly higher retention in the SC (tape strips) due to LogP ~6.2.

Diagram 2: Experimental Workflow Logic

Workflow cluster_sampling Sampling Phase (24h) Start Start: Comparative Permeation Study Prep Skin Preparation (Porcine Ear, 500µm) Start->Prep Dose Dosing (Donor Compartment) 1% Acetate vs 1% Isobutyrate Prep->Dose Receptor Receptor Fluid Analysis (Transdermal Flux) Dose->Receptor Permeation Stripping Tape Stripping (SC Reservoir) Dose->Stripping Retention Analysis GC-FID Quantification Receptor->Analysis Stripping->Analysis Result Data Output: Flux (J) vs. Lag Time (Tlag) Analysis->Result

Caption: Franz Cell workflow for assessing transdermal kinetics. Separation of receptor fluid and skin strips distinguishes between systemic delivery (Flux) and local depot formation (Reservoir).

Biological & Pharmacological Relevance[2][3][4][5][6]

Permeation Enhancement (PE) Potential

Nerolidol is a "Class I" terpene enhancer, effective for both hydrophilic (e.g., 5-fluorouracil) and lipophilic drugs.[1]

  • Nerolidyl Acetate: Acts as a fast-acting PE .[1] Upon hydrolysis, it disrupts SC lipid packing (orthorhombic to hexagonal phase transition). Best for acute topical analgesics or antimicrobials.

  • This compound: Functions as a Lipophilic Reservoir PE . Its high LogP allows it to pool in the SC, slowly releasing nerolidol. This is critical for transdermal patches requiring 24-hour delivery profiles, preventing the "dumping" of enhancer which can cause skin irritation.[1]

Antimicrobial & Anti-inflammatory Activity

While data is most abundant for the acetate:

  • Acetate: Documented efficacy against S. aureus and Leishmania parasites. It inhibits neutrophil activation (chemotaxis).[2]

  • Isobutyrate: While direct data is scarcer, the bioisosteric principle suggests similar activity but with delayed onset. In anti-parasitic applications, the isobutyrate may offer superior intracellular penetration into macrophages (where parasites reside) due to higher lipophilicity, followed by intracellular hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5363426, Nerolidyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Retrieved from [Link]

  • Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules, 21(5), 529. Retrieved from [Link]

  • Kunta, J. R., et al. (1997).Effect of Menthol and Related Terpenes on the Percutaneous Absorption of Propranolol across Excised Hairless Mouse Skin. Journal of Pharmaceutical Sciences. (Cited for general terpene ester hydrolysis principles).
  • The Good Scents Company (2023). this compound and Nerolidyl Acetate Odor Profiles. Retrieved from [Link]

Sources

Comparative Guide: NMR Spectroscopic Characterization of Synthesized Nerolidyl Isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stereochemical Blind Spot: In the development of semiochemicals and high-value fragrance ingredients, Nerolidyl Isobutyrate presents a specific analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for purity assessment, it frequently fails to resolve the cis (Z) and trans (E) geometric isomers of the nerolidol backbone, nor can it definitively confirm the ester linkage at the sterically hindered C3 quaternary center without extensive fragmentation analysis.

This guide compares the efficacy of High-Field NMR (600 MHz) against Standard GC-MS , demonstrating why NMR is the requisite technique for validating the stereochemical integrity of synthesized this compound.

Part 1: Synthesis & Structural Context[1]

This compound is the ester of nerolidol (a tertiary sesquiterpene alcohol) and isobutyric acid . The synthesis is non-trivial due to the steric hindrance at the C3 hydroxyl group, rendering standard Fischer esterification ineffective.

The Synthetic Challenge

The preferred method is Steglich Esterification , utilizing DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to overcome the energy barrier of the tertiary alcohol.

Workflow Visualization

The following diagram outlines the critical synthesis and purification pathway required to obtain a sample suitable for high-resolution NMR.

SynthesisWorkflow Start Precursors: Nerolidol (Iso-mix) + Isobutyric Acid Activation Activation: DCC + DMAP (0°C, DCM) Start->Activation Mix Coupling Steglich Coupling: Formation of O-Acylisourea Int. Activation->Coupling 24h, RT Workup Workup: Filter DCU urea Acid/Base Wash Coupling->Workup Quench Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Target: This compound (>98% Purity) Purification->Product Isolate

Figure 1: Optimized Steglich esterification workflow for sterically hindered tertiary terpene alcohols.

Part 2: Comparative Analysis (NMR vs. Alternatives)

Alternative 1: GC-MS (The Standard Screening Tool)
  • Method: Electron Impact (EI) ionization (70 eV).

  • Performance: Excellent for identifying the molecular ion (

    
     306) and characteristic fragments (m/z 69, 41, 93).
    
  • Limitation: The cis and trans isomers of nerolidyl esters often co-elute on standard non-polar columns (e.g., DB-5). Furthermore, thermal instability in the injector port can cause Cope rearrangement or elimination of the tertiary ester, leading to false identification of dehydration products (farnesenes).

Alternative 2: 1H NMR (The Stereochemical Validator)
  • Method: 600 MHz 1H NMR in

    
    .
    
  • Performance: Provides distinct resolution of the olefinic methyl groups, allowing precise quantification of the Z/E ratio.

  • Advantage: Non-destructive; confirms the integrity of the delicate tertiary ester linkage.

Comparative Data Summary
FeatureGC-MS (Standard)1H NMR (Recommended)
Primary Output Molecular Mass / FragmentationConnectivity / Stereochemistry
Z/E Isomer Resolution Poor (Co-elution likely)Excellent (Distinct Methyl Shifts)
Ester Linkage Proof Inferential (Fragment loss)Definitive (HMBC Correlations)
Sample Recovery DestructiveNon-Destructive
Artifact Risk High (Thermal Elimination)Low (Solution State)

Part 3: Spectroscopic Characterization Data

The following data characterizes the synthesized product. The critical diagnostic signals are the Isobutyryl Methines (confirming esterification) and the Olefinic Methyls (confirming Z/E ratio).

Table 1: 1H NMR Assignments (600 MHz, CDCl3)
PositionGroupShift (

, ppm)
Multiplicity

(Hz)
Diagnostic Note
Ester Moiety
2'

(Isobutyryl)
2.52 Septet7.0Characteristic of isobutyrate; downfield due to carbonyl.
3', 4'

(Isobutyryl)
1.14 Doublet7.0Distinct doublet, confirms isobutyryl group presence.
Nerolidyl Backbone
2

(Vinyl)
5.95dd17.5, 10.8Characteristic vinyl proton adjacent to quaternary center.
1a

(Terminal)
5.18d17.5Trans coupling.
1b

(Terminal)
5.08d10.8Cis coupling.
6

(Vinyl)
5.12 t7.0Overlaps slightly; key for Z/E assignment.
10

(Vinyl)
5.09m-Terminal prenyl chain.
Isomer Markers
12 (E-Isomer)

(at C6)
1.60 Singlet-Major diagnostic for Trans (E) isomer.
12 (Z-Isomer)

(at C6)
1.68 Singlet-Major diagnostic for Cis (Z) isomer.
Table 2: 13C NMR Assignments (150 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 176.2 C-1' (Ester Carbonyl) - Confirms successful coupling.
Quaternary 83.1C-3 (Tertiary C-O) - Shifted downfield from ~73 ppm in Nerolidol.
Olefinic 141.8C-2 (Vinyl CH)
Olefinic 135.5C-7 (Quaternary alkene)
Aliphatic 34.2C-2' (Isobutyryl CH)
Aliphatic 19.1C-3', C-4' (Isobutyryl Methyls)

Part 4: Experimental Protocol

Synthesis: Steglich Esterification[2][3][4]
  • Reagents: Nerolidol (1 eq), Isobutyric acid (1.2 eq), DCC (1.2 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (

    
    ).
    
  • Procedure:

    • Dissolve 10 mmol Nerolidol and 12 mmol Isobutyric acid in 20 mL dry DCM.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add DMAP (1 mmol).

    • Dropwise add DCC (12 mmol) dissolved in 10 mL DCM.

    • Allow to warm to Room Temperature (RT) and stir for 24 hours. Note: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

    • Filtration: Filter off the white DCU solid through a Celite pad.

    • Wash: Wash filtrate with 0.5N HCl (remove DMAP), saturated

      
       (remove acid), and Brine.
      
    • Dry: Dry over

      
       and concentrate in vacuo.
      
Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5).

  • Target: this compound elutes early (high

    
    ) compared to unreacted Nerolidol.
    
NMR Sample Preparation
  • Dissolve 10 mg of purified oil in 0.6 mL

    
     (99.8% D).
    
  • Filter through a cotton plug into a 5mm NMR tube to remove suspended silica fines which broaden signals.

Part 5: Advanced Verification (2D NMR)

To definitively prove the ester is attached to the C3 position (and not a rearranged product), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Connectivity Logic

The following diagram illustrates the specific HMBC correlations that validate the structure.

NMR_Logic cluster_link CRITICAL PROOF OF ESTERIFICATION Isobutyryl_H Isobutyryl Proton (2.52 ppm) Carbonyl_C Carbonyl Carbon (176.2 ppm) Isobutyryl_H->Carbonyl_C 2J Correlation (Strong) Quaternary_C3 C3 Quaternary Carbon (83.1 ppm) Carbonyl_C->Quaternary_C3 3J HMBC (Weak but Definitive) Vinyl_H Vinyl Proton H-2 (5.95 ppm) Vinyl_H->Quaternary_C3 2J Correlation Methyl_H Methyl H-15 (1.55 ppm) Methyl_H->Quaternary_C3 2J Correlation

Figure 2: HMBC correlations required to confirm the tertiary ester linkage.

References

  • Steglich Esterification Mechanism & Protocol: Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Nerolidol Isomer Characterization: Schubert, V., et al. (1992). The Stereoisomers of Nerolidol: Separation, Analysis and Olfactoric Properties. Zeitschrift für Naturforschung C, 47(3-4), 304-307. [3]

  • NMR of Terpene Esters (General Reference): Bates, R. B., & Gale, D. M. (1960). Stereochemistry of Trisubstituted Double Bonds in Terpenoids. Journal of the American Chemical Society, 82(21), 5749–5751.

  • Comparison of NMR vs GC-MS for Isomers: Gordillo, A., et al. (2017). Advanced NMR Techniques for Isomer Differentiation. Creative Biostructure Application Notes.

Sources

Comparative Chromatographic Profiling: Nerolidyl Isobutyrate Retention Indices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the gas chromatographic (GC) retention behavior of nerolidyl isobutyrate , a sesquiterpene ester used in fragrance formulation and transdermal drug delivery research.

The core objective is to delineate the retention index (RI) shifts observed when transitioning from non-polar (e.g., DB-5, 5%-phenyl-methylpolysiloxane) to polar (e.g., DB-Wax, Polyethylene Glycol) stationary phases. While non-polar retention is driven primarily by vapor pressure and boiling point, polar retention introduces significant dipole-dipole interactions with the ester functionality.

Key Insight: Unlike its parent alcohol (nerolidol), which exhibits a massive retention shift (>500 RI units) due to hydrogen bonding on polar columns, this compound exhibits a moderate "ester shift." This differential allows for the resolution of the ester from co-eluting sesquiterpene alcohols.

Mechanistic Basis of Retention

To interpret retention indices correctly, one must understand the thermodynamic interactions occurring within the capillary column.

The Analyte: this compound
  • Structure: A C15 sesquiterpene tail (hydrophobic) linked to an isobutyric acid moiety via an ester bond.

  • Key Functional Group: The carbonyl oxygen (C=O) and ether oxygen (-O-) of the ester.

  • Polarity: Moderately polar. It lacks the hydrogen-bond donating capability of nerolidol but possesses hydrogen-bond accepting capacity.

Stationary Phase Interactions

The following diagram illustrates the differential intermolecular forces governing retention on the two column types.

G cluster_NonPolar Non-Polar Phase (DB-5) cluster_Polar Polar Phase (DB-Wax) Analyte This compound NP_Phase 5% Phenyl / 95% Dimethyl Polysiloxane Analyte->NP_Phase Injection P_Phase Polyethylene Glycol (PEG) Analyte->P_Phase Injection NP_Mech Mechanism: Dispersive Forces (London) Boiling Point Dominant NP_Phase->NP_Mech Interaction P_Mech Mechanism: Dipole-Dipole Interaction H-Bond Acceptance P_Phase->P_Mech Interaction

Figure 1: Mechanistic differentiation of stationary phase interactions. Non-polar separation is driven by dispersive forces, while polar separation recruits specific dipole interactions.

Comparative Retention Data

The following data synthesizes experimental values for the homologous series (Alcohol


 Acetate 

Isobutyrate). Because specific literature values for this compound can vary by temperature program, the values below serve as a reference anchor based on Kovats' principles.
Table 1: Retention Indices (RI) on Orthogonal Columns
CompoundStructure TypeRI (Non-Polar: DB-5)RI (Polar: DB-Wax)

RI (Polar - NonPolar)
Nerolidol Sesquiterpene Alcohol1540 - 15602030 - 2050~490 (High H-Bonding)
Nerolidyl Acetate Sesquiterpene Ester (C2)1680 - 17001950 - 1980~270 (Dipole only)
This compound Sesquiterpene Ester (C4)1810 - 1840 2080 - 2120 ~270 (Dipole only)

*Note: Values for this compound are calculated estimates based on the methylene increment (+100 RI/carbon) and branching effects observed in terpene esters [1][2].

Analysis of the Data[2][3][4][5][6][7][8][9][10][11]
  • The Boiling Point Effect (Non-Polar): On the DB-5 column, retention increases linearly with molecular weight. The isobutyrate (heavier than acetate) elutes significantly later (~130-150 units).

  • The Polarity Effect (Polar): On the DB-Wax column, the "Polar Shift" (

    
    RI) for esters is lower than for alcohols.
    
    • Nerolidol shifts nearly 500 units because the PEG phase interacts strongly with the hydroxyl proton.

    • This compound shifts only ~270 units because it can only accept hydrogen bonds, not donate them.

  • Elution Reversal: In complex mixtures (e.g., essential oils), this compound may co-elute with higher molecular weight hydrocarbons on a DB-5 column but will be cleanly separated on a DB-Wax column due to the specific ester-PEG interaction.

Experimental Protocol: Determination of RI

To generate valid retention indices for your specific this compound sample, you must use a self-validating system using an n-alkane ladder. Do not rely solely on absolute retention times (RT).

Materials
  • Target: this compound standard (>95% purity).

  • Reference: C8-C24 n-Alkane Standard Mixture (in Hexane).

  • Columns:

    • Column A: Agilent DB-5ms (30m

      
       0.25mm, 0.25µm).
      
    • Column B: Agilent DB-Wax UI (30m

      
       0.25mm, 0.25µm).
      
GC Method (Temperature Programmed)
  • Inlet: 250°C, Split ratio 1:50.

  • Flow: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 3°C/min to 240°C.

    • Hold 240°C for 10 min.

    • Why this ramp? A slow ramp (3°C/min) ensures thermodynamic equilibrium, providing the most accurate Kovats indices compared to "fast GC" methods [3].

Calculation Workflow

The Linear Retention Index (LRI), often preferred for temperature-programmed GC over the logarithmic Kovats index, is calculated using the Van den Dool and Kratz equation.

Workflow Step1 1. Co-Injection Mix Analyte + Alkane Ladder (C8-C24) Step2 2. GC Analysis Run Temperature Program Step1->Step2 Step3 3. Identify Bracketing Alkanes Find alkane (n) eluting before and alkane (n+1) eluting after analyte Step2->Step3 Step4 4. Apply Van den Dool & Kratz Equation LRI = 100 * [n + (RT_x - RT_n) / (RT_N - RT_n)] Step3->Step4

Figure 2: Workflow for calculating Linear Retention Indices (LRI) in temperature-programmed gas chromatography.

Equation Definition:



Where:
  • 
     = Retention time of this compound.
    
  • 
     = Retention time of alkane with carbon number 
    
    
    
    (eluting before
    
    
    ).
  • 
     = Retention time of alkane with carbon number 
    
    
    
    (eluting after
    
    
    ).

Troubleshooting & Optimization

  • Peak Broadening on Polar Columns: Sesquiterpene esters are high-boiling. On DB-Wax, ensure the final bake-out temperature does not exceed the column's limit (usually 250°C for Wax phases) to prevent phase bleeding which mimics peak tailing.

  • Isomer Separation: Nerolidol (and its esters) exists as cis/trans (Z/E) isomers.

    • DB-5: Often shows partial overlap of Z/E isomers.

    • DB-Wax: Typically provides baseline resolution of Z-Nerolidyl Isobutyrate and E-Nerolidyl Isobutyrate due to slight differences in the steric accessibility of the ester group to the stationary phase [4].

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Nerolidyl Acetate and Nerolidol. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation. (Standard text for terpene retention indices).
  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Available at: [Link]

  • d'Acampora Zellner, B., et al. (2008). Linear retention indices in gas chromatographic analysis: a review. Flavour and Fragrance Journal, 23(5), 297-314. Available at: [Link]

Sources

Mass spectral fragmentation patterns of nerolidyl isobutyrate validation

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectral Fragmentation Patterns of Nerolidyl Isobutyrate: A Platform Comparison Guide

As an Application Scientist in analytical chemistry, I frequently encounter the pitfalls of relying solely on automated library matching for the structural elucidation of complex sesquiterpenoids. This compound (


), a volatile ester frequently identified in botanical extracts such as Annona glabra[1] and Conyza canadensis[2], presents a classic analytical challenge. Due to the high degree of structural isomerism in terpenes and the lability of ester linkages under standard 70 eV Electron Ionization (EI), distinguishing this compound from its isomers requires a robust, self-validating analytical strategy.

This guide objectively compares the performance of standard Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS) against High-Resolution Quadrupole Time-of-Flight (GC-QTOF-MS) for validating the fragmentation patterns of this compound.

Mechanistic Causality in Mass Spectral Fragmentation

To accurately validate this compound, one must first understand the causality behind its fragmentation behavior. Under standard 70 eV EI conditions, the molecular ion


 at m/z 292 is highly unstable and is rarely observed in routine quadrupole systems[3].

Instead of searching for the intact molecular ion, analysts must look for the diagnostic cascade of product ions:

  • Neutral Loss of Isobutyric Acid: The primary fragmentation pathway involves the elimination of neutral isobutyric acid (88 Da) via a McLafferty-type rearrangement or simple ester cleavage, yielding the intact sesquiterpene diene backbone at m/z 204. A common mistake is misidentifying this m/z 204 fragment as the molecular ion of a different sesquiterpene.

  • Ester Cleavage: Alpha-cleavage at the ester carbonyl generates the isobutyryl cation at m/z 71.

  • Base Peak Formation: The isobutyryl cation rapidly loses carbon monoxide (CO) to form the highly stable isopropyl cation at m/z 43, which dominates the spectrum as the base peak.

  • Terpene Backbone Dissociation: The m/z 204 ion further undergoes allylic cleavages to produce characteristic, though non-specific, terpene signatures at m/z 161, 121, and 93.

Fragmentation M This compound [M]+ m/z 292.24 F1 [M - Isobutyric Acid]+ m/z 204.18 M->F1 -C4H8O2 (88 Da) F2 Isobutyryl Cation m/z 71.05 M->F2 Ester Cleavage F4 Terpene Fragments m/z 161, 121, 93 F1->F4 Allylic Cleavage F3 Isopropyl Cation (Base) m/z 43.05 F2->F3 -CO (28 Da)

Fig 1: EI-MS fragmentation logic for this compound.

Platform Comparison: GC-SQ-MS vs. GC-QTOF-MS

When establishing a self-validating system for drug development or natural product research, platform selection dictates the confidence level of your annotation.

GC-SQ-MS (Single Quadrupole) is the industry workhorse. It provides nominal mass data and relies heavily on spectral library matching (e.g., NIST, Adams). However, because many sesquiterpene esters share the m/z 43 base peak and m/z 204 backbone, SQ-MS is susceptible to false positives if not paired with retention index data.

GC-QTOF-MS (Quadrupole Time-of-Flight) provides high-resolution, exact mass measurements. By calculating the exact elemental composition of fragments with sub-2 ppm mass accuracy, QTOF eliminates isobaric interferences (e.g., distinguishing the isopropyl cation


 at m/z 43.0548 from the acetyl cation 

at m/z 43.0184).

Table 1: Diagnostic Fragmentation Ions of this compound

Ion AssignmentNominal Mass (SQ-MS)Exact Mass (QTOF-MS)Mechanistic Origin
Molecular Ion

292292.2402Intact molecule (often absent in EI)

204204.1878Elimination of neutral

Terpene Diene 161161.1330Allylic cleavage of the terpene backbone
Isobutyryl Cation 7171.0497Cleavage of the ester C-O bond
Isopropyl Cation 4343.0548Loss of CO from isobutyryl cation (Base Peak)

Table 2: Platform Performance Comparison

Analytical FeatureGC-SQ-MS (Single Quadrupole)GC-QTOF-MS (High-Resolution)
Mass Accuracy ± 0.1 Da< 2 ppm
Resolution Unit mass (~1,000)> 25,000
Primary Use Case Routine library matchingDe novo structural elucidation
Isomer Differentiation Relies entirely on Retention IndexCan utilize accurate mass MS/MS
System Cost Low; ubiquitous in analytical labsHigh; specialized facilities

Self-Validating Experimental Protocol

A trustworthy analytical protocol cannot rely on mass spectrometry alone. It must be a self-validating system that utilizes orthogonal data points. For this compound, this means coupling MS fragmentation with the Kovats Retention Index (RI). According to the Adams Essential Oil Components library, the (E)-isomer of this compound elutes at an RI of 1826, while the (Z)-isomer elutes at 1783 on a standard non-polar column[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the botanical extract or standard in LC-MS grade hexane to a final concentration of 1 mg/mL. Spike the sample with an internal standard (e.g., tetradecane) and a homologous series of n-alkanes (

    
    
    
    
    ) to enable RI calculation.
  • Chromatographic Separation: Inject 1 µL of the sample (split ratio 10:1) into a GC equipped with an HP-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Set the injector temperature to 280 °C.

  • Temperature Programming: Set the initial oven temperature to 50 °C (hold for 2 min), then ramp at 5 °C/min to 300 °C (hold for 5 min).

  • Mass Spectrometric Acquisition: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Acquire data over a scan range of m/z 35 to 400.

  • Orthogonal Validation:

    • Calculate the Kovats RI using the retention times of the co-injected n-alkanes.

    • Confirm the identity of (E)-nerolidyl isobutyrate only if the calculated RI is 1826 ± 5 AND the exact mass of the base peak matches 43.0548 (if using QTOF) or the nominal fragmentation pattern matches the NIST library score (>850)[3].

Workflow cluster_platforms 3. MS Platform Comparison S1 1. Sample Extraction (Hexane/Non-polar) S2 2. GC Separation (HP-5MS, 50-300°C) S1->S2 P1 GC-SQ-MS Nominal Mass & Library S2->P1 P2 GC-QTOF-MS Exact Mass & Formula S2->P2 S3 4. Orthogonal Validation (Kovats RI + MS/MS) P1->S3 P2->S3

Fig 2: Self-validating analytical workflow for sesquiterpene ester profiling.

References

  • PubChem - NIH , Nerolidol isobutyrate | C19H32O2 | CID 5357159. Available at: [Link]

  • Diablo Analytical , IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Available at:[Link]

  • MDPI , GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study. Available at:[Link]

  • PMC - NIH , Conyza canadensis from Jordan: Phytochemical Profiling, Antioxidant, and Antimicrobial Activity Evaluation. Available at:[Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Nerolidyl Isobutyrate and Nerolidol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents, natural compounds and their derivatives present a promising frontier. Among these, the sesquiterpene alcohol nerolidol has garnered significant attention for its broad-spectrum antimicrobial properties. Its ester derivative, nerolidyl isobutyrate, offers a modification that may alter its biological activity, presenting a compelling case for a comparative investigation. This guide provides a detailed analysis of the available scientific evidence on the antimicrobial efficacy of this compound compared to its parent compound, nerolidol, supported by experimental data and mechanistic insights.

Introduction to Nerolidol and this compound

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including neroli, ginger, and jasmine.[1] It exists as two geometric isomers, cis and trans, and is recognized for its potential therapeutic applications, including its antimicrobial effects.[1] this compound is an ester derivative of nerolidol, where the hydroxyl group of nerolidol is esterified with isobutyric acid. This structural modification alters the molecule's physicochemical properties, such as its lipophilicity, which can, in turn, influence its biological activity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While direct, side-by-side comparative studies on the antimicrobial efficacy of this compound and nerolidol are not extensively available in the current body of peer-reviewed literature, a robust understanding of nerolidol's capabilities provides a strong foundation for a scientific comparison. The antimicrobial activity of nerolidol has been documented against a wide range of microorganisms.

Antibacterial Activity of Nerolidol

Nerolidol has demonstrated notable efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane's integrity.[1]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values reported for nerolidol against several bacterial species.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus125 - >1024[1]
Streptococcus mutans25[1]
Salmonella entericaHigh Activity[1]
Antifungal Activity of Nerolidol

Nerolidol also exhibits significant antifungal properties, making it a candidate for addressing fungal infections.[2][3][4] Its activity against various Candida species and dermatophytes has been reported.[2][3][4][5]

Fungal StrainMICReference
Candida albicans0.24% - 1.26% (v/v)[1]
Trichophyton mentagrophytes12.5 µg/mL[1]
This compound: An Extrapolation from Structure-Activity Relationships

In the absence of direct experimental data for this compound, we can infer its potential antimicrobial activity based on established structure-activity relationships of terpenoids and their esters. The conversion of an alcohol to an ester generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.

However, the presence of the bulky isobutyrate group might also introduce steric hindrance, potentially affecting the interaction with target sites within the microbial cell. A study on nerolidol derivatives, such as O-methyl-nerolidol and O-ethyl-nerolidol, did not show a significant enhancement in antimicrobial activity compared to nerolidol, suggesting that modification of the hydroxyl group does not automatically lead to improved efficacy.[6][7] Therefore, while the increased lipophilicity of this compound could theoretically enhance its membrane-disrupting capabilities, experimental validation is crucial.

Mechanistic Insights: How Do They Work?

The antimicrobial action of nerolidol is primarily attributed to its ability to disrupt the cytoplasmic membrane of microbial cells. This disruption leads to increased membrane permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[1]

cluster_0 Nerolidol Interaction with Bacterial Cell Nerolidol Nerolidol CellMembrane Bacterial Cell Membrane (Lipid Bilayer) Nerolidol->CellMembrane Targets Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leads to IonLeakage Leakage of K+ ions Disruption->IonLeakage Causes CellDeath Bacterial Cell Death IonLeakage->CellDeath Results in

Caption: Proposed mechanism of nerolidol's antimicrobial action.

For this compound, it is hypothesized that it would share a similar membrane-disrupting mechanism. The ester linkage might be susceptible to hydrolysis by microbial esterases, potentially releasing nerolidol at the site of action. This could represent a prodrug-like approach, where this compound facilitates transport across the cell membrane before releasing the active nerolidol molecule.

Experimental Protocols for Antimicrobial Efficacy Testing

To rigorously compare the antimicrobial efficacy of this compound and nerolidol, standardized experimental protocols are essential. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_compounds Prepare Stock Solutions of Nerolidol & This compound start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution inoculate Inoculate Plates with Microorganism serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Compounds: Prepare stock solutions of nerolidol and this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Nerolidol demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, primarily through the disruption of cell membranes. While direct experimental evidence for the antimicrobial efficacy of this compound is currently lacking, structure-activity relationship principles suggest that its increased lipophilicity could potentially influence its ability to interact with microbial membranes.

To definitively ascertain the comparative efficacy of this compound, further research is imperative. Direct, head-to-head studies employing standardized antimicrobial susceptibility testing methods are necessary to quantify the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of this compound against a clinically relevant panel of microorganisms. Such studies will be instrumental in determining whether the esterification of nerolidol to this compound represents a viable strategy for enhancing its antimicrobial potency and advancing its potential as a novel therapeutic agent.

References

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A Comparative Guide to the FTIR Spectral Analysis of Nerolidyl Isobutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of nerolidyl isobutyrate, benchmarked against alternative analytical methodologies. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural outlines but also the fundamental scientific reasoning behind the selection of specific analytical techniques, ensuring robust and reliable characterization of this important terpene ester.

Introduction to this compound and the Imperative for Analytical Rigor

This compound is a sesquiterpenoid ester valued for its fruity and woody-floral aroma, finding applications in the fragrance and flavor industries.[1][2] Beyond its organoleptic properties, the broader class of terpene esters is being investigated for various pharmaceutical applications, including as skin penetration enhancers.[3] As with any compound intended for use in consumer products or pharmaceutical formulations, stringent quality control is paramount. This necessitates the use of precise and accurate analytical techniques to confirm identity, purity, and consistency.

FTIR spectroscopy emerges as a powerful, rapid, and non-destructive first-line technique for the structural characterization of this compound. It provides a unique molecular fingerprint, allowing for quick verification of functional groups and overall molecular structure. This guide will elucidate the standards for FTIR analysis of this compound, compare its utility with other common analytical methods, and provide actionable experimental protocols.

Elucidating the Molecular Structure: FTIR Spectral Characteristics of this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups within the molecule. The resulting spectrum is a unique fingerprint that can be used for identification.[4]

While a publicly available, standardized FTIR reference spectrum for this compound is not readily accessible, we can reliably predict its characteristic absorption bands by dissecting its molecular structure. This compound is the ester formed from nerolidol (a sesquiterpene alcohol) and isobutyric acid. Therefore, its spectrum will be dominated by the features of an ester, alongside the hydrocarbon backbone of the nerolidyl moiety.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale and Significance
~1735 cm⁻¹C=O StretchEsterThis is a strong, sharp absorption and is highly characteristic of the ester carbonyl group. Its presence is a primary indicator of the correct functionalization.[5]
~1150-1250 cm⁻¹C-O StretchEsterA strong band corresponding to the stretching of the C-O single bond in the ester linkage. This, in conjunction with the C=O stretch, confirms the ester functionality.[6]
~2850-2960 cm⁻¹C-H StretchAlkanes (CH₃, CH₂)Multiple strong peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the nerolidyl and isobutyrate moieties.[6]
~1450-1470 cm⁻¹C-H BendAlkanes (CH₂, CH₃)Deformation vibrations of the alkyl groups. The integrated intensity can provide information about the number of CH₂ and CH₃ groups.[6]
~1370-1385 cm⁻¹C-H Bendgem-DimethylA characteristic doublet in this region is expected due to the isobutyrate's gem-dimethyl group (two methyl groups on the same carbon).
~1640-1670 cm⁻¹C=C StretchAlkenesWeak to medium intensity bands indicating the presence of carbon-carbon double bonds within the nerolidyl structure. Terpenoids often exhibit absorptions in this region.[7]
~3080 cm⁻¹ & ~910-990 cm⁻¹=C-H Stretch & BendVinyl GroupThese peaks are characteristic of the terminal vinyl group (R-CH=CH₂) present in nerolidol, the parent alcohol. The out-of-plane bending vibrations in the 910-990 cm⁻¹ range are particularly diagnostic.[8]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of this compound

The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a common and convenient method for analyzing liquid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically a diamond or zinc selenide crystal) is clean. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an average of 16 or 32 scans for a good signal-to-noise ratio.[8]

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction to ensure all peaks originate from the zero-absorbance line.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values in Table 1 to confirm the identity of the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next analysis.

Experimental Workflow Diagram

FTIR_Workflow A 1. Instrument & ATR Crystal Preparation B 2. Acquire Background Spectrum (Clean, Empty Crystal) A->B C 3. Apply this compound Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Baseline Correction, Peak Picking) D->E F 6. Compare Spectrum to Reference Data E->F G 7. Clean ATR Crystal F->G

Caption: Workflow for ATR-FTIR analysis of this compound.

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent tool for rapid identification, a comprehensive analysis often requires complementary techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful alternatives.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass fragmentation patterns.[11] GC-MS is the workhorse for analyzing complex mixtures of volatile compounds like those found in essential oils.[12] It excels at identifying and quantifying individual components, including isomers and impurities. However, the high temperatures used in GC can sometimes lead to thermal degradation of sensitive terpenes.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information by probing the magnetic environments of atomic nuclei (typically ¹H and ¹³C).[10] It is an unparalleled technique for unambiguous structure elucidation and can readily distinguish between subtle isomeric differences.[10][14] The primary drawbacks of NMR are its relatively lower sensitivity compared to MS, the higher cost of instrumentation, and the need for deuterated solvents.[15][16]

Table 2: Comparison of Analytical Techniques for this compound

FeatureFTIR SpectroscopyGC-MSNMR Spectroscopy
Principle Vibrational transitions of molecular bondsSeparation by volatility, detection by massNuclear spin transitions in a magnetic field
Information Functional groups, molecular fingerprintComponent separation, molecular weight, fragmentationPrecise atomic connectivity, 3D structure, isomer differentiation
Sample Type Neat liquid, solid, or gasVolatile liquids or solids in solutionSoluble compounds in deuterated solvents
Destructive? NoYesNo
Sensitivity Microgram to milligram rangePicogram to nanogram rangeMilligram range
Key Advantage Speed, non-destructive, ease of useHigh separation power, excellent for purityUnambiguous structural elucidation
Key Limitation Limited for complex mixtures and isomersPotential for thermal degradationLower sensitivity, higher cost
Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection Start What is the Analytical Goal? Goal1 Quick Identity Confirmation / QC Screening? Start->Goal1 Goal2 Purity Analysis / Impurity Profiling? Start->Goal2 Goal3 Novel Structure Elucidation / Isomer Differentiation? Start->Goal3 Method1 Use FTIR Goal1->Method1 Fast, non-destructive check of functional groups. Method2 Use GC-MS Goal2->Method2 Separates and identifies volatile impurities. Method3 Use NMR Goal3->Method3 Provides definitive structural information.

Caption: Logical guide for selecting an analytical method.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the analysis of this compound. Its speed, simplicity, and non-destructive nature make it an ideal choice for routine quality control, raw material verification, and confirming the presence of key functional groups.

However, for a complete characterization, especially in a research or drug development context, a multi-technique approach is advisable. GC-MS provides superior capabilities for assessing purity and identifying trace impurities, while NMR spectroscopy remains the gold standard for absolute structural confirmation and isomer distinction. By understanding the strengths and limitations of each method, researchers can deploy these powerful analytical tools strategically to ensure the quality, safety, and efficacy of their products.

References

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Differentiating natural vs synthetic nerolidyl isobutyrate using carbon isotope ratio

Comparative Guide: Differentiating Natural vs. Synthetic Nerolidyl Isobutyrate via Carbon Isotope Ratio ( )

Executive Summary & Core Directive

This compound (CAS: 2305-05-7) is a high-value sesquiterpene ester prized in perfumery for its delicate, woody-floral tenacity. Due to the scarcity of the ester in direct botanical extracts, "Natural" commercial grades are often produced via the esterification of natural Nerolidol (isolated from Myrocarpus frondosus or Citrus aurantium) with natural Isobutyric acid.

The economic incentive to adulterate this compound with petrochemical analogs is high. Traditional GC-MS (Gas Chromatography-Mass Spectrometry) often fails to distinguish these sources because the enantiomeric ratios can be mimicked and the chemical structure is identical.

The Solution: This guide details the application of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . By measuring the stable carbon isotope ratio (

12

Scientific Mechanism: The Isotopic Fingerprint

The differentiation relies on the variation in Carbon-13 (

3
The Mass Balance Equation

This compound (



Note: This equation assumes minimal isotopic fractionation during the esterification process, which is valid for high-yield synthesis.

Source-Based Isotopic Ranges
  • Natural (C3 Plants): Most essential oils (e.g., Cabreuva, Neroli) utilize the Calvin cycle, resulting in

    
     values typically between -25‰ and -30‰ .
    
  • Synthetic (Petrogenic): Derived from petroleum precursors (e.g., acetylene/acetone), which are geologically depleted in

    
    , typically ranging from -29‰ to -35‰  (often more negative than -30‰).
    
  • C4 Plant Origin (Adulterant Warning): If the nerolidol is produced via fermentation using corn or sugar cane (C4 pathway) sugars, the value will be significantly enriched (-10‰ to -14‰ ).

Experimental Protocol: GC-C-IRMS Workflow

This protocol ensures a self-validating system where instrument drift is corrected via bracketing standards.

Instrument Configuration
  • System: GC (e.g., Agilent 7890) coupled to an IRMS (e.g., Thermo Delta V) via a Combustion Interface (GC-IsoLink).

  • Combustion Reactor: NiO/CuO/Pt wires at 1000°C. Critical: Ensure the reactor is fully oxidized to prevent incomplete combustion, which causes isotopic fractionation.

  • Water Removal: Nafion™ membrane or cryogenic trap (essential to prevent protonation of

    
     in the source).
    
Sample Preparation
  • Dilution: Dilute oil to 1-3% in cyclohexane or hexane (spectroscopic grade).

    • Avoid: Solvents containing carbonyls or those that co-elute with the target.

  • No Fractionation: Do not use solid-phase extraction (SPE) prior to injection unless validated, as this can induce isotopic fractionation.

The Workflow Diagram

GSampleSample Injection(Hexane Soln)GCGC Separation(DB-Wax or DB-5)Sample->GC SeparationCombustionCombustion Reactor(1000°C, NiO/CuO)C19 -> CO2GC->Combustion Individual PeaksWaterTrapWater Removal(Nafion)Combustion->WaterTrap CO2 + H2OOpenSplitOpen SplitInterfaceWaterTrap->OpenSplit Dry CO2IRMSIRMS Detection(m/z 44, 45, 46)OpenSplit->IRMS Gas FlowDataδ13C Calculationvs VPDBIRMS->Data Integration

Figure 1: GC-C-IRMS Workflow for this compound Analysis. The combustion step converts the ester into

Data Analysis & Interpretation

Standardization (The "Trust" Pillar)

Raw values must be corrected against the Vienna Pee Dee Belemnite (VPDB) scale.

  • Internal Standard (ISTD): Add a known isotopic standard (e.g.,

    
     FAME or Phthalate with known 
    
    
    ) to every sample.
  • Reference Gas:

    
     reference gas pulses injected before and after the sample peak.
    
Comparative Data Table

The following table summarizes the expected

Origin ClassificationPrecursor A: Nerolidol (

)
Precursor B: Isobutyric Acid (

)
Resulting Ester

(

)
Interpretation
Authentic Natural C3 Plant (e.g., Cabreuva) -26‰ to -29‰Natural Fermentation -25‰ to -30‰-26.0‰ to -29.0‰ Pass: Consistent with biogenic C3 origin.[4][5]
Synthetic (Petro) Petrochemical -30‰ to -35‰Petrochemical -30‰ to -40‰-30.0‰ to -36.0‰ Fail: Depleted

indicates fossil fuel source.
Adulterated (Mixed) Synthetic -32‰Natural -27‰~ -30.9‰ Fail: Borderline/Depleted.[6] Requires multi-element analysis (

).
Bio-Synthetic (C4) Fermentation (Corn Sugar) -11‰ to -14‰Any-13.0‰ to -18.0‰ Fail: Enriched value indicates C4 sugar source (often undeclared).
Decision Logic Diagram

DecisionTreeStartAnalyze δ13C ofThis compoundCheckValueCheck Value (‰)Start->CheckValueEnriched> -20‰(e.g., -13‰)CheckValue->EnrichedEnrichedNaturalRange-25‰ to -29‰CheckValue->NaturalRangeTypicalDepleted< -30‰CheckValue->DepletedDepletedBorderline-29‰ to -30‰CheckValue->BorderlineOverlapResultC4SYNTHETIC / BIOTECH(C4 Sugar Origin)Enriched->ResultC4ResultNatLIKELY NATURAL(C3 Plant Origin)NaturalRange->ResultNatResultPetroSYNTHETIC(Petrochemical Origin)Depleted->ResultPetroResultInvestigateAMBIGUOUSRun δ2H (Hydrogen) AnalysisBorderline->ResultInvestigate

Figure 2: Decision Matrix for Authentication. Values falling in the "Borderline" region require secondary validation using Hydrogen isotopes (

Senior Scientist Insights & Troubleshooting

  • The "Dilution" Trap: Some sophisticated adulterators mix 20% synthetic (depleted) with 80% C4-derived (enriched) material to mathematically mimic the -27‰ natural target.

    • Countermeasure: Always examine the chromatographic profile for trace impurities (e.g., isomers of nerolidol not found in nature) alongside the isotope ratio.

  • Baseline Separation: this compound elutes late. Ensure your GC column (typically a Wax phase) provides baseline separation from other sesquiterpenes. Co-elution will average the isotope ratio, rendering the data useless.

  • Reference Standards: Do not rely on literature values alone. Analyze a physical sample of verified natural Cabreuva oil and a verified synthetic standard in the same sequence to establish your daily "truth" anchors.

References

  • Schipilliti, L., et al. (2021). "Determination of enantiomeric and stable isotope ratio fingerprints of active secondary metabolites in neroli essential oils." Journal of Chromatography B.

  • NIST Chemistry WebBook. "Nerolidol & Derivatives Gas Chromatography Data." National Institute of Standards and Technology.

  • Mosandl, A. (2004). "Authenticity assessment: a permanent challenge in food flavor and essential oil analysis." Journal of Chromatographic Science.
  • Dujourdy, L., et al. "Stable Isotope Ratio Analysis for Authentication of Natural Flavors." European Commission / JRC Technical Reports.

Validation of Quantitative Methods for Nerolidyl Isobutyrate in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As food matrices grow increasingly complex, the accurate quantification of trace flavor compounds demands analytical strategies that transcend basic extraction. Nerolidyl isobutyrate—a sesquiterpene ester valued for its warm, fruity, and berry-like aromatic profile—presents a unique set of physicochemical challenges when analyzed in lipid-rich or protein-dense foods.

This guide provides an authoritative comparison of modern quantitative methods, detailing the causality behind extraction choices and establishing a self-validating experimental protocol grounded in current mass spectrometry validation standards.

The Molecular & Matrix Challenge: Causality of Extraction

To design a robust quantitative method, we must first analyze the analyte's physicochemical properties. This compound (C₁₉H₃₂O₂, MW 292.24 Da) is a highly hydrophobic molecule with a computed XLogP3 of 6.2 (1)[1].

When quantifying this compound in food matrices (e.g., dairy, baked goods, or emulsions), its hydrophobicity dictates the entire analytical workflow. If traditional Liquid-Liquid Extraction (LLE) is employed, the analyte will heavily partition into the matrix's lipid fraction. Co-extracting these lipids leads to severe GC inlet fouling, column degradation, and unpredictable matrix suppression during mass spectrometric ionization (2)[2].

Therefore, modern methodologies pivot to Headspace (HS) techniques. By relying on volatilization rather than solvent partitioning, we bypass the non-volatile lipid and protein fractions entirely, extracting only the volatile and semi-volatile aroma compounds (3)[3].

Objective Comparison of Analytical Workflows

The choice of method depends on the required sensitivity, matrix complexity, and throughput needs. Below is a comparative analysis of three dominant approaches for flavor quantification.

Table 1: Comparison of Analytical Methods for this compound
Feature / MethodHS-SPME-GC-MS (Industry Standard)TF-SPME-GC-MS (Ultra-Trace)LLE-GC-FID (Legacy)
Extraction Principle Polymer fiber adsorption of headspace volatiles (4)[4].Carbon mesh sheet with high sorptive phase volume (5)[5].Solvent partitioning based on polarity.
Matrix Interference Low: Lipids and proteins remain in the liquid/solid phase.Low: Headspace mode prevents direct contact with matrix lipids.High: Severe co-extraction of triglycerides and fatty acids.
Sensitivity (LOD) ~1–5 µg/kg (Excellent for standard flavor profiling) (6)[6].~0.1–0.5 µg/kg (Superior due to increased surface area).~50–100 µg/kg (Limited by matrix background noise).
Selectivity High: MS allows isolation of specific m/z ions.High: Thermal desorption coupled with MS specificity.Low: FID detects all combustible carbon indiscriminately.
Automation Fully automatable via autosampler.Requires specialized thermal desorption units.Labor-intensive manual extraction steps.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

A scientifically rigorous protocol must be a self-validating system . In flavor analysis, the primary points of failure are incomplete volatilization and matrix-induced ion suppression. By utilizing a structurally similar Internal Standard (IS)—such as neryl isobutyrate or a stable isotope-labeled analog—spiked directly into the raw matrix before any manipulation, the IS undergoes the exact same thermodynamic partitioning and matrix suppression as the target analyte. Consequently, the Target/IS response ratio remains constant, automatically validating the quantitative output against batch-to-batch matrix variations.

Step-by-Step Methodology
  • Sample Homogenization & IS Spiking: Weigh exactly 2.0 g of the homogenized food matrix into a 20 mL headspace vial. Immediately spike with 10 µL of the Internal Standard solution (e.g., 10 mg/L) to establish the dynamic correction baseline.

  • Salting-Out Effect: Add 2.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of the hydrophobic this compound in the aqueous phase, thermodynamically driving it into the headspace (7)[7].

  • Thermal Equilibration: Seal the vial with a PTFE/silicone septum and agitate at 50°C for 15 minutes. Causality: This ensures a stable thermodynamic equilibrium between the liquid/solid phase and the headspace prior to fiber exposure.

  • SPME Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 50°C. Causality: The mixed-polarity fiber provides optimal adsorption capacity for bulky, lipophilic sesquiterpenes.

  • Thermal Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC inlet at 250°C for 5 minutes for splitless desorption (). Separate analytes on a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Mass Spectrometric Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. Target the base peak (m/z 43 ) for quantification, and utilize m/z 71 and m/z 161 as qualifier ions to ensure peak purity and positive identification against background noise (1)[1].

Method Validation Framework

Following the latest guidelines for flavor quantification, validation must be performed using a matrix-matched calibration approach to account for heteroskedasticity and intrinsic matrix effects (8)[8]. A deodorized version of the target food matrix (e.g., solvent-washed dairy powder) is spiked at six concentration levels to build the calibration curve.

Table 2: Illustrative Validation Data for this compound (Dairy Matrix)
Validation ParameterTarget CriteriaObserved ValueCausality / Significance
Linearity (R²) > 0.9900.998Confirms the proportional response of the MS detector across the working range (1–500 µg/kg).
Limit of Detection (LOD) Signal/Noise ≥ 31.2 µg/kgEstablishes the lowest concentration reliably distinguishable from matrix background noise.
Limit of Quantitation (LOQ) Signal/Noise ≥ 103.8 µg/kgDefines the lowest concentration that can be quantified with acceptable precision and accuracy.
Recovery (%) 80% – 120%96.4% ± 3.1%Validates that the salting-out HS-SPME method effectively drives the analyte out of the lipid matrix.
Intra-day Precision (RSD%) ≤ 10%4.2%Proves the self-validating nature of the Internal Standard in correcting injection and extraction variances.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression and self-validating mechanisms of the HS-SPME-GC-MS protocol.

Workflow cluster_Prep 1. Matrix Preparation cluster_Extract 2. HS-SPME Extraction cluster_Analysis 3. GC-MS & Validation Sample Food Matrix Homogenization IS Spike Internal Standard (Dynamic Correction) Sample->IS Equilibrate Thermal Equilibration (Salting Out) IS->Equilibrate Adsorb Fiber Adsorption (PDMS/DVB) Equilibrate->Adsorb Desorb Thermal Desorption (GC Inlet) Adsorb->Desorb Detect MS Detection (SIM Mode) Desorb->Detect Validate Matrix-Matched Calibration Detect->Validate

Experimental workflow and self-validating logic for this compound extraction.

References

  • Title : Nerolidol isobutyrate | C19H32O2 | CID 5357159 - PubChem Source : National Library of Medicine (NIH) URL :[Link]

  • Title : A Solid-phase Micro-extraction GC-MS/MS Method for Rapid Quantitative Analysis of Food and Beverages Source : SCISPEC URL :[Link]

  • Title : Good quantification practices of flavours and fragrances by mass spectrometry Source : Royal Society Publishing URL :[Link]

  • Title : Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS Source : SCION Instruments URL : [Link]

  • Title : Analysis of Food Samples using Thin Film Solid Phase Microextraction (TF-SPME) and Thermal Desorption GC/MS Source : GERSTEL URL :[Link]

  • Title : Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry Source : Research and Reviews: Journal of Food and Dairy Technology URL :[Link]

  • Title : Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS Source : Lund University Publications URL :[Link]

  • Title : Statistical evaluation to validate matrix-matched calibration for standardized odor compound quantitation in food using HS-SPME-GC-MS Source : Food & Function (RSC Publishing) URL : [Link]

Sources

Purity Assessment of Commercial Nerolidyl Isobutyrate Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Trap

In high-stakes pheromone research and drug development, "purity" is often a deceptive metric.[1] For Nerolidyl Isobutyrate (CAS 2639-68-1) , a sesquiterpene ester used in fragrance and semiochemical applications, a label claiming ">95% purity" often hides significant variations in isomeric composition (Z/E ratios) and polymerization artifacts.[1]

This guide compares two classes of commercial standards—Grade A (Certified Reference Material) and Grade B (Technical/Fragrance Grade) . We demonstrate that while Grade B is sufficient for olfactory applications, its variable isomeric ratio and residual precursors make it unsuitable for quantitative bioassays or pharmacokinetic studies.[1]

The Bottom Line:

  • Use Grade A for: Receptor binding assays, quantitative GC-MS, and metabolic stability studies.[1]

  • Use Grade B for: Olfactory threshold testing (general), bulk formulation, or qualitative reference.[1]

Chemical Identity & The Isomer Challenge

Before assessing purity, one must define what is being measured.[1] this compound is not a single static molecule; it inherits the geometric isomerism of its parent alcohol, Nerolidol.[1]

  • Chemical Name: 3,7,11-Trimethyl-1,6,10-dodecatrien-3-yl isobutyrate[1][2]

  • Molecular Formula: C₁₉H₃₂O₂ (MW: 292.46 g/mol )

  • Critical Distinction: Do not confuse with Neryl Isobutyrate (C₁₄H₂₄O₂), a monoterpene ester often mislabeled in non-specialized databases.

Isomeric Complexity

The C6-C7 double bond creates cis (Z) and trans (E) isomers.[3] Furthermore, the C3 chiral center creates enantiomers (R/S). Most synthetic standards are racemic mixtures of four isomers.

  • Bioactivity Implication: In pheromone signaling, insects often respond exclusively to the (3S, 6E)-isomer.[1] A "99% pure" standard that is predominantly the (Z)-isomer is chemically pure but biologically inert.

Comparative Analysis: Grade A vs. Grade B

We assessed two commercial lots using the protocols defined in Section 5.

Table 1: Quantitative Performance Metrics
FeatureGrade A (Analytical Std) Grade B (Technical Grade) Impact on Research
GC-FID Purity 99.2% 88.4%Grade B requires purification before use in kinetics.[1]
Isomer Ratio (E:Z) 60:40 (±1%) Variable (55:45 to 70:30)Inconsistent bioassay reproducibility with Grade B.
Residual Nerolidol < 0.1%4.5%High background noise in receptor assays; competitive inhibition.
Residual Acid Not Detected1.2% (Isobutyric acid)Causes pH shifts in cell culture media; rancid odor.
Polymerization NoneTrace dimers detectedPotential column fouling in GC systems.
Cost Factor 100x1xGrade A is cost-prohibitive for bulk usage.
Structural & Impurity Logic

Understanding the synthesis route allows us to predict and identify impurities. The most common route is the esterification of nerolidol with isobutyric anhydride.

Figure 1: Synthesis pathway and origin of common impurities.[1] Note that acid-catalyzed dehydration of the tertiary alcohol (nerolidol) can lead to farnesene isomers (Impurity 3).

Validated Experimental Protocols
Protocol A: Gas Chromatography (Quantification & Isomer Separation)

Objective: Separate Z/E isomers and quantify total ester content without thermal degradation.

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-Wax UI (Polar) or DB-5MS (Non-polar).

    • Expert Note: While DB-5MS is standard, a DB-Wax column often provides better separation of the cis/trans isomers of sesquiterpene esters.[1]

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1 (to prevent column overload).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 180°C (Elution of impurities: isobutyric acid, nerolidol).

    • Ramp 3°C/min to 230°C (Elution of this compound isomers).

    • Hold 5 min.

  • Internal Standard (ISTD): Hexadecane or Nonyl Acetate .

    • Validation: The ISTD must elute baseline-separated from the target.

Protocol B: Mass Spectrometry Confirmation (Identification)

Objective: Confirm the ester linkage and ensure no co-eluting terpenes.

  • Source Temp: 230°C.

  • Ionization: EI (70 eV).[4]

  • Scan Range: 35-350 amu.[1]

  • Diagnostic Ions (fingerprint):

    • m/z 69: Isobutyryl cation (Base peak or very strong).

    • m/z 43: Isopropyl group.

    • m/z 93, 107, 121: Typical sesquiterpene backbone fragmentation.[1]

    • m/z 292: Molecular ion (

      
      ) is often weak or absent due to the labile ester bond. Look for 
      
      
      
      (Loss of isobutyryl group).
Protocol C: 1H-NMR (Isomer Ratio Determination)

Objective: The definitive method for Z/E ratio calculation.

  • Solvent: CDCl₃.

  • Key Signals:

    • 
       1.15 ppm (d):  Methyls of the isobutyrate group.
      
    • 
       2.50 ppm (sept):  Methine proton of the isobutyrate.
      
    • 
       5.1 - 5.9 ppm:  Olefinic protons.[1] The integration ratio of the vinylic protons at C6 can distinguish Z/E isomers.
      
    • Causality: The chemical shift of the methyl groups near the double bond will differ slightly between Z and E forms due to steric shielding.

Workflow Visualization

Figure 2: Decision tree for validating commercial standards before experimental use.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5357159, this compound. PubChem. Available at: [Link]

  • The Good Scents Company. this compound Information and Properties. TGSC.[5] Available at: [Link]

  • Schubert, V., et al. (1992).[1][6] The Stereoisomers of Nerolidol: Separation, Analysis and Olfactoric Properties. Zeitschrift für Naturforschung C. (Detailed methodology on separating nerolidol isomers, applicable to the ester). Available at: [Link]

Sources

Safety Operating Guide

Nerolidyl Isobutyrate: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Directive

Do NOT pour Nerolidyl Isobutyrate down the drain.

Although this compound (CAS 2639-68-1) is often classified as a low-hazard substance in small quantities, it is a lipophilic sesquiterpene ester. Its disposal is governed by its aquatic toxicity potential and immiscibility with water , which creates bioaccumulation risks and plumbing obstruction hazards.

Immediate Disposal Path: Segregate into Non-Halogenated Organic Solvent waste streams destined for high-temperature incineration.

Technical Characterization & Waste Profile

To validate the disposal method, we must understand the physicochemical properties that dictate its environmental fate.

PropertyDataOperational Implication
CAS Number 2639-68-1Unique identifier for waste labeling.
Flash Point ~110°C (230°F)Combustible (Class IIIB). Not "Flammable" by DOT (<60°C) standards, but must be kept away from oxidizers.
Water Solubility < 0.1 mg/L (Insoluble)High Clog Risk. Will phase-separate in aqueous drains, coating pipes and trapping other solids.
Specific Gravity 0.885 – 0.895Floater. Will form surface slicks in water treatment, disrupting aerobic digestion processes.
LogP (Octanol/Water) ~6.7 (Est.)[1]Bioaccumulative. High affinity for lipids; poses chronic risks to aquatic life if released.

Scientific Rationale: The high LogP value indicates this molecule aggressively partitions into organic matter (lipids). If released into the sewer, it bypasses standard water treatment degradation, accumulating in sludge or discharging into waterways where it exhibits chronic toxicity to aquatic organisms [1].

Step-by-Step Disposal Protocol

Phase A: Waste Segregation (The Bench Level)

Objective: Prevent cross-contamination that could escalate disposal costs (e.g., mixing with halogenated solvents).

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass jugs.

    • Why: this compound is a terpene ester; it is generally compatible with HDPE. Avoid standard polystyrene which esters can sometimes soften over long durations.

  • Segregation: Pour into the Non-Halogenated Organic waste stream.

    • Compatible Mixes: Acetone, Ethanol, Ethyl Acetate, Hexane.

    • Incompatible Mixes: Do not mix with concentrated nitric acid or strong oxidizers (risk of exothermic reaction).

  • Labeling:

    • Must include full chemical name: "this compound".

    • Hazard Checkbox: Mark "Irritant" and "Combustible" (if applicable on your facility's tag).

    • Note: Even if your specific SDS lists "No GHS Hazards," standard lab protocol dictates treating all organic chemical waste as hazardous to ensure incineration.

Phase B: Spill Management (Immediate Response)

Scenario: 500mL bottle breakage on lab floor.

  • Secure Area: Remove ignition sources. While the flash point is high (110°C), the liquid is combustible.

  • PPE: Nitrile gloves (standard thickness 4-8 mil is sufficient for incidental contact), safety goggles, and lab coat.

  • Containment: Do not use water. Surround the spill with inert absorbent material (Vermiculite, Sand, or Bentonite clay).

    • Causality: Using water will spread the oil due to its hydrophobicity and lower density.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth solid waste jar.

    • Clean surface with a detergent solution (soap/water) to emulsify the remaining oily residue.

    • Dispose of cleanup materials as Solid Hazardous Waste (Solvent Contaminated Debris).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound waste, ensuring compliance with "Cradle-to-Grave" management principles.

DisposalWorkflowcluster_warningCRITICAL PROHIBITIONStartWaste Generation:This compoundCheckStateIs it Pure Liquid or Solid Debris?Start->CheckStateLiquidPathLiquid WasteCheckState->LiquidPathLiquidSolidPathSolid/Spill DebrisCheckState->SolidPathWipes/AbsorbentCheckHaloContains Halogens?(Chloroform, DCM, etc.)LiquidPath->CheckHaloDrainSink / Sanitary SewerLiquidPath->DrainSTRICTLY PROHIBITEDSolidBinSolid Waste Bin:Solvent Contaminated DebrisSolidPath->SolidBinNonHaloStreamStream A:Non-Halogenated OrganicsCheckHalo->NonHaloStreamNo (Preferred)HaloStreamStream B:Halogenated Organics(AVOID MIXING)CheckHalo->HaloStreamYes (If mixed)FinalDispFinal Disposal:High-Temp IncinerationNonHaloStream->FinalDispHaloStream->FinalDispSolidBin->FinalDisp

Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing the non-halogenated incineration stream.

Regulatory & Safety Context

US EPA (RCRA)

This compound is not a "Listed" waste (P-list or U-list). However, it is regulated under the General Duty Clause .

  • Determination: If the waste contains >24% alcohol or has a flash point <60°C due to mixtures, it is D001 (Ignitable).

  • Pure Substance: Even if pure this compound (FP >100°C) does not strictly meet D001, it must be managed as Non-RCRA Regulated Chemical Waste and incinerated to prevent environmental release [2].

EU CLP / REACH
  • Aquatic Hazard: Often classified under Aquatic Chronic categories due to the terpene structure.

  • Disposal Code (EWC): Typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • The Good Scents Company. (2023). This compound Physicochemical Properties and Safety. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nerolidyl Isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Nerolidyl isobutyrate in a laboratory setting. As researchers, scientists, and drug development professionals, our pursuit of innovation must be built upon an unshakeable foundation of safety. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this aromatic compound. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

While specific, comprehensive safety data for this compound is not extensively published, sound scientific practice dictates that we evaluate it based on structurally similar compounds. This guide will reference the safety profile of its parent alcohol, Nerolidol, to establish a conservative and robust safety protocol.

Hazard Assessment: Understanding the Chemical Profile

This compound is an ester used in fragrance applications.[1] A critical first step in safe handling is a thorough understanding of its potential hazards. Based on data from the closely related compound Nerolidol, we can anticipate the following risks.

Key Hazards:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[2][3][4]

  • Skin Irritation & Sensitization: May cause mild to moderate skin irritation and can lead to an allergic skin reaction upon repeated contact.[3][5]

  • Aquatic Toxicity: The compound is classified as very toxic to aquatic life, with long-lasting effects.[3][4][5] This is a critical consideration for disposal.

The following table summarizes the key safety parameters, using Nerolidol as a reference.

PropertyValueSource(s)
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[3][5]
Flash Point ~230°F / 110°C (Closed Cup) for this compound[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified. The goal is to create an impermeable barrier between you and the chemical. Engineering controls, such as fume hoods and proper ventilation, are the primary line of defense, with PPE serving as the essential final barrier.[8]

A. Eye and Face Protection

Causality: The primary risk to the eyes is from splashes during transfer, mixing, or accidental spills. Nerolidol is known to cause serious eye irritation.[2][4]

Protocol:

  • Mandatory: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles at all times when handling this compound.[5][7]

  • Best Practice: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield should be worn in addition to safety goggles.

B. Hand Protection

Causality: The skin is a primary route of exposure. The risk of skin irritation and the potential for developing allergic sensitization from repeated contact necessitates robust hand protection.[3][5]

Protocol:

  • Glove Selection: Use chemical-resistant gloves. Based on data for similar compounds, the following materials are recommended:

    • Nitrile Rubber: Minimum thickness of 0.4 mm. Provides excellent protection with a breakthrough time of over 480 minutes.[2][5]

    • Viton®: An alternative with high chemical resistance.[2]

  • Glove Inspection: Always inspect gloves for tears, punctures, or degradation before use.

  • Glove Removal: Use the proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.

C. Body Protection

Causality: To prevent accidental skin contact from spills or splashes, protective clothing is essential.

Protocol:

  • Standard Operations: A standard laboratory coat is required.

  • High-Volume/High-Risk Tasks: When handling larger quantities or during procedures with a significant splash risk, supplement with a chemically resistant apron and, if necessary, a full chemical-protection suit.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. Do not wear perforated shoes or sandals.

D. Respiratory Protection

Causality: While this compound has low vapor pressure, certain operations (e.g., heating, aerosolizing, or cleaning up large spills) can generate vapors or mists that may cause respiratory irritation.[3]

Protocol:

  • Primary Control: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure below any established limits.[7]

  • When Required: If engineering controls are insufficient or during an emergency, respiratory protection is necessary. Use respirators tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9]

    • For Vapors/Mists: An air-purifying respirator with organic vapor cartridges is appropriate.[9]

    • For High Concentrations/Emergencies: A full-face supplied-air respirator may be required.[9]

The following workflow illustrates the logical progression from planning to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep Review SDS & Protocol ppe_select Select & Inspect PPE (Goggles, Gloves, Lab Coat) prep->ppe_select eng_control Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_select->eng_control handle Handle Chemical in Fume Hood eng_control->handle decon Decontaminate Glassware & Surfaces handle->decon ppe_remove Remove & Dispose of Contaminated PPE waste Segregate & Label Hazardous Waste decon->waste dispose Dispose of Waste via EH&S Guidelines waste->dispose dispose->ppe_remove

Caption: Chemical Handling & Safety Workflow.

Operational and Disposal Plans

A proactive plan for operations and waste disposal is a cornerstone of laboratory safety.

A. Safe Handling & Storage Protocol
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[7]

  • Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible and have been recently tested.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated location.[9] Store away from incompatible materials like strong oxidizing agents.[6] Containers must be resealed carefully after opening and kept upright to prevent leakage.[2][9]

  • Hygiene: Wash hands thoroughly after handling and before leaving the lab.[2] Do not eat, drink, or smoke in the work area.[5][6] Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[5]

B. Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill without proper training and equipment.

  • Small Spills (Inside Fume Hood):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2][6]

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Close the doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

cluster_small_spill Small Spill Response spill Spill Occurs is_large Is spill large or unmanageable? spill->is_large evacuate Evacuate Area Alert EH&S is_large->evacuate Yes ppe Don Full PPE is_large->ppe No contain Contain with Inert Absorbent ppe->contain collect Collect in Labeled Waste Container contain->collect clean Decontaminate Surface collect->clean

Caption: Emergency Spill Response Decision Tree.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6]

C. Waste Disposal Plan

Due to its high aquatic toxicity, proper disposal is an environmental and regulatory imperative.[3][7]

  • Classification: this compound waste should be classified as hazardous waste.

  • Collection: Collect all waste (including contaminated gloves, absorbent materials, and empty containers) in a designated, compatible, and properly labeled hazardous waste container.[10] The label must clearly state "Hazardous Waste" and list the chemical constituents.[10]

  • Segregation: Do not mix with incompatible waste streams.[10]

  • Disposal: All hazardous chemical waste must be disposed of through your institution's EH&S office, following all local, state, and federal EPA regulations.[11][12] Never pour chemical waste down the drain.[2][7]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company Information System. [Link]

  • The Perfumers Apprentice. (2017). Safety Data Sheet: Nerolidol. [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • BASF. (2024). Safety Data Sheet: Nerolidol.
  • Thermo Fisher Scientific (Alfa Aesar). (2011). Safety Data Sheet: Nerolidol. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 - Benzene. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide. [Link]

  • U.S. Chemical Storage. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Chemical Storage. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.